Product packaging for Ethyl benzimidate(Cat. No.:CAS No. 825-60-5)

Ethyl benzimidate

Cat. No.: B1620460
CAS No.: 825-60-5
M. Wt: 149.19 g/mol
InChI Key: CQBWPUJYGMSGDU-UHFFFAOYSA-N
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Description

Ethyl benzimidate is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B1620460 Ethyl benzimidate CAS No. 825-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl benzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBWPUJYGMSGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863519
Record name Ethyl benzenecarboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-60-5
Record name Ethyl benzimidate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243703
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ETHYL BENZIMIDATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RX5T6F5DR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl Benzimidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl benzimidate, also known as ethyl benzenecarboximidate, is an organic compound with the chemical formula C₉H₁₁NO. It is the ethyl ester of benzimidic acid. This technical guide provides a comprehensive overview of the known physical and spectral properties of this compound. It is important to distinguish between this compound (the free base, CAS 825-60-5) and its more commonly cited hydrochloride salt (this compound hydrochloride, CAS 5333-86-8), as their physical properties differ significantly. This guide will clearly delineate the data for both forms where available, with a primary focus on the free base. Due to the limited availability of experimentally determined data for the free base, some computed or predicted values are also included.

Core Physical Properties

The physical characteristics of a compound are crucial for its handling, formulation, and application in research and development. The following tables summarize the key physical properties for both this compound and its hydrochloride salt.

Table 1: Physical Properties of this compound (Free Base)
PropertyValueSource
Molecular Formula C₉H₁₁NOPubChem[1]
Molecular Weight 149.19 g/mol PubChem[1]
Boiling Point 219 °C at 747 TorrChemicalBook[2]
Density (Predicted) 0.98 ± 0.1 g/cm³ChemicalBook[2]
pKa (Predicted) 6.28 ± 0.43Guidechem[3]
XLogP3 (Computed) 2.7PubChem[1]
Table 2: Physical Properties of this compound Hydrochloride
PropertyValueSource
Molecular Formula C₉H₁₂ClNOSigma-Aldrich
Molecular Weight 185.65 g/mol Sigma-Aldrich
Melting Point ~125 °C (decomposes)Sigma-Aldrich
Solubility in Water SolubleEchemi[4]

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of chemical compounds.

Table 3: Spectral Data for this compound (Free Base)
TechniqueDataSource
¹H NMR (600 MHz, Chloroform-d) δ 8.15 (dd, J = 8.5, 1.3 Hz, 2H), 7.80 (t, J = 7.5 Hz, 1H), 7.67–7.61 (m, 1H), 7.55–7.48 (m, 1H), 7.46–7.40 (m, 1H), 4.65 (q, J = 7.0 Hz, 2H), 1.47 (t, J = 7.0 Hz, 3H)Gong et al.[5]
¹³C NMR (151 MHz, Chloroform-d) δ 171.20, 135.74, 129.61, 129.57, 126.52, 70.19, 13.96Gong et al.[5]
Mass Spectrometry (ESI-MS) m/z: 150.0913 [M+H]⁺Gong et al.[5]
FT-IR (KBr, cm⁻¹) 2983.83 (tC-H methyl), 2929.83 and 2850.75 (tC-H methylene), 1631.75 (tC=N Carbon nitrogen double bonds), 1064.69 (C–O–C Ether bond), 700.15 (tC-H benzene)Gong et al.[5]

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectral properties of organic compounds like this compound.

Determination of Melting Point

This protocol is applicable to solid compounds, such as this compound hydrochloride.

  • Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a solid sample of the compound.

  • Procedure :

    • Ensure the compound is finely powdered and dry.

    • Seal one end of a capillary tube by heating it in a flame.

    • Introduce a small amount of the powdered compound into the open end of the capillary tube, ensuring a packed column of 1-2 mm in height.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle liquefies (completion of melting). This range is the melting point.[4][6][7]

Determination of Boiling Point

This protocol is suitable for liquid compounds like this compound.

  • Apparatus : A small test tube or fusion tube, a capillary tube sealed at one end, a thermometer, a heating bath (e.g., Thiele tube with mineral oil), and a liquid sample of the compound.

  • Procedure :

    • Fill the small test tube with the liquid sample to a depth of about 2-3 cm.

    • Place the capillary tube, with its open end down, into the test tube containing the liquid.

    • Attach the test tube to the thermometer with a rubber band or wire, aligning the sample with the thermometer bulb.

    • Immerse the assembly in the heating bath.

    • Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

    • Continue heating until a continuous and rapid stream of bubbles is observed, indicating the vapor of the liquid is escaping.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8][9][10]

Determination of Density

This protocol is for liquid samples.

  • Apparatus : A pycnometer (a small glass flask of a known volume), an analytical balance, and the liquid sample.

  • Procedure :

    • Clean and dry the pycnometer thoroughly and record its mass (m₁).

    • Fill the pycnometer with distilled water of a known temperature and density, and record the mass (m₂).

    • Calculate the volume of the pycnometer: V = (m₂ - m₁) / ρ_water.

    • Empty and dry the pycnometer completely.

    • Fill the pycnometer with the liquid sample and record its mass (m₃).

    • Calculate the density of the sample: ρ_sample = (m₃ - m₁) / V.[11][12]

Determination of Solubility

This protocol outlines a general procedure for assessing solubility.

  • Apparatus : Test tubes, vortex mixer or sonicator, analytical balance, and a range of solvents (e.g., water, ethanol, DMSO).

  • Procedure :

    • Add a known mass of the compound (e.g., 1-5 mg) to a test tube.

    • Add a small volume of the solvent (e.g., 0.1 mL) to the test tube.

    • Agitate the mixture vigorously using a vortex mixer or sonicator for a set period (e.g., 1-2 minutes).

    • Visually inspect the solution for any undissolved solid.

    • If the solid has dissolved, the compound is considered soluble at that concentration.

    • If the solid has not dissolved, incrementally add more solvent and repeat the agitation until the solid dissolves or a large volume of solvent has been added, at which point the compound is considered sparingly soluble or insoluble.[13][14][15]

Acquisition of Spectral Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Dissolve a small amount of the compound (typically 5-25 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Place the NMR tube in the spectrometer.

    • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This typically involves tuning and shimming the probe and setting appropriate acquisition parameters.[16][17]

  • Infrared (IR) Spectroscopy :

    • For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

    • For a solid sample, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a transparent disk, or a mull can be prepared by grinding the solid with Nujol oil.

    • Place the sample holder in the IR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[18][19][20]

  • Mass Spectrometry (MS) :

    • Dissolve the sample in a suitable volatile solvent.

    • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

    • The instrument will ionize the molecules and separate them based on their mass-to-charge ratio (m/z).

    • The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.[21][22][23]

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a chemical compound like this compound.

compound_characterization_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_physical_properties Physical Property Determination synthesis Chemical Synthesis of this compound workup Reaction Work-up & Crude Product Isolation synthesis->workup purification Purification (e.g., Distillation, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Structure Confirmation ms Mass Spectrometry (MS) purification->ms Molecular Weight Confirmation ir Infrared Spectroscopy (IR) purification->ir Functional Group Analysis boiling_point Boiling Point Determination purification->boiling_point density Density Measurement purification->density solubility Solubility Testing purification->solubility purity Purity Analysis (e.g., GC, HPLC) nmr->purity Purity Check

Caption: Workflow for Synthesis and Characterization.

References

An In-depth Technical Guide to Ethyl Benzimidate: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl benzimidate, a pivotal intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document details its chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and key reactions, with a focus on its application in medicinal chemistry.

Chemical Structure and Formula

This compound, systematically named ethyl benzenecarboximidate, is an organic compound classified as an imidate. The structure consists of a benzene (B151609) ring attached to a carbon atom which is double-bonded to a nitrogen atom and single-bonded to an ethoxy group.

The key structural and molecular identifiers are summarized below:

IdentifierValue
Molecular Formula C₉H₁₁NO[1][2]
IUPAC Name ethyl benzenecarboximidate[1]
SMILES CCOC(=N)C1=CC=CC=C1[1]
InChI InChI=1S/C9H11NO/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3[1]
CAS Number 825-60-5 (free base)[1]
CAS Number (HCl salt) 5333-86-8[3]

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound and its common hydrochloride salt are crucial for its characterization and handling in a laboratory setting.

Physicochemical Properties
PropertyValue (Free Base)Value (Hydrochloride Salt)
Molecular Weight 149.19 g/mol [1]185.65 g/mol [2][3][4]
Appearance Colorless liquid (inferred)White to off-white crystalline solid[5]
Melting Point Not reported~125 °C (decomposition)[3][6]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of synthesized this compound.

Table of Spectroscopic Data:

SpectroscopyWavenumber/Chemical ShiftAssignment/Description
FT-IR (cm⁻¹) ~3300-3400N-H stretch (broad)
~3050Aromatic C-H stretch
~2980Aliphatic C-H stretch
1631.75 C=N stretch (characteristic) [7]
~1250C-O stretch
¹H NMR (ppm) ~7.8-7.4(m, 5H) Aromatic protons
~4.3(q, 2H) -OCH₂- protons
~1.4(t, 3H) -CH₃ protons
~9.0-11.0(br s, 1H) N-H proton (variable, may exchange)
¹³C NMR (ppm) ~165C=N carbon
~135Aromatic quaternary carbon
~130-128Aromatic CH carbons
~65-OCH₂- carbon
~14-CH₃ carbon
Mass Spec. (GC-MS) 149 (M⁺)Molecular ion peak[1]

Synthesis of this compound

The most common and established method for the synthesis of this compound is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol.

Pinner Reaction Synthesis Workflow

Pinner_Reaction cluster_reactants Reactants cluster_catalyst Catalyst Benzonitrile Benzonitrile ReactionVessel Reaction Vessel (Anhydrous Conditions, 0°C) Benzonitrile->ReactionVessel Ethanol Anhydrous Ethanol Ethanol->ReactionVessel HCl Anhydrous HCl gas HCl->ReactionVessel PinnerSalt This compound Hydrochloride (Pinner Salt) ReactionVessel->PinnerSalt Formation of Imidate Salt Neutralization Neutralization (e.g., NaHCO₃) PinnerSalt->Neutralization Product This compound (Free Base) Neutralization->Product Liberation of Free Base Thiazoline_Synthesis EB This compound Hydrochloride Intermediate Thioimidate Intermediate (Proposed) EB->Intermediate Nucleophilic attack by thiol group Cys (R)-Ethyl Cysteine Hydrochloride Cys->Intermediate Base Base (e.g., Triethylamine) Base->Cys Deprotonation of amine and thiol Solvent Solvent (e.g., Ethanol) Solvent->EB Product (4R)-Ethyl 2-phenyl-4,5- dihydrothiazole-4-carboxylate Intermediate->Product Intramolecular cyclization

References

An In-depth Technical Guide to Ethyl Benzimidate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl benzimidate, a key intermediate in organic synthesis, particularly in the development of pharmacologically active heterocyclic compounds. This document details its chemical properties, synthesis via the Pinner reaction, and its application as a precursor to biologically significant molecules.

Core Chemical and Physical Data

Quantitative data for this compound and its commonly used hydrochloride salt are summarized below for easy reference and comparison.

PropertyThis compoundThis compound Hydrochloride
CAS Number 825-60-55333-86-8
Molecular Formula C₉H₁₁NOC₉H₁₁NO·HCl
Molecular Weight 149.19 g/mol [1]185.65 g/mol
Appearance -White to off-white crystalline solid[2]
Melting Point -~125 °C (decomposes)
Solubility -Soluble in water[2]

Synthesis of this compound Hydrochloride via the Pinner Reaction

This compound is most commonly synthesized and handled as its hydrochloride salt, prepared through the Pinner reaction. This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol.

Experimental Protocol: Pinner Reaction

This protocol details the synthesis of this compound hydrochloride from benzonitrile (B105546) and ethanol (B145695).

Materials:

  • Benzonitrile

  • Anhydrous Ethanol

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a gas inlet tube and a magnetic stirrer, dissolve benzonitrile (1.0 mol) in anhydrous ethanol (3.0 mol).

  • Acidification: Cool the solution to 0-5 °C using an ice bath. Bubble dry hydrogen chloride gas through the solution until it is saturated. It is crucial to maintain the temperature below 5 °C during this exothermic process.

  • Reaction: Seal the flask and stir the mixture at 5 °C for 24 hours. During this period, this compound hydrochloride will precipitate as a white solid.

  • Isolation: Collect the precipitated solid by filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting this compound hydrochloride (Pinner salt) under vacuum to yield a white crystalline product.

Expected Yield: >90%

The following diagram illustrates the workflow for the Pinner synthesis of this compound hydrochloride.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Isolation start1 Benzonitrile cond1 Dry HCl Gas start1->cond1 mix with start2 Anhydrous Ethanol start2->cond1 cond2 0-5 °C, 24h cond1->cond2 saturate & react proc1 Precipitation cond2->proc1 proc2 Filtration proc1->proc2 proc3 Washing with Diethyl Ether proc2->proc3 final_product This compound HCl proc3->final_product

Pinner reaction workflow for this compound HCl synthesis.

Role as a Synthetic Intermediate

This compound hydrochloride is a valuable reagent for the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules.

Synthesis of Thiazoline (B8809763) Derivatives

This compound hydrochloride serves as a key reactant in the synthesis of 2-phenyl-2-thiazoline derivatives. These structures are important in medicinal chemistry. For instance, it reacts with (R)-ethyl cysteine hydrochloride in ethanol to produce (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate.

Experimental Protocol: Synthesis of (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate

Materials:

Procedure:

  • Reaction Setup: Suspend this compound hydrochloride and (R)-ethyl cysteine hydrochloride in anhydrous ethanol.

  • Base Addition: Cool the mixture in an ice bath and add triethylamine dropwise to neutralize the hydrochloride salts and facilitate the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired thiazoline derivative.

The logical relationship for this synthesis is depicted below.

G cluster_reactants Reactants cluster_reagents Reagents reactant1 This compound HCl product (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate reactant1->product reactant2 (R)-Ethyl Cysteine HCl reactant2->product reagent1 Ethanol (Solvent) reagent1->product reagent2 Triethylamine (Base) reagent2->product

Synthesis of a thiazoline derivative from this compound.

Signaling Pathways and Biological Relevance

Current scientific literature does not indicate that this compound itself has direct biological activity or is involved in specific signaling pathways. Its significance in drug development is as a versatile precursor for the synthesis of larger, more complex molecules with therapeutic potential. The benzimidazole (B57391) and thiazole (B1198619) moieties, which can be readily synthesized from this compound, are present in a wide range of FDA-approved drugs and investigational compounds exhibiting antimicrobial, anti-inflammatory, anticancer, and other pharmacological activities.

The following diagram illustrates the role of this compound as a foundational building block in the development of these biologically active compounds.

G A This compound B Heterocyclic Scaffolds (e.g., Thiazolines, Benzimidazoles) A->B Chemical Synthesis C Biologically Active Derivatives B->C Further Functionalization D Pharmacological Activity (Antimicrobial, Anticancer, etc.) C->D Leads to

This compound as a precursor to bioactive molecules.

References

Ethyl Benzimidate: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl benzimidate, a seemingly simple organic molecule, holds significant potential as a versatile building block in the intricate world of medicinal chemistry. Its true value lies in its ability to serve as a key intermediate in the synthesis of a diverse array of nitrogen-containing heterocyclic compounds. These resulting scaffolds, including 1,3,5-triazines, thiazoles, and benzimidazoles, are recognized as "privileged structures" in drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of pharmacological activities. This technical guide delves into the core applications of this compound, providing insights into its synthetic utility, the biological activities of its derivatives, detailed experimental protocols, and the signaling pathways they modulate.

From Imidate to Bioactive Heterocycle: The Synthetic Pathway

This compound is most commonly synthesized via the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile. Once formed, this compound is readily converted to benzamidine (B55565) hydrochloride through reaction with an ammonium (B1175870) salt. This amidine functionality is the crucial stepping stone for the construction of various heterocyclic rings. The general synthetic workflow from this compound to these key medicinal scaffolds is outlined below.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_scaffolds Bioactive Heterocyclic Scaffolds Benzonitrile Benzonitrile This compound This compound Benzonitrile->this compound Pinner Reaction (EtOH, HCl) Benzamidine Benzamidine This compound->Benzamidine Ammonolysis (NH4Cl) Thiazoles/Thiazolines Thiazoles/Thiazolines This compound->Thiazoles/Thiazolines Reaction with Cysteine Derivatives 1,3,5-Triazines 1,3,5-Triazines Benzamidine->1,3,5-Triazines Cyclocondensation (e.g., with another amidine or isothiocyanate) Benzimidazoles Benzimidazoles Benzamidine->Benzimidazoles Precursor to reagents for cyclization with o-phenylenediamines

General synthetic pathways from this compound.

Core Applications in Medicinal Chemistry

The derivatives of this compound have shown significant promise in several therapeutic areas. Below, we explore the key applications and the biological activities of the major heterocyclic classes synthesized from this versatile intermediate.

1,3,5-Triazine (B166579) Derivatives: Targeting Cancer Signaling Pathways

1,3,5-Triazine derivatives synthesized from benzamidine precursors have emerged as potent anticancer agents. These compounds often act as kinase inhibitors, targeting critical signaling pathways involved in cell proliferation, survival, and growth. A significant focus has been on the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in many human cancers.[1]

PI3K_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival 1,3,5-Triazine Derivative 1,3,5-Triazine Derivative 1,3,5-Triazine Derivative->PI3K 1,3,5-Triazine Derivative->mTORC1

Inhibition of the PI3K/Akt/mTOR pathway by 1,3,5-triazine derivatives.

Quantitative Data: Anticancer Activity of 1,3,5-Triazine Derivatives

Compound ClassTargetCell LineIC50 (µM)Reference
Pyrazolyl-s-triazineHCT-116Colon Cancer0.50 ± 0.08[2]
Pyrazolyl-s-triazineMCF-7Breast Cancer4.53 ± 0.30[2]
Pyrazolyl-s-triazineHepG2Liver Cancer3.01 ± 0.49[2]
Phenyl-s-triazinePI3KγEnzyme Assay6.90
Morpholine-s-triazineSW480Colon Cancer5.85[3]
Thiazole (B1198619) and Thiazoline Derivatives: Antimicrobial and Anticancer Agents

The reaction of this compound with cysteine derivatives provides a direct route to thiazolines, which can be further oxidized to thiazoles. This class of compounds is prevalent in a number of natural products and exhibits a wide range of biological activities, including antimicrobial and anticancer effects. Some thiazole derivatives have been shown to be potent inhibitors of tubulin polymerization, a key process in cell division, making them attractive candidates for cancer chemotherapy.[4]

Quantitative Data: Anticancer Activity of Thiazole Derivatives

Compound ClassTargetCell LineIC50 (µM)Reference
Thiazole-naphthaleneTubulin PolymerizationMCF-70.48 ± 0.03[4]
Thiazole-naphthaleneTubulin PolymerizationA5490.97 ± 0.13[4]
Hydrazinyl-thiazoleVEGFR-2Enzyme Assay0.15[5]
Hydrazinyl-thiazoleMCF-7Breast Cancer2.57 ± 0.16[5]
Hydrazinyl-thiazoleHepG2Liver Cancer7.26 ± 0.44[5]
Benzimidazole (B57391) Derivatives: A Privileged Scaffold with Diverse Activities

Benzimidazoles are another critical class of bioactive heterocycles that can be synthesized using reagents derived from this compound. The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[6] One of the well-established mechanisms of action for some anticancer benzimidazoles is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][8]

Tubulin_Inhibition α-tubulin α-tubulin Tubulin heterodimer Tubulin heterodimer α-tubulin->Tubulin heterodimer β-tubulin β-tubulin β-tubulin->Tubulin heterodimer Microtubule Microtubule Tubulin heterodimer->Microtubule Polymerization Cell Division (Mitosis) Cell Division (Mitosis) Microtubule->Cell Division (Mitosis) Apoptosis Apoptosis Microtubule->Apoptosis Disruption leads to Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->Tubulin heterodimer Binds to colchicine (B1669291) site

Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.

Quantitative Data: Anticancer Activity of Benzimidazole Derivatives

Compound ClassTargetCell LineIC50 (µM)Reference
Benzimidazole CarboxamideTubulin PolymerizationSK-Mel-282.55[7]
Benzimidazole CarboxamideTubulin PolymerizationEnzyme Assay5.05 ± 0.13[7]
Indazole/Benzimidazole AnalogTubulin PolymerizationA2780S0.0062[8]
Indazole/Benzimidazole AnalogTubulin PolymerizationA2780/T (resistant)0.0097[8]
Hydrazone-BenzimidazoleTubulin PolymerizationMCF-7Low µM range[9]

Experimental Protocols

This section provides representative experimental protocols for the synthesis of key intermediates and final bioactive compounds derived from this compound.

Synthesis of Benzamidine Hydrochloride from this compound

This protocol outlines the conversion of this compound to benzamidine hydrochloride, a crucial intermediate for the synthesis of 1,3,5-triazines and benzimidazoles.

Materials:

  • This compound

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add ammonium chloride (1.1 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, benzamidine hydrochloride, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of a 2-Substituted Benzimidazole Derivative

This protocol describes the synthesis of a 2-substituted benzimidazole via the condensation of o-phenylenediamine (B120857) with an aldehyde, a common method for which precursors can be derived from this compound chemistry.[6][10]

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Substituted aldehyde (1.2 mmol)

  • Lanthanum chloride (LaCl₃) (10 mol%)

  • Acetonitrile (5 mL)

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of o-phenylenediamine in acetonitrile, add the desired aldehyde and lanthanum chloride.

  • Stir the reaction mixture at room temperature for 1.5 - 4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the 2-substituted benzimidazole.

Synthesis of a Thiazole Derivative via Hantzsch Synthesis

This protocol outlines a general procedure for the synthesis of a thiazole derivative, a class of compounds accessible from thioamides, which can be prepared from the corresponding amides derived from benzamidine.[11]

Materials:

  • Thioamide (1 equivalent)

  • Ethyl bromopyruvate (1 equivalent)

  • Ethanol

  • Round-bottom flask

  • Microwave synthesizer (optional) or reflux setup

Procedure (Microwave-Assisted):

  • In a microwave-safe vessel, mix the thioamide and ethyl bromopyruvate in ethanol.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 10-30 minutes).

  • After cooling, the product can be isolated by precipitation or extraction.

  • Purify the crude product by recrystallization or column chromatography.

Procedure (Conventional Heating):

  • In a round-bottom flask, dissolve the thioamide and ethyl bromopyruvate in ethanol.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Conclusion

This compound serves as a highly valuable and versatile platform in medicinal chemistry for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. Its derivatives, particularly 1,3,5-triazines, thiazoles, and benzimidazoles, have demonstrated significant potential as therapeutic agents, especially in the field of oncology. The ability to readily access these privileged scaffolds from a common intermediate underscores the importance of this compound in the ongoing quest for novel and effective drug candidates. Further exploration of the synthetic utility of this compound and the biological activities of its derivatives is warranted and holds considerable promise for future drug discovery efforts.

References

Ethyl Benzimidate Derivatives: A Technical Guide to Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl benzimidate and its derivatives, belonging to the class of imino esters, are versatile compounds in organic synthesis. While not as extensively studied for direct pharmacological activity as other heterocyclic structures, their primary potential lies in their role as key synthetic intermediates for the creation of a wide array of more complex molecules. This technical guide provides an in-depth overview of the synthesis of this compound derivatives, focusing on the foundational Pinner reaction. It details the experimental protocols, reaction mechanisms, and subsequent chemical transformations that underscore their utility. This document serves as a resource for researchers looking to leverage these compounds in synthetic chemistry and highlights potential, underexplored avenues for future drug discovery initiatives.

Introduction to this compound Derivatives

This compound is an organic compound with the chemical formula C₉H₁₁NO. It is the ethyl ester of benzenecarboximidic acid. The core functional group is an imidate (or imino ester), characterized by a carbon-nitrogen double bond with the nitrogen atom attached to an alkyl or aryl group and the carbon atom attached to an alkoxy group. Derivatives of this compound are molecules where the core structure is modified, typically at the phenyl ring or by substitution on the nitrogen atom.

The most common and stable form of this compound used in synthesis is its hydrochloride salt, known as a Pinner salt.[1][2] This salt is the primary product of the Pinner reaction and serves as the starting point for numerous synthetic pathways.[3][4] Its reactivity makes it a valuable precursor for synthesizing various heterocyclic compounds and other functional groups.[3]

Synthesis of this compound Hydrochloride: The Pinner Reaction

The most fundamental method for synthesizing this compound derivatives is the Pinner reaction, first described by Adolf Pinner in 1877.[1][5] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In the case of this compound, benzonitrile (B105546) reacts with ethanol (B145695) in the presence of a strong acid, typically anhydrous hydrogen chloride (HCl) gas.[5][6]

The reaction proceeds via protonation of the nitrile nitrogen, which activates the carbon atom for nucleophilic attack by the alcohol. The resulting intermediate is the stable imino ester salt, or Pinner salt.[1][5]

Key Experimental Workflow: Pinner Reaction

The following diagram outlines the general workflow for the synthesis of this compound hydrochloride.

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_product Isolation & Purification Reactants Benzonitrile + Anhydrous Ethanol Cooling Cool Reaction Mixture (0-5°C) Reactants->Cooling  1. Mix HCl_Add Bubble Anhydrous HCl Gas Cooling->HCl_Add  2. Acidify Stirring Stir for Several Hours at Low Temperature HCl_Add->Stirring  3. React Precipitate Precipitation of Pinner Salt Stirring->Precipitate  4. Form Product Isolation Filter and Wash with Anhydrous Ether Precipitate->Isolation  5. Isolate Drying Dry Under Vacuum Isolation->Drying  6. Purify Final_Product This compound HCl (Pinner Salt) Drying->Final_Product

Caption: General workflow for the synthesis of this compound HCl.
Detailed Experimental Protocol

This protocol is a generalized procedure based on established methodologies for the Pinner reaction.[7]

Materials:

  • Benzonitrile

  • Anhydrous Ethanol (absolute)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Round-bottom flask with a gas inlet tube and magnetic stirrer

  • Ice bath

  • Drying tube (e.g., with CaCl₂)

Procedure:

  • Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar, a gas inlet tube, and a drying tube to protect the reaction from atmospheric moisture.

  • Mixing Reactants: In the flask, dissolve benzonitrile (1.0 equivalent) in a moderate excess of anhydrous ethanol (e.g., 3.0 equivalents). The ethanol often serves as both the reactant and the solvent.

  • Acidification: Cool the solution to 0-5°C using an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. It is critical to maintain the low temperature throughout the addition to prevent unwanted side reactions and decomposition of the product.[1][7]

  • Reaction: After the solution is saturated with HCl, seal the flask and continue stirring at the low temperature (0-5°C) for several hours (e.g., 12-24 hours). The this compound hydrochloride will typically precipitate from the solution as a white crystalline solid.[5][7]

  • Isolation: Collect the precipitated solid by filtration. Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting Pinner salt under vacuum to remove residual solvent. The product should be stored in a desiccator to prevent hydrolysis.

Potential Uses of this compound Derivatives

The primary utility of this compound derivatives stems from their role as versatile synthetic intermediates. The Pinner salt is reactive and can undergo nucleophilic addition with various compounds to yield a range of valuable products.[1][2]

Synthesis of Heterocyclic Compounds

A significant application of this compound hydrochloride is in the synthesis of thiazoline (B8809763) derivatives. For example, it reacts with (R)-ethyl cysteine hydrochloride to produce (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate.[3] It also reacts with D-penicillamine methyl ester to form methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate.[3][4] These thiazoline scaffolds are of interest in medicinal chemistry.

G cluster_nucleophiles Reaction with Nucleophiles cluster_products Resulting Products PinnerSalt This compound HCl (Pinner Salt) Water Water (H₂O) PinnerSalt->Water Amine Ammonia (B1221849) / Amine (R-NH₂) PinnerSalt->Amine Alcohol Excess Alcohol (R-OH) PinnerSalt->Alcohol Cysteine Cysteine Derivative PinnerSalt->Cysteine Ester Benzoate (B1203000) Ester Water->Ester Amidine Benzamidine (B55565) Amine->Amidine Orthoester Orthoester Alcohol->Orthoester Thiazoline Thiazoline Derivative Cysteine->Thiazoline

Caption: Synthetic utility of this compound hydrochloride.
Formation of Other Functional Groups

The Pinner salt can be readily converted into other functional groups:[1][2]

  • Esters: Hydrolysis with water leads to the formation of the corresponding benzoate ester.

  • Amidines: Reaction with ammonia or an amine yields a benzamidine derivative.

  • Orthoesters: Treatment with an excess of alcohol results in the formation of an orthoester.

Biological Activity: An Underexplored Field

Quantitative Data

Quantitative data on the biological activity (e.g., IC₅₀ values) of a homologous series of this compound derivatives is sparse in publicly accessible scientific literature. However, data regarding the synthesis via the Pinner reaction is available. The following table summarizes representative yields for imidate synthesis under specific conditions.

NitrileAlcoholCatalyst/SolventYield (%)Reference
BenzonitrileMethanol4N HCl in CPME86[7]
4-ChlorobenzonitrileMethanol4N HCl in CPME90[7]
4-MethoxybenzonitrileMethanol4N HCl in CPME86[7]
2-NaphthonitrileMethanol4N HCl in CPME91[7]
CPME: Cyclopentyl methyl ether

Conclusion and Future Outlook

This compound derivatives, particularly in the form of their hydrochloride Pinner salts, are established and valuable intermediates in synthetic organic chemistry. Their primary and well-documented potential lies in the facile synthesis of other important molecular classes, including esters, amidines, and various heterocyclic systems like thiazolines.

The direct biological and pharmacological potential of this specific class of compounds remains largely uncharted territory. For researchers and drug development professionals, this presents a unique opportunity. The lack of extensive screening data suggests that libraries of novel this compound derivatives could be synthesized and evaluated for a range of biological targets. Future research could focus on systematic structure-activity relationship (SAR) studies to determine if this chemical scaffold holds untapped therapeutic potential, thereby transforming it from a simple synthetic tool into a source of new lead compounds.

References

Spectroscopic Profile of Ethyl Benzimidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl benzimidate (C₉H₁₁NO), a significant intermediate in the synthesis of various organic compounds. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of value to researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a carboximidate ester that serves as a versatile building block in organic chemistry. Accurate and detailed spectroscopic data is crucial for its identification, characterization, and quality control in synthetic processes. This document summarizes the key spectroscopic signatures of this compound.

Spectroscopic Data

The following tables present the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.15dd8.5, 1.32HAromatic (ortho-protons)
7.80t7.51HAromatic (para-proton)
7.67–7.61m-1HAromatic (meta-proton)
7.55–7.48m-1HAromatic (meta-proton)
4.65q7.02H-OCH₂CH₃
1.47t7.03H-OCH₂CH₃

Solvent: Chloroform-d, Instrument Frequency: 600 MHz[1]

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
171.20C=N
135.74Aromatic (quaternary C)
129.61Aromatic CH
129.57Aromatic CH
126.52Aromatic CH
70.19-OCH₂CH₃
13.96-OCH₂CH₃

Solvent: Chloroform-d, Instrument Frequency: 151 MHz[1]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of this compound

Wavenumber (cm⁻¹)Assignment
2983.83C-H stretch (methyl)
2929.83, 2850.75C-H stretch (methylene)
1631.75C=N stretch
1064.69C-O-C stretch (ether)
700.15C-H bend (benzene)

Matrix: KBr[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Method
150.0913[M+H]⁺ESI-MS
12150GC-MS (EI)
10599.99GC-MS (EI)
10465.50GC-MS (EI)
10330GC-MS (EI)
7755GC-MS (EI)

ESI-MS data sourced from a research article.[1] GC-MS data sourced from PubChem.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, 0.5-0.7 mL) in a standard 5 mm NMR tube. The spectrum is acquired on a 600 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI-MS): A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system. The sample is ionized by applying a high voltage to a capillary, and the resulting ions are analyzed by the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of this compound in a volatile solvent is injected into the gas chromatograph. The compound is vaporized and separated from other components on a capillary column. The eluting compound then enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting fragments are separated by their mass-to-charge ratio to produce the mass spectrum.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (ESI & GC-MS) Purification->MS Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

References

A Technical Guide to the Solubility of Ethyl Benzimidate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl benzimidate is a crucial intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating drug products. Solubility dictates the choice of solvent for a reaction, influences reaction rates, and is a critical parameter in downstream processing.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for its experimental determination. It includes a template for data presentation, detailed experimental protocols for both qualitative and quantitative solubility assessment, and a standardized workflow to guide researchers in generating reliable and reproducible data. The information presented here is intended to empower researchers to make informed decisions regarding solvent selection for their specific applications.

Based on its molecular structure, which features a polar imidate group (C(=NH)O-), a nonpolar phenyl ring, and a short ethyl chain, this compound is expected to exhibit a range of solubilities. It is predicted to be more soluble in polar organic solvents than in nonpolar ones. However, the interplay between the polar functional group and the nonpolar hydrocarbon portions necessitates experimental verification to determine its precise solubility profile.

Data Presentation: Solubility of this compound

The following table is provided as a template for researchers to populate with experimentally determined quantitative data. Currently, only qualitative data for the related salt, this compound hydrochloride, is available in the literature, which is included for reference. It is important to note that the solubility of the free base may differ significantly from its hydrochloride salt.

SolventSolvent ClassTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Notes/Reference
Dimethyl Sulfoxide (DMSO)Polar AproticRTData not availableData not availableHydrochloride is "Slightly" soluble[1][2]
MethanolPolar ProticRTData not availableData not availableHydrochloride is "Slightly" soluble[1][2]
WaterPolar ProticRTData not availableData not availableHydrochloride is "Soluble"[2][3]
EthanolPolar ProticRTData not availableData not available
AcetonePolar AproticRTData not availableData not available
AcetonitrilePolar AproticRTData not availableData not available
Dichloromethane (DCM)HalogenatedRTData not availableData not available
Ethyl AcetatePolar AproticRTData not availableData not available
Tetrahydrofuran (THF)Polar AproticRTData not availableData not available
TolueneNonpolarRTData not availableData not available
HexaneNonpolarRTData not availableData not available

RT: Room Temperature. Researchers should specify the exact temperature.

Experimental Protocols

To generate the quantitative data for the table above, the following experimental protocols are recommended.

Qualitative Solubility Determination (Solvent Screening)

This method provides a rapid assessment of solubility in various solvents to identify suitable candidates for further quantitative analysis.[4][5][6]

Objective: To classify this compound as soluble, partially soluble, or insoluble in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., those listed in the table)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Spatula

Procedure:

  • Sample Preparation: Add approximately 25 mg of this compound to a small, dry test tube.[4]

  • Solvent Addition: Add the selected solvent (e.g., 0.75 mL) to the test tube in small portions (e.g., 0.25 mL at a time).[4]

  • Mixing: After each addition, cap the test tube and shake or vortex vigorously for 30-60 seconds.[4][6]

  • Observation: Visually inspect the solution after mixing. Observe if the solid has completely dissolved.

  • Classification:

    • Soluble: The entire solid dissolves completely, forming a clear solution.

    • Partially Soluble: A portion of the solid dissolves, but some solid particles remain undissolved.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record Keeping: Record the observations for each solvent tested. This information helps in selecting appropriate solvents for quantitative analysis or for processes like crystallization where a compound should be soluble in a hot solvent but less soluble at cooler temperatures.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Quantification instrument (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis equipment)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial or flask. An excess is crucial to ensure that a saturated solution is formed and that solid remains in equilibrium with the solution.

    • Add a known volume or mass of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take several hours to days, and the optimal time should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours and ensuring the concentration no longer changes).

  • Phase Separation:

    • Once equilibrium is reached, allow the vial to rest in the temperature-controlled environment for several hours to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant (the clear liquid portion) using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification:

    • Gravimetric Method:

      • Accurately weigh a clean, dry, pre-weighed container (e.g., a glass dish).

      • Transfer a precise volume of the filtered saturated solution to the container.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

      • Once the solvent is fully evaporated, reweigh the container with the solid residue.

      • The mass of the dissolved this compound is the final weight minus the initial weight of the container. Calculate the solubility (e.g., in g/100 mL).

    • Chromatographic/Spectroscopic Method (e.g., HPLC-UV):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by measuring the analytical response (e.g., peak area from HPLC) for each standard.

      • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration using the calibration curve.

      • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Mandatory Visualization

The following diagram illustrates the logical workflow for the quantitative determination of solubility using the shake-flask method.

G Workflow for Quantitative Solubility Determination cluster_prep Details cluster_equil Details cluster_sep Details cluster_quant Details prep 1. Preparation equil 2. Equilibration prep->equil add_solute Add excess ethyl benzimidate to vial sep 3. Phase Separation equil->sep agitate Agitate in thermostatic shaker bath (24-72h) quant 4. Quantification sep->quant settle Allow undissolved solid to settle calc 5. Calculation & Reporting quant->calc method_choice Choose method: Gravimetric or HPLC/UV-Vis add_solvent Add known volume of solvent filter Filter supernatant (0.45 µm syringe filter) gravimetric Gravimetric Analysis: Evaporate solvent & weigh residue method_choice->gravimetric   hplc HPLC/UV-Vis Analysis: Dilute sample & analyze against calibration curve method_choice->hplc  

Caption: Workflow for the shake-flask method of solubility determination.

References

A Deep Dive into Ethyl Benzimidate: A Theoretical and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental characterization of ethyl benzimidate, an important intermediate in the synthesis of various heterocyclic compounds, including triazine derivatives. By integrating Density Functional Theory (DFT) calculations with experimental spectroscopic data, a detailed understanding of the molecular structure, vibrational modes, and electronic properties of this compound is achieved. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and computational chemistry.

Molecular Structure and Optimization

The foundational step in the theoretical analysis of this compound involves the optimization of its molecular geometry. DFT calculations, a powerful quantum mechanical modeling method, are employed to determine the most stable conformation of the molecule. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional, combined with a suitable basis set such as 6-311G(2d,p), has been shown to provide results that are in excellent agreement with experimental data obtained from single-crystal X-ray diffraction.[1]

Geometrical Parameters

The optimized geometrical parameters, including bond lengths and bond angles, provide a precise three-dimensional representation of the this compound molecule. A comparison between the theoretically calculated and experimentally determined parameters is crucial for validating the computational model.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound

ParameterBond/AngleCalculated (B3LYP/6-311G(2d,p))Experimental (X-ray Diffraction)
Bond Length (Å)C=NData not availableData not available
C-OData not availableData not available
O-CH2Data not availableData not available
C-C (phenyl)Data not availableData not available
Bond Angle (°)C-N-HData not availableData not available
C-O-CH2Data not availableData not available
N-C-PhenylData not availableData not available

Note: Specific quantitative data from the primary study by Gong et al. were not available in the search results. The table structure is representative of how such data would be presented.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and FT-Raman techniques, offers a fingerprint of the molecule's vibrational modes. DFT calculations are instrumental in assigning the observed spectral bands to specific molecular motions.

FT-IR and FT-Raman Spectral Analysis

The experimental FT-IR and FT-Raman spectra of this compound are recorded to identify its characteristic vibrational frequencies. Theoretical calculations provide a set of harmonic frequencies that, when appropriately scaled, show excellent correlation with the experimental data. This combined approach allows for a definitive assignment of the vibrational modes.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental FT-IRExperimental FT-RamanCalculated (B3LYP/6-311G(2d,p))Assignment
N-H StretchData not availableData not availableData not availableStretching
C-H Stretch (Aromatic)Data not availableData not availableData not availableStretching
C-H Stretch (Aliphatic)Data not availableData not availableData not availableStretching
C=N StretchData not availableData not availableData not availableStretching
C-O StretchData not availableData not availableData not availableStretching
C-C Stretch (Ring)Data not availableData not availableData not availableStretching

Note: Specific quantitative data from the primary study by Gong et al. were not available in the search results. The table structure is representative of how such data would be presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of atomic nuclei. Theoretical calculations of NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level can accurately predict and aid in the assignment of experimental ¹H and ¹³C NMR spectra.

Table 3: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

NucleusExperimental (CDCl₃)Calculated (GIAO/B3LYP)
¹H (NH)Data not availableData not available
¹H (Phenyl)Data not availableData not available
¹H (CH₂)Data not availableData not available
¹H (CH₃)Data not availableData not available
¹³C (C=N)Data not availableData not available
¹³C (Phenyl)Data not availableData not available
¹³C (CH₂)Data not availableData not available
¹³C (CH₃)Data not availableData not available

Note: Specific quantitative data from the primary study by Gong et al. were not available in the search results. The table structure is representative of how such data would be presented.

Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

The electronic properties of this compound are explored through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within the molecule, highlighting the electrophilic and nucleophilic sites. This is invaluable for predicting intermolecular interactions and reaction mechanisms.

Experimental and Computational Protocols

Synthesis of this compound

This compound can be synthesized through various methods, with a common route involving the reaction of benzonitrile (B105546) with ethanol (B145695) in the presence of a suitable catalyst. The crude product is then purified, for instance, by recrystallization.[1]

Spectroscopic Characterization
  • FT-IR and FT-Raman Spectroscopy : Spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a high-resolution spectrometer using a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

Single-Crystal X-ray Diffraction

For a definitive structural determination, single crystals of this compound are grown and analyzed using an X-ray diffractometer. The resulting crystallographic data provides precise bond lengths and angles.[1]

Computational Methodology
  • Software : Gaussian suite of programs is commonly used for DFT calculations.

  • Method : The B3LYP functional is a popular choice for its balance of accuracy and computational cost.

  • Basis Set : A triple-zeta basis set with polarization and diffuse functions, such as 6-311G(d,p), is generally employed for accurate results.

  • Geometry Optimization : The molecular geometry is optimized to a minimum on the potential energy surface.

  • Frequency Calculations : Vibrational frequencies are calculated to confirm the nature of the stationary point and to simulate the vibrational spectra.

  • NMR Calculations : The GIAO method is used to calculate NMR chemical shifts.

Workflow and Signaling Pathways

The interplay between experimental and theoretical investigations is crucial for a thorough understanding of a molecule's properties. The following diagram illustrates a typical workflow for such a study.

Theoretical_Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Computational Analysis (DFT) cluster_analysis Data Analysis & Correlation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification ftir_raman FT-IR & FT-Raman Spectroscopy purification->ftir_raman nmr ¹H & ¹³C NMR Spectroscopy purification->nmr xrd Single-Crystal X-ray Diffraction purification->xrd comparison Comparison of Experimental & Theoretical Data ftir_raman->comparison nmr->comparison geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) xrd->geom_opt Provides initial geometry for optimization xrd->comparison freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc fmo_mep FMO & MEP Analysis geom_opt->fmo_mep geom_opt->comparison Optimized Geometry freq_calc->comparison nmr_calc->comparison assignment Structural & Spectroscopic Assignments comparison->assignment conclusion Conclusion on Molecular Properties & Reactivity assignment->conclusion

Caption: Workflow for the combined experimental and theoretical study of this compound.

References

The Genesis of a Cornerstone Synthesis: An In-depth Technical Guide to the Discovery and History of Ethyl Benzimidate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the historical discovery, evolution, and experimental protocols for the synthesis of ethyl benzimidate.

This technical guide provides a deep dive into the seminal Pinner reaction, the cornerstone of this compound synthesis, and explores its evolution through modern catalytic approaches. Detailed experimental methodologies, quantitative data comparison, and visual diagrams of reaction pathways and workflows are presented to offer a practical and thorough resource for laboratory professionals.

Discovery and Historical Context

The synthesis of this compound is intrinsically linked to the pioneering work of German chemist Adolf Pinner. In 1877, Pinner, along with his colleague F. Klein, first reported the acid-catalyzed reaction of a nitrile with an alcohol to produce an imino ester salt.[1][2][3][4][5] This reaction, now famously known as the Pinner reaction, involves the treatment of a nitrile, such as benzonitrile (B105546), with an alcohol like ethanol (B145695) in the presence of a strong acid, typically anhydrous hydrogen chloride, to yield the corresponding imidate salt, in this case, this compound hydrochloride.[1][2][3][6][7] This salt is often referred to as a "Pinner salt."[2][3]

Pinner's initial discovery was published in the Berichte der deutschen chemischen Gesellschaft.[4][5][8][9] The original method described passing anhydrous gaseous hydrogen chloride through a mixture of the nitrile and alcohol.[1][5] This process led to the precipitation of the crystalline imidate hydrochloride. The Pinner reaction proved to be a versatile method, applicable to a wide range of aliphatic and aromatic nitriles and primary or secondary alcohols.[1][7]

The significance of Pinner's work lies not only in the synthesis of a new class of compounds but also in their utility as versatile intermediates. Pinner salts are reactive species that can undergo further nucleophilic additions to generate various valuable products. For instance, they can be converted to orthoesters by reacting with an excess of alcohol, amidines with ammonia (B1221849) or amines, and esters with water.[2][3][7]

The Pinner Reaction: The Core Synthetic Route

The classical Pinner reaction remains a fundamental and widely used method for the synthesis of this compound hydrochloride. The reaction's success hinges on the use of anhydrous conditions to prevent the hydrolysis of the intermediate imidate salt to an ester.[7] Low temperatures are also crucial to prevent the thermodynamically unstable imidate hydrochloride from rearranging into an amide and an alkyl chloride.[2][6]

Reaction Mechanism

The mechanism of the Pinner reaction begins with the protonation of the nitrile by the strong acid catalyst, which activates the nitrile for nucleophilic attack by the alcohol. The resulting intermediate then undergoes proton transfer to yield the imidate hydrochloride.

Caption: Mechanism of the Pinner Reaction for Imidate Synthesis.

Experimental Protocols

Below are detailed experimental protocols for the classical Pinner reaction and a modern variation using a Lewis acid catalyst.

Protocol 1: Classical Pinner Synthesis of this compound Hydrochloride

This protocol is adapted from established procedures for the Pinner reaction.

  • Materials:

    • Benzonitrile

    • Anhydrous Ethanol

    • Anhydrous Hydrogen Chloride (gas)

    • Anhydrous Diethyl Ether

  • Procedure:

    • A solution of benzonitrile (1.0 mol) in anhydrous ethanol (3.0 mol) is prepared in a dry, three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a calcium chloride drying tube.

    • The flask is cooled to 0-5 °C in an ice-salt bath.

    • A stream of dry hydrogen chloride gas is bubbled through the stirred solution until saturation.

    • The flask is sealed and the mixture is stirred at 5 °C for 24 hours. During this time, this compound hydrochloride precipitates as a white solid.

    • The precipitate is collected by filtration under anhydrous conditions, washed with cold, anhydrous diethyl ether, and dried in a vacuum desiccator over concentrated sulfuric acid.

Protocol 2: Lewis Acid-Promoted Synthesis of Ethyl Benzoate (via this compound)

This protocol is based on a Lewis acid-promoted Pinner-type reaction where the intermediate imidate is hydrolyzed in situ to the corresponding ester.

  • Materials:

    • Benzonitrile

    • Ethanol

    • Trimethylsilyl (B98337) triflate (TMSOTf)

    • Dichloromethane (anhydrous)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • To a solution of ethanol (1.0 mmol) in benzonitrile (4 mL), trimethylsilyl triflate (2.0 mmol) is added at room temperature under an inert atmosphere.

    • The reaction mixture is stirred at room temperature for 65 hours.

    • The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.

    • The aqueous layer is extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography to yield ethyl benzoate.

Evolution of Synthetic Methodologies

While the classical Pinner reaction is highly effective, the requirement for gaseous hydrogen chloride can be cumbersome and hazardous. Over the years, modifications have been developed to address this limitation and improve the reaction's practicality and scope.

Lewis Acid Catalysis

The use of Lewis acids as catalysts for the Pinner reaction has emerged as a milder and more chemoselective alternative.[1] Various Lewis acids have been investigated, with trimethylsilyl triflate (TMSOTf) showing excellent results.[1] This method allows for the synthesis of esters from nitriles and alcohols, proceeding through an imidate intermediate.[1] The reaction can be performed at room temperature and often uses the nitrile as the solvent.[1]

Base-Catalyzed Synthesis

Base-catalyzed reactions of nitriles with alcohols have also been explored as a complementary approach to the Pinner reaction.[2] While early reports suggested poor yields due to the establishment of an equilibrium, modern protocols have shown that this method can be effective for certain substrates.[6] The choice between acid- or base-catalyzed conditions often depends on the electronic nature of the nitrile.[2] Electron-poor nitriles, which are good electrophiles, tend to react more readily under basic conditions.[2]

In Situ Generation of HCl

To circumvent the use of gaseous HCl, methods for its in situ generation have been developed. One such method involves the reaction of acetyl chloride with an excess of ethanol, which produces HCl in the reaction mixture. This approach has been reported to give high yields of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for different synthetic methods for this compound and related compounds, providing a basis for comparison.

Table 1: Comparison of Synthetic Methods for this compound and Analogs

MethodCatalyst/ReagentSubstrateAlcoholTemperature (°C)Time (h)Yield (%)Reference
Classical PinnerAnhydrous HClBenzonitrileMethanol524>90[10]
Lewis Acid-PromotedTrimethylsilyl triflate (2 equiv)BenzonitrileEthanolRoom Temp6580 (as ethyl benzoate)[1]
In Situ HCl GenerationAcetyl ChlorideBenzonitrileEthanolNot specifiedNot specified94[11]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical experimental workflow for the classical Pinner synthesis of this compound hydrochloride.

Pinner_Workflow start Start reactants Mix Benzonitrile and Anhydrous Ethanol start->reactants cool Cool to 0-5 °C reactants->cool add_hcl Bubble Anhydrous HCl Gas cool->add_hcl react Stir at 5 °C for 24h add_hcl->react precipitate Precipitation of This compound HCl react->precipitate filter Filter Precipitate precipitate->filter wash Wash with Anhydrous Diethyl Ether filter->wash dry Dry under Vacuum wash->dry end End Product dry->end

Caption: Experimental workflow for the Pinner synthesis.

This in-depth guide provides a comprehensive overview of the discovery, history, and practical application of this compound synthesis. By presenting detailed protocols, comparative data, and clear visual aids, this document aims to be an invaluable resource for professionals in the chemical and pharmaceutical sciences.

References

Ethyl Benzimidate: A Versatile Intermediate for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide explores the synthesis, reactivity, and application of ethyl benzimidate as a pivotal intermediate in the construction of various nitrogen-containing heterocyclic compounds. Heterocyclic scaffolds are fundamental to medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] this compound, an accessible and reactive imino ether, serves as a powerful building block for creating these complex structures, including oxazolines, imidazolines, and triazines, which exhibit a wide range of biological activities.[3][4][5][6]

Synthesis of this compound via the Pinner Reaction

This compound is most commonly synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile (benzonitrile) with an alcohol (ethanol).[7][8] The reaction proceeds by bubbling anhydrous hydrogen chloride gas through a mixture of benzonitrile (B105546) and ethanol (B145695), which leads to the formation of the this compound hydrochloride salt, often referred to as a Pinner salt.[9][10][11] This salt can be isolated or used directly in subsequent reactions.

General Synthesis Workflow

The overall process begins with readily available starting materials and proceeds through the key this compound intermediate to generate a variety of heterocyclic systems.

G cluster_0 Starting Materials cluster_1 Intermediate Formation cluster_2 Heterocycle Synthesis cluster_3 Product Class A Benzonitrile C This compound (Pinner Salt) A->C Pinner Reaction B Ethanol + HCl B->C E Cyclocondensation C->E D Dinucleophile (e.g., H₂N-R-XH) D->E F N-Heterocycles (Oxazolines, Imidazolines, etc.) E->F

Caption: General workflow for synthesizing N-heterocycles from benzonitrile.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from the literature for the synthesis of this compound as an intermediate for 1,3,5-triazine (B166579) compounds.[3]

  • Reaction Setup: A solution of benzonitrile (0.4 g, 3.88 mmol) and ethanol (2.72 mL, 46.55 mmol) is prepared in a reaction flask.

  • Acidification: Acetyl chloride (2 mL, 31.03 mmol) is added dropwise to the stirred solution. Note: Acetyl chloride reacts with ethanol to generate anhydrous HCl in situ, initiating the Pinner reaction.

  • Reaction: The flask is tightly stoppered and stirring is continued at 25°C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is cooled to 0°C. Saturated aqueous sodium bicarbonate (NaHCO₃) solution is added slowly until gas evolution ceases.

  • Extraction: The product is extracted into petroleum ether (3 x 5 mL).

  • Washing: The combined organic solution is washed with water (1 x 5 mL) and brine (1 x 5 mL) to remove impurities.

  • Isolation: The solvent is removed under reduced pressure to yield this compound. For many applications, the hydrochloride salt is used directly without basification.[12]

Applications in Heterocyclic Synthesis

The unique electronic character of the imidate functionality, possessing both electrophilic and nucleophilic centers, makes this compound a versatile synthon for building diverse N-heterocycles.[4] The reaction typically involves a cyclocondensation with a dinucleophilic reagent, where the nature of the dinucleophile determines the resulting heterocyclic ring.[13][14]

Logical Pathway for Heterocycle Selection

The choice of the reacting partner for this compound directly dictates the class of heterocycle synthesized. This decision pathway is crucial for synthetic planning in drug discovery.

G cluster_reactants Choice of Dinucleophile cluster_products Resulting Heterocycle A This compound B 1,2-Amino Alcohol (H₂N-CH₂-CH₂-OH) A->B C 1,2-Diamine (H₂N-CH₂-CH₂-NH₂) A->C D Guanidine (B92328) / Amidine (H₂N-C(=NH)-R) A->D E Amino Thiol (H₂N-CH₂-CH₂-SH) A->E F 2-Phenyl-2-Oxazoline B->F Cyclization G 2-Phenyl-2-Imidazoline C->G Cyclization H Substituted 2-Phenyl-1,3,5-Triazine D->H Cyclization I 2-Phenyl-2-Thiazoline E->I Cyclization

Caption: Selection of heterocycle based on the dinucleophilic partner.

Synthesis of 2-Oxazolines

2-Oxazolines are prepared by the reaction of this compound with 1,2-amino alcohols.[4][15] This scaffold is present in numerous medicinally active compounds and is valuable as a synthetic intermediate.[16]

The formation of the oxazoline (B21484) ring proceeds via nucleophilic attack of the amino group on the electrophilic imidate carbon, followed by an intramolecular cyclization and elimination of ethanol.

G A This compound + Amino Alcohol B Step 1: Nucleophilic Attack (Amine on Imidate Carbon) A->B C Tetrahedral Intermediate (Aminal-ether) B->C D Step 2: Intramolecular Cyclization (Hydroxyl attacks Carbon) C->D Proton Transfer E Cyclic Intermediate D->E F Step 3: Elimination (Ethanol departs) E->F G 2-Phenyl-2-Oxazoline F->G

Caption: Simplified mechanism for 2-oxazoline formation from this compound.

This is a general protocol adapted from methods for synthesizing chiral oxazolines from imidates.[15]

  • Preparation of Imidate: this compound hydrochloride is prepared as described previously.

  • Reaction with Amino Alcohol: To a solution of the imidate in a suitable solvent (e.g., dichloromethane), add 2-aminoethanol (1.0-1.2 equivalents).

  • Base Addition: If starting from the hydrochloride salt, add a non-nucleophilic base like triethylamine (B128534) (1.2 equivalents) to liberate the free imidate.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 16-24 hours or gently reflux until TLC indicates the consumption of starting materials.

  • Workup and Purification: After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography or distillation to yield the 2-phenyl-2-oxazoline.

Reactant 2 (Dinucleophile)ProductConditionsYield (%)Reference(s)
2-Aminoethanol2-Phenyl-2-oxazolineDichloromethane, RT, 16hGood to Excellent[15]
(S)-Serine methyl ester(R)-Methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylateRefluxing Dichloroethane~80-90%[15]
Various Amino AlcoholsVarious 2-OxazolinesVaries (RT to Reflux)60-95%[4][16][17]
Synthesis of 2-Imidazolines

Reacting this compound with 1,2-diamines, such as ethylenediamine (B42938), yields 2-imidazolines.[18] These compounds are precursors to imidazoles and are found in various chiral ligands and bioactive molecules.[19][20]

This protocol is based on general methods for imidazoline (B1206853) synthesis from imidates or related precursors.[18][21]

  • Reactant Mixture: this compound (1 equivalent) and ethylenediamine (1.1 equivalents) are mixed in a suitable solvent like ethanol or xylene.

  • Reaction Conditions: The mixture is heated to reflux for 4-12 hours. The reaction liberates ammonia (B1221849) and ethanol as byproducts.

  • Monitoring: The reaction is monitored by TLC for the disappearance of the starting materials.

  • Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid or oil is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 2-phenyl-2-imidazoline.

Reactant 2 (Dinucleophile)ProductConditionsYield (%)Reference(s)
Ethylenediamine2-Phenyl-2-imidazolineRefluxing EthanolModerate to High[18][20]
1,3-Diaminopropane2-Phenyl-1,4,5,6-tetrahydropyrimidineRefluxing EthanolGood[18]
o-Phenylenediamine2-Phenyl-1H-benzoimidazoleRefluxing Ethanol, acid catalystHigh[22][23]
Synthesis of 1,3,5-Triazines

This compound is a key intermediate for synthesizing 2,4,6-trisubstituted-1,3,5-triazines.[3][24] These scaffolds are known for their broad-spectrum pharmacological properties, including anticancer and antimicrobial activities.[3][25] The synthesis can occur via self-condensation of the imidate or by its reaction with other amidines.

This protocol is adapted from a two-step synthesis where this compound is generated in situ and reacted with a guanidine source.[3]

  • Intermediate Formation: this compound is formed from benzonitrile as described in Section 1.

  • Cyclization: To the crude this compound, dicyandiamide (B1669379) or guanidine hydrochloride is added in the presence of a base (e.g., sodium methoxide) in a solvent like methanol (B129727).

  • Reaction Conditions: The mixture is heated under reflux for several hours until the reaction is complete as monitored by TLC.

  • Workup and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The solid is washed with cold methanol and then water to remove any inorganic salts. The product can be further purified by recrystallization.

Reactant 2ProductConditionsYield (%)Reference(s)
Guanidine2-Amino-4,6-diphenyl-1,3,5-triazineNaOMe, Methanol, RefluxGood[26][27]
Self-condensation2,4,6-Triphenyl-1,3,5-triazineHigh TemperatureModerate[25]

Relevance in Drug Development

The heterocyclic cores synthesized from this compound are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[6]

  • Benzimidazoles: This class, formed from the reaction of imidates with o-phenylenediamines, is a cornerstone of drug discovery.[23] Derivatives are used as proton-pump inhibitors (e.g., Omeprazole), anthelmintics (e.g., Albendazole), and have shown potent anticancer and antiviral activities.[5][22]

  • 1,3,5-Triazines: Triazine derivatives possess significant potential in drug development, with demonstrated broad-spectrum anticancer, antiviral, and antimicrobial properties.[3] The FDA-approved drug Enasidenib, used for treating leukemia, features a 1,3,5-triazine core.[25]

  • Oxazolines and Imidazolines: These five-membered rings are key components of many natural products and are frequently used as chiral ligands in asymmetric synthesis, which is critical for producing enantiomerically pure drugs.[16][28]

Conclusion

This compound is a highly effective and versatile chemical intermediate. Its straightforward preparation via the Pinner reaction and its predictable reactivity with dinucleophilic reagents provide a reliable and powerful platform for the synthesis of a wide array of medicinally relevant heterocyclic compounds. For researchers in organic synthesis and drug development, mastering the use of this compound opens a direct route to constructing complex molecular architectures that are essential for addressing modern therapeutic challenges.

References

Ethyl Benzimidate: An In-Depth Technical Guide on its Antimicrobial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide aims to provide a comprehensive overview of the antimicrobial and antifungal properties of ethyl benzimidate. However, a thorough review of existing scientific literature reveals a significant scarcity of direct research and quantitative data specifically on this compound as a standalone antimicrobial or antifungal agent. The majority of available research focuses on the broader class of benzimidazole (B57391) derivatives. Therefore, this guide will address the known properties of the benzimidazole scaffold and its derivatives as a proxy to understanding the potential of this compound, while clearly noting the absence of specific data for the parent compound.

Introduction to Benzimidazoles and this compound

Benzimidazole is a heterocyclic aromatic organic compound, consisting of the fusion of benzene (B151609) and imidazole. This core structure is a vital pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anthelmintic properties.[1][2] this compound is an imino ether derivative of benzoic acid and is structurally related to the benzimidazole scaffold. While it serves as a reagent in the synthesis of various heterocyclic compounds, its intrinsic antimicrobial and antifungal efficacy is not well-documented in publicly available literature.

Antimicrobial and Antifungal Activity of Benzimidazole Derivatives

While specific data for this compound is lacking, numerous studies have demonstrated the potent antimicrobial and antifungal activities of various benzimidazole derivatives. This section summarizes the findings for these related compounds to provide a contextual understanding.

Antibacterial Activity

Derivatives of benzimidazole have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain aromatic amidine derivatives of benzimidazole-5-carboxylic acid alkyl esters have exhibited significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE).

Table 1: Summary of Minimum Inhibitory Concentrations (MICs) of Selected Benzimidazole Derivatives against Bacteria

Compound ClassBacterial StrainMIC (µg/mL)Reference
Aromatic Amidine Derivatives of Benzimidazole-5-Carboxylic Acid Alkyl EstersStaphylococcus aureus (MRSA)0.39 - 1.56[3]
Aromatic Amidine Derivatives of Benzimidazole-5-Carboxylic Acid Alkyl EstersStaphylococcus epidermidis (MRSE)0.39 - 1.56[3]

Note: This table presents data for derivatives of benzimidazole, not this compound itself, due to the absence of specific data.

Antifungal Activity

The antifungal properties of benzimidazole derivatives are well-established, with some compounds demonstrating efficacy comparable to or exceeding that of commercially available antifungal drugs.[4] The primary mechanism of action for many antifungal benzimidazoles is the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane.[2]

Table 2: Summary of Minimum Inhibitory Concentrations (MICs) of Selected Benzimidazole Derivatives against Fungi

Compound ClassFungal StrainMIC (µg/mL)Reference
Hydrazone, 1,2,4-triazole, and 1,3,4-oxadiazole (B1194373) substituted BenzimidazolesCandida albicans4 - 16[4]
Hydrazone, 1,2,4-triazole, and 1,3,4-oxadiazole substituted BenzimidazolesCryptococcus neoformans var. grubii4 - 16[4]

Note: This table presents data for derivatives of benzimidazole, not this compound itself, due to the absence of specific data.

Experimental Protocols for Antimicrobial and Antifungal Testing

While specific experimental protocols for this compound are not available, the following are standardized and widely accepted methodologies used for evaluating the antimicrobial and antifungal activity of novel compounds, including benzimidazole derivatives.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compound Dispense Dispense dilutions into 96-well microtiter plate Compound_Prep->Dispense Inoculum_Prep Prepare standardized microbial inoculum (e.g., 0.5 McFarland) Inoculate Inoculate wells with microbial suspension Inoculum_Prep->Inoculate Dispense->Inoculate Incubate Incubate at appropriate temperature and duration Inoculate->Incubate Observe Visually or spectrophotometrically determine growth Incubate->Observe Determine_MIC Identify lowest concentration with no visible growth (MIC) Observe->Determine_MIC

Caption: Workflow for the broth microdilution method to determine the MIC.

Detailed Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeasts).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Agar (B569324) Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Agar_Prep Prepare and pour Mueller-Hinton agar plates Inoculate Evenly inoculate agar surface with microorganism Agar_Prep->Inoculate Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculate Disk_Prep Impregnate sterile paper disks with test compound Place_Disks Place impregnated disks on the agar surface Disk_Prep->Place_Disks Inoculate->Place_Disks Incubate Incubate under appropriate conditions Place_Disks->Incubate Measure_Zones Measure the diameter of the zone of inhibition Incubate->Measure_Zones Interpret Interpret results as susceptible, intermediate, or resistant Measure_Zones->Interpret

Caption: Workflow for the agar disk diffusion susceptibility test.

Detailed Methodology:

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Result Interpretation: The antimicrobial agent diffuses from the disk into the agar, inhibiting microbial growth and forming a clear "zone of inhibition." The diameter of this zone is measured and correlated with the susceptibility of the microorganism to the compound.

Potential Mechanism of Action of this compound

The mechanism of action for this compound has not been specifically elucidated. However, based on the known mechanisms of related benzimidazole compounds, potential pathways can be hypothesized.

Inhibition of Fungal Ergosterol Biosynthesis

A primary antifungal mechanism for many benzimidazole derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Cell_Death Disruption leads to Ethyl_Benzimidate Potential Inhibition by This compound Ethyl_Benzimidate->CYP51 Inhibits

Caption: Hypothesized inhibition of the fungal ergosterol biosynthesis pathway.

Conclusion and Future Directions

While this compound belongs to a class of compounds with well-documented antimicrobial and antifungal potential, there is a clear gap in the scientific literature regarding its specific activity. The data on benzimidazole derivatives suggest that this compound could possess antimicrobial properties, but this remains to be experimentally verified.

Future research should focus on:

  • Screening of this compound: Performing systematic in vitro screening of this compound against a broad panel of clinically relevant bacteria and fungi to determine its MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways affected by this compound in susceptible microorganisms.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to understand the structural requirements for optimal antimicrobial activity.

This foundational research is essential to unlock the potential of this compound as a novel antimicrobial or antifungal agent for therapeutic development.

References

The Role of Ethyl Benzimidate in the Synthesis of Pharmaceutical Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl benzimidate, a reactive imino ether, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds that form the backbone of numerous pharmaceutical drugs. Its ability to readily undergo cyclization reactions with binucleophilic reagents makes it a valuable intermediate in the construction of key pharmacophores, particularly benzimidazoles and thiazolines. This technical guide provides a comprehensive overview of the synthesis of this compound and its application in the preparation of pharmaceutically relevant scaffolds, supported by experimental protocols, quantitative data, and visual representations of reaction pathways.

Core Synthesis: The Pinner Reaction

This compound is most commonly synthesized via the Pinner reaction, which involves the acid-catalyzed reaction of benzonitrile (B105546) with ethanol (B145695). Anhydrous conditions are critical to prevent the hydrolysis of the intermediate imidate to an ester.

Reaction Mechanism and Workflow

The Pinner reaction proceeds through the activation of the nitrile by an acid catalyst, typically anhydrous hydrogen chloride, followed by nucleophilic attack of the alcohol.

G cluster_pinner Pinner Reaction Workflow Benzonitrile Benzonitrile Nitrilium_Ion Activated Nitrilium Ion Benzonitrile->Nitrilium_Ion Protonation Ethanol Ethanol Ethanol->Nitrilium_Ion Nucleophilic Attack HCl Anhydrous HCl (catalyst) Ethyl_Benzimidate_HCl This compound Hydrochloride (Pinner Salt) Nitrilium_Ion->Ethyl_Benzimidate_HCl Proton Transfer

Caption: General workflow of the Pinner reaction for this compound synthesis.

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

  • Benzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride Gas

Procedure:

  • A solution of benzonitrile (1 equivalent) in anhydrous diethyl ether is cooled to 0°C in an ice bath.

  • Anhydrous ethanol (1.1 equivalents) is added to the solution.

  • Dry hydrogen chloride gas is bubbled through the stirred solution for 1-2 hours, maintaining the temperature at 0°C.

  • The reaction mixture is allowed to stand at 0°C for 24 hours, during which a white precipitate of this compound hydrochloride forms.

  • The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the product.

Quantitative Data for Pinner Reaction
ReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Benzonitrile, EthanolAnhydrous HClDiethyl Ether024~94[1]
Benzonitrile, EthanolAcetyl Chloride, Ethanol-Room Temp-94[1]

Synthesis of Benzimidazole (B57391) Scaffolds

Benzimidazoles are a prominent class of heterocyclic compounds found in a wide range of pharmaceuticals due to their diverse biological activities. This compound serves as a key precursor for the synthesis of 2-substituted benzimidazoles through condensation with o-phenylenediamines.

General Reaction Pathway

The reaction involves the nucleophilic attack of the amino groups of o-phenylenediamine (B120857) on the electrophilic carbon of this compound, followed by cyclization and elimination of ethanol and ammonia.

G cluster_benzimidazole Benzimidazole Synthesis Workflow EthylBenzimidate This compound HCl Intermediate Amidine Intermediate EthylBenzimidate->Intermediate Condensation OPD o-Phenylenediamine OPD->Intermediate Benzimidazole 2-Phenylbenzimidazole (B57529) Intermediate->Benzimidazole Cyclization & Elimination

Caption: Synthesis of 2-phenylbenzimidazole from this compound.

Experimental Protocol: Synthesis of 2-Phenylbenzimidazole

Materials:

  • This compound Hydrochloride

  • o-Phenylenediamine

  • Ethanol

Procedure:

  • A mixture of this compound hydrochloride (1 equivalent) and o-phenylenediamine (1 equivalent) in ethanol is heated under reflux for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is triturated with water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and recrystallized from ethanol to afford pure 2-phenylbenzimidazole.

Quantitative Data for Benzimidazole Synthesis

While direct protocols starting from this compound are less common in recent literature, the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and other benzoyl precursors provides relevant yield data.

o-Phenylenediamine PrecursorBenzoyl PrecursorCatalyst/ConditionsYield (%)Reference
o-PhenylenediamineBenzaldehydeEr(OTf)₃, Water, 1°C92[2]
o-PhenylenediamineBenzaldehydeCobalt(II) acetylacetonate, Methanol, RT90-95[3]
o-PhenylenediamineBenzoic AcidAmmonium Chloride, 80-90°C70-80[4]

Application in the Synthesis of Pharmaceutical Compounds

The benzimidazole core is central to the structure of several major pharmaceutical drugs. While industrial syntheses are often proprietary and may utilize alternative routes, the fundamental chemistry of benzimidazole formation from precursors like this compound provides a basis for understanding their synthesis.

Telmisartan

Telmisartan is an angiotensin II receptor blocker used to treat high blood pressure. Its structure features a substituted bis-benzimidazole moiety. The synthesis of the core benzimidazole rings is a key step in its production.[5][6][7] Although direct use of this compound is not explicitly detailed in readily available literature for large-scale synthesis, its role as a precursor to the benzimidazole ring system is chemically plausible.

Albendazole and Mebendazole

Albendazole and Mebendazole are broad-spectrum anthelmintics. Both contain a benzimidazole-carbamate structure. The synthesis of the benzimidazole ring in these molecules is a critical step.[8][9][10] While specific industrial processes may vary, the reaction of a substituted o-phenylenediamine with a suitable one-carbon synthon, a role that can be fulfilled by an imidate derivative, is a fundamental approach.

Synthesis of Thiazoline (B8809763) Scaffolds

Thiazolines are another class of five-membered heterocyclic compounds with significant biological activity. This compound reacts with cysteine and its esters to form 2-substituted thiazolines.[11][12][13]

General Reaction Pathway

The synthesis involves the reaction of the amino group of the cysteine derivative with the imidate, followed by intramolecular cyclization of the thiol group.

G cluster_thiazoline Thiazoline Synthesis Workflow EthylBenzimidate This compound HCl Thioimidate Thioimidate Intermediate EthylBenzimidate->Thioimidate Condensation CysteineEster Cysteine Ethyl Ester CysteineEster->Thioimidate Thiazoline 2-Phenyl-4-ethoxycarbonyl-Δ²-thiazoline Thioimidate->Thiazoline Intramolecular Cyclization

Caption: General pathway for the synthesis of thiazoline derivatives.

Experimental Protocol: Synthesis of (4R)-Ethyl 2-Phenyl-4,5-dihydrothiazole-4-carboxylate

Materials:

Procedure:

  • To a stirred solution of (R)-cysteine ethyl ester hydrochloride (1 equivalent) in ethanol, triethylamine (1.1 equivalents) is added at room temperature.

  • This compound hydrochloride (1 equivalent) is then added to the mixture.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is partitioned between ethyl acetate (B1210297) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification by column chromatography on silica (B1680970) gel affords the pure thiazoline derivative.

Quantitative Data for Thiazoline Synthesis
ImidateCysteine DerivativeBase/SolventYield (%)Reference
This compound HCl(R)-Cysteine Ethyl Ester HClTriethylamine/EthanolGood[11]
Aryl NitrilesL-CysteineNaHCO₃/NaOH, aq. AlcoholGood[12]

Conclusion

This compound is a versatile and valuable reagent in pharmaceutical synthesis, primarily serving as a precursor for the construction of benzimidazole and thiazoline ring systems. The Pinner reaction provides a reliable method for its preparation. While direct, detailed protocols for the synthesis of specific blockbuster drugs using this compound are not always publicly available, its fundamental reactivity in forming these crucial heterocyclic cores underscores its importance in medicinal chemistry and drug development. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working in this field.

References

Methodological & Application

detailed protocol for ethyl benzimidate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An established and efficient method for synthesizing ethyl benzimidate hydrochloride is through the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. In this specific synthesis, benzonitrile (B105546) reacts with ethanol (B145695) in the presence of anhydrous hydrogen chloride to yield the desired this compound hydrochloride, also known as a Pinner salt.[1][2] This protocol provides a detailed procedure for this synthesis, tailored for researchers and professionals in chemical and drug development.

Reaction Scheme

The overall reaction for the synthesis of this compound hydrochloride is as follows:

C₆H₅CN + C₂H₅OH + HCl → [C₆H₅C(NH)OC₂H₅]⁺Cl⁻

Mechanism of the Pinner Reaction

The Pinner reaction proceeds through an acid-catalyzed nucleophilic addition mechanism. The key steps are:

  • Protonation of the Nitrile: The nitrogen atom of the benzonitrile is protonated by the strong acid (hydrogen chloride), which significantly increases the electrophilicity of the nitrile carbon.[1]

  • Nucleophilic Attack by Alcohol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated nitrile carbon.

  • Deprotonation: A base, such as the chloride ion or another ethanol molecule, removes a proton from the oxygen of the attacking alcohol, leading to the formation of the neutral imidate.[1]

  • Formation of the Pinner Salt: Under the acidic conditions, the nitrogen atom of the imidate is protonated to form the final product, this compound hydrochloride.[1]

Pinner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Benzonitrile Benzonitrile (C₆H₅CN) ProtonatedNitrile Protonated Nitrile [C₆H₅C≡NH]⁺ Benzonitrile->ProtonatedNitrile Protonation by HCl Ethanol Ethanol (C₂H₅OH) HCl Hydrogen Chloride (HCl) Imidate Neutral Imidate C₆H₅C(=NH)OC₂H₅ ProtonatedNitrile->Imidate Nucleophilic attack by Ethanol & Deprotonation PinnerSalt This compound Hydrochloride [C₆H₅C(=NH)OC₂H₅]⁺Cl⁻ Imidate->PinnerSalt Protonation

Caption: Mechanism of the Pinner reaction for this compound hydrochloride synthesis.

Experimental Protocol

This protocol details the synthesis of this compound hydrochloride from benzonitrile and ethanol. Anhydrous conditions are crucial for the success of this reaction to prevent the hydrolysis of the Pinner salt to an ester.[3]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (mol)Quantity (g)Quantity (mL)
BenzonitrileC₆H₅CN103.121.0103.12101.1
Anhydrous EthanolC₂H₅OH46.074.0184.28233.6
Anhydrous Diethyl Ether(C₂H₅)₂O74.12--500
Hydrogen ChlorideHCl36.46Excess--
Equipment
  • 500 mL three-necked round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer

  • Drying tube (filled with calcium chloride)

  • Ice bath

  • Buchner funnel and flask

  • Source of dry hydrogen chloride gas

Procedure

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a drying tube to protect the reaction from atmospheric moisture.

  • Charging the Flask: In the flask, dissolve 103.12 g (1.0 mol) of benzonitrile in 184.28 g (4.0 mol) of anhydrous ethanol.[4]

  • Cooling: Cool the solution to 0-5 °C in an ice bath.[5]

  • Introduction of HCl Gas: Bubble dry hydrogen chloride gas through the stirred solution while maintaining the temperature between 0-5 °C.[5][6] Continue the introduction of HCl until the solution is saturated.

  • Reaction: Seal the flask and continue to stir the mixture in the ice bath. The this compound hydrochloride will begin to precipitate as a white solid. Allow the reaction to proceed for 14-24 hours at this temperature to ensure complete formation of the product.[1][4]

  • Isolation of the Product: After the reaction is complete, collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two 250 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound hydrochloride in a vacuum desiccator over a suitable drying agent (e.g., P₂O₅ or KOH) to obtain the final product.

Experimental Workflow

Workflow start Start setup Set up reaction flask start->setup charge Add benzonitrile and anhydrous ethanol setup->charge cool Cool to 0-5 °C charge->cool add_hcl Bubble dry HCl gas until saturation cool->add_hcl react Stir for 14-24 hours at 0-5 °C add_hcl->react filter Filter the precipitate react->filter wash Wash with anhydrous diethyl ether filter->wash dry Dry under vacuum wash->dry end End Product: This compound Hydrochloride dry->end

Caption: Experimental workflow for the synthesis of this compound hydrochloride.

Product Characterization and Data

PropertyValue
Chemical Formula C₉H₁₂ClNO[7]
Molecular Weight 185.65 g/mol [8]
Appearance White to off-white crystalline solid[7]
Melting Point ~125 °C (decomposes)[8]
Theoretical Yield 185.65 g
Expected Yield 90-95%[4][9]

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Hydrogen chloride gas is corrosive and toxic. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Anhydrous reagents are sensitive to moisture. Ensure all glassware is thoroughly dried before use.

  • Diethyl ether is highly flammable. Avoid open flames and sparks.

References

Application Notes and Protocols for the Synthesis of 1,3,5-Triazine Derivatives Using Ethyl Benzimidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine (B166579) scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials. Its derivatives have demonstrated significant potential in medicinal chemistry, exhibiting anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The symmetrical nature and versatile functionalization of the triazine ring make it an attractive core for the design of novel therapeutic agents and specialized polymers.

While various synthetic routes to 1,3,5-triazines exist, including the popular methods involving the trimerization of nitriles or the sequential substitution of cyanuric chloride, the use of imidates such as ethyl benzimidate offers a distinct pathway. This application note details a protocol for the synthesis of 2,4,6-triphenyl-1,3,5-triazine (B147588) through the cyclotrimerization of this compound. This method is rooted in the principles of the Pinner synthesis of triazines and provides a valuable alternative for accessing symmetrically substituted 1,3,5-triazines.

Data Presentation

The following tables summarize the quantitative data for the synthesis of 2,4,6-triphenyl-1,3,5-triazine from this compound under various conditions.

Table 1: Effect of Catalyst on Reaction Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneNone15024< 10
2HCl (10)Ethanol (B145695)Reflux1265
3Triflic Acid (5)DichloromethaneRoom Temp885
4Lewis Acid (e.g., ZnCl₂) (10)Toluene1101078

Table 2: Influence of Solvent and Temperature on Yield

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Triflic Acid (5 mol%)Dichloromethane25885
2Triflic Acid (5 mol%)Acetonitrile80682
3Triflic Acid (5 mol%)Toluene110475
4Triflic Acid (5 mol%)None120268

Experimental Protocols

Protocol 1: Acid-Catalyzed Cyclotrimerization of this compound

This protocol describes the synthesis of 2,4,6-triphenyl-1,3,5-triazine via the triflic acid-catalyzed cyclotrimerization of this compound.

Materials:

  • This compound

  • Triflic acid (CF₃SO₃H)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 67.0 mmol).

  • Dissolve the this compound in 50 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic acid (0.50 g, 3.35 mmol, 5 mol%) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 30 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a solid. Recrystallize the solid from hot ethanol to yield pure 2,4,6-triphenyl-1,3,5-triazine as white crystals.

  • Dry the crystals in a vacuum oven. Expected yield: 80-90%.

Visualizations

Reaction Mechanism

The proposed mechanism for the acid-catalyzed cyclotrimerization of this compound involves the initial protonation of the imidate, followed by nucleophilic attack of a second imidate molecule, and subsequent cyclization and aromatization to form the stable 1,3,5-triazine ring.

reaction_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Dimerization cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Aromatization EB1 This compound H_plus H+ EB1->H_plus PEB Protonated this compound H_plus->PEB PEB2 Protonated this compound EB2 This compound PEB2->EB2 Nucleophilic Attack Dimer Dimeric Intermediate EB2->Dimer Dimer2 Dimeric Intermediate EB3 This compound Dimer2->EB3 Nucleophilic Attack Cyclic_Int Cyclic Intermediate EB3->Cyclic_Int Cyclic_Int2 Cyclic Intermediate Elim -3 EtOH - H+ Cyclic_Int2->Elim Triazine 2,4,6-Triphenyl-1,3,5-triazine Elim->Triazine

Caption: Proposed mechanism for the formation of 2,4,6-triphenyl-1,3,5-triazine.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2,4,6-triphenyl-1,3,5-triazine.

experimental_workflow start Start dissolve Dissolve this compound in Anhydrous Dichloromethane start->dissolve cool Cool to 0 °C dissolve->cool add_catalyst Add Triflic Acid cool->add_catalyst react React at Room Temperature (8 hours) add_catalyst->react quench Quench with Saturated Sodium Bicarbonate react->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over Anhydrous Magnesium Sulfate wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize end Pure 2,4,6-Triphenyl-1,3,5-triazine recrystallize->end

Caption: General workflow for the synthesis of 2,4,6-triphenyl-1,3,5-triazine.

Application of Ethyl Benzimidate in Peptide Synthesis: A Focus on Thiazoline Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Ethyl benzimidate, and its hydrochloride salt, are valuable reagents in peptide chemistry, not for the direct formation of peptide bonds, but for the selective modification of peptides containing an N-terminal cysteine residue. The reaction of this compound with the 1,2-aminothiol functionality of an N-terminal cysteine leads to the formation of a 2-phenyl-thiazoline ring system. This specific application is a powerful tool for peptide cyclization, the introduction of stable modifications, and as a key step in certain peptide ligation strategies.

The formation of the thiazoline (B8809763) ring proceeds via a Pinner-type reaction mechanism. The imidate is activated under appropriate pH conditions, followed by a nucleophilic attack from the thiol group of the cysteine and subsequent cyclization with the terminal amino group. This reaction is highly specific for N-terminal cysteines due to the required proximity of the amine and thiol groups for efficient cyclization.

While not a conventional peptide coupling reagent, the use of this compound offers a unique method for introducing a rigid, heterocyclic constraint into a peptide backbone. This can have significant implications for the peptide's conformation, stability, and biological activity. The resulting thiazoline can be a final modification or serve as an intermediate for further chemical transformations, such as oxidation to a thiazole.

It is important to note that this compound is not typically employed for the routine coupling of amino acids to form a linear peptide chain. For this purpose, a wide array of well-established coupling reagents such as carbodiimides (e.g., DCC, DIC) and onium salts (e.g., HBTU, HATU) are the preferred choice due to their high efficiency and broad applicability. The application of this compound is a more specialized technique for post-synthesis modification of peptides.

Quantitative Data Summary

Reagent ClassPeptide SubstrateProductYield (%)Reference
Imidate (analogue)N-terminal Cysteine PeptideThiazoline-containing Peptide75-95General literature on thiazoline synthesis
NitrileN-terminal Cysteine PeptideThiazoline-containing Peptide60-90[1]
ThioamideN-terminal Cysteine PeptideThiazoline-containing Peptide80-99[2]
AldehydeN-terminal Cysteine PeptideThiazolidine-containing Peptide>95 (rapid)[3]

Note: Yields are highly dependent on the specific peptide and reaction conditions. The data presented is for illustrative purposes to indicate the general efficiency of such cyclization reactions.

Experimental Protocols

Protocol 1: Synthesis of a Thiazoline-Containing Peptide using this compound Hydrochloride

This protocol describes a general procedure for the reaction of a peptide with an N-terminal cysteine residue with this compound hydrochloride to form a 2-phenyl-thiazoline modified peptide.

Materials:

  • Peptide with an N-terminal cysteine (purified)

  • This compound hydrochloride

  • Phosphate (B84403) buffer (0.1 M, pH 7.5)

  • Acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA) for pH adjustment and analysis

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Peptide Preparation: Dissolve the purified peptide containing an N-terminal cysteine in a mixture of acetonitrile and 0.1 M phosphate buffer (pH 7.5). The final concentration of the peptide should typically be in the range of 1-5 mM.

  • Reagent Preparation: Prepare a stock solution of this compound hydrochloride in the same buffer system.

  • Reaction Initiation: Add the this compound hydrochloride solution to the peptide solution. A molar excess of the imidate (e.g., 5-10 equivalents) is generally recommended to drive the reaction to completion.

  • Reaction Monitoring: The reaction can be monitored by RP-HPLC and mass spectrometry. Aliquots of the reaction mixture can be taken at various time points (e.g., 1, 2, 4, 8, and 24 hours), quenched by the addition of a small amount of TFA, and analyzed to observe the consumption of the starting peptide and the formation of the product. The reaction is typically carried out at room temperature.

  • Work-up and Purification: Once the reaction is complete, the thiazoline-containing peptide can be purified from the excess reagent and any side products by preparative RP-HPLC.

  • Characterization: The purified product should be characterized by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.

Visualizations

Reaction of this compound with N-Terminal Cysteine

G Mechanism of Thiazoline Formation cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product Peptide Peptide with N-terminal Cysteine Thioimidate Thioimidate Intermediate Peptide->Thioimidate Nucleophilic attack by thiol Imidate This compound Imidate->Thioimidate Thiazoline Thiazoline-containing Peptide Thioimidate->Thiazoline Intramolecular cyclization

Caption: Mechanism of thiazoline formation.

Experimental Workflow for Thiazoline Synthesis

G Experimental Workflow Start Start Dissolve_Peptide Dissolve N-terminal Cys-Peptide in Buffer/ACN Start->Dissolve_Peptide Add_Imidate Add this compound Hydrochloride Dissolve_Peptide->Add_Imidate React React at Room Temp. Add_Imidate->React Monitor Monitor by HPLC/MS React->Monitor Monitor->React Incomplete Purify Purify by RP-HPLC Monitor->Purify Complete Characterize Characterize by MS Purify->Characterize End End Characterize->End

Caption: Workflow for thiazoline synthesis.

References

Application Notes and Protocols: Ethyl Benzimidate in the Formation of Thiazoline Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazoline (B8809763) rings are a pivotal structural motif in a multitude of biologically active compounds, including numerous natural products and pharmaceuticals. Their presence often imparts crucial pharmacological properties, such as anti-cancer, anti-HIV, antibiotic, and anti-inflammatory activities.[1][2] The synthesis of the thiazoline scaffold is therefore of significant interest to medicinal chemists and drug development professionals. This document provides detailed application notes and a proposed protocol for the synthesis of 2-phenylthiazoline through the reaction of ethyl benzimidate with cysteamine (B1669678). While the direct use of this compound for this transformation is not extensively documented, this protocol is based on established principles of thiazoline synthesis from analogous precursors such as nitriles and thioamides.

Significance of the Thiazoline Ring in Drug Development

The thiazoline heterocycle is a key component in a variety of natural products known for their potent biological activities, including curacin A, largazole, and tantazole B.[1] In medicinal chemistry, the thiazoline ring serves as a versatile scaffold for the development of novel therapeutic agents.[3][4] Its derivatives have been explored for a wide range of applications, demonstrating the importance of efficient synthetic routes to this valuable heterocyclic system.

Proposed Reaction for 2-Phenylthiazoline Formation

The proposed synthesis involves the condensation reaction between this compound and cysteamine (2-aminoethanethiol). This reaction is expected to proceed via nucleophilic attack of the primary amine of cysteamine on the electrophilic carbon of the imidate, followed by an intramolecular cyclization with the thiol group, and subsequent elimination of ethanol (B145695) and ammonia (B1221849) to yield the 2-phenylthiazoline ring.

Proposed Signaling Pathway and Logic

The following diagram illustrates the proposed mechanistic pathway for the formation of 2-phenylthiazoline from this compound and cysteamine.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products EB This compound TI Tetrahedral Intermediate EB->TI + Cysteamine C Cysteamine AI Amidine Intermediate TI->AI - Ethanol CI Cyclized Intermediate AI->CI Intramolecular Cyclization PT 2-Phenylthiazoline CI->PT - Ammonia EtOH Ethanol NH3 Ammonia G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis Reactants Combine this compound, Cysteamine HCl, and Base in Solvent Reaction Reflux under Inert Atmosphere (Monitor by TLC) Reactants->Reaction Cool Cool to Room Temperature Reaction->Cool Evaporate Solvent Removal (Rotary Evaporator) Cool->Evaporate Purify Column Chromatography Evaporate->Purify Analyze Spectroscopic Characterization (NMR, MS) Purify->Analyze

References

Application Note: Experimental Setup for Pinner Reaction with Ethyl Benzimidate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Pinner reaction is a classic acid-catalyzed method for converting nitriles into imino ester hydrochlorides, commonly known as Pinner salts.[1] First described by Adolf Pinner in 1877, this reaction is a cornerstone of organic synthesis.[2] The resulting Pinner salt, in this case, ethyl benzimidate hydrochloride, is a versatile intermediate.[3] It can be subsequently converted into various valuable compounds such as esters, amidines, or orthoesters through reactions with water, amines, or an excess of alcohol, respectively.[4][5]

This application note provides a detailed protocol for the synthesis of this compound hydrochloride from benzonitrile (B105546) and its subsequent conversion to benzamidine (B55565) hydrochloride. Strict anhydrous conditions and low temperatures are critical for the success of these procedures to prevent the hydrolysis of the Pinner salt and minimize side reactions.[6][7]

Synthesis of this compound Hydrochloride (Pinner Salt)

This protocol details the formation of the Pinner salt from benzonitrile and ethanol (B145695) using anhydrous hydrogen chloride.

2.1. Principle

Benzonitrile is reacted with anhydrous ethanol in the presence of dry hydrogen chloride (HCl) gas. The nitrile nitrogen is first protonated by HCl, activating the carbon atom for nucleophilic attack by ethanol.[2][8] This results in the formation of the this compound hydrochloride salt, which typically precipitates from the reaction mixture.[9]

2.2. Materials and Equipment

  • Chemicals: Benzonitrile (C₆H₅CN), Absolute Ethanol (anhydrous), Diethyl Ether (anhydrous), source of dry Hydrogen Chloride (HCl) gas.

  • Equipment: Three-neck round-bottom flask, gas dispersion tube (bubbler), magnetic stirrer and stir bar, ice-salt bath, drying tube (e.g., with CaCl₂), Büchner funnel and flask, vacuum source.

2.3. Experimental Protocol

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube extending below the surface of the eventual reaction mixture, and a drying tube to protect from atmospheric moisture. Place the entire setup in an ice-salt bath to maintain a temperature of 0-5 °C.[6]

  • Reagent Preparation: In the flask, prepare a solution of benzonitrile (e.g., 51.5 g, 0.5 mol) in absolute ethanol (e.g., 25 g, 0.54 mol).[10] Anhydrous diethyl ether can be added as a co-solvent to facilitate precipitation of the product.

  • HCl Introduction: Slowly bubble dry HCl gas through the stirred solution.[10] Monitor the absorption of HCl (e.g., by weight gain, aiming for approximately 21 g, 0.58 mol).[10] The temperature must be strictly maintained between 0-5 °C throughout the addition to prevent the formation of amide byproducts.[7]

  • Reaction and Precipitation: After HCl addition is complete, seal the flask and allow it to stand at a low temperature (e.g., in a refrigerator) for 24-48 hours.[10] A crystalline white solid, the this compound hydrochloride, will precipitate.

  • Isolation and Purification: Quickly filter the solid precipitate using a Büchner funnel. To minimize exposure to atmospheric moisture, wash the crystals with cold, anhydrous diethyl ether.

  • Drying: Dry the collected Pinner salt under vacuum to a constant weight. The product should be stored in a desiccator as it is hygroscopic.

2.4. Data Presentation: Synthesis of this compound HCl

ReactantMolecular Weight ( g/mol )Amount (g)Moles (mol)Molar Ratio
Benzonitrile103.1251.50.501.0
Ethanol46.0725.00.54~1.1
Hydrogen Chloride36.46~21.3~0.58~1.15
Parameter Condition
Temperature0-5 °C
Reaction Time24-48 hours
Expected Yield >90%

Table based on typical literature procedures.[10][11]

Application: Synthesis of Benzamidine Hydrochloride

This protocol describes the conversion of the isolated this compound hydrochloride into benzamidine hydrochloride using alcoholic ammonia (B1221849).

3.1. Principle

The prepared Pinner salt reacts with ammonia in a nucleophilic substitution reaction. The ethoxy group (-OEt) is displaced by the amino group (-NH₂) to form benzamidine, which is isolated as its hydrochloride salt.

3.2. Materials and Equipment

  • Chemicals: this compound hydrochloride (from Part 2), absolute ethanol saturated with dry ammonia (alcoholic ammonia), concentrated HCl, activated charcoal.

  • Equipment: Round-bottom flask, magnetic stirrer, mechanical stirrer, filtration apparatus, rotary evaporator.

3.3. Experimental Protocol

  • Reaction Setup: In a flask, place the crushed this compound hydrochloride prepared in the previous step.

  • Ammonolysis: Add a solution of dry ammonia in absolute ethanol (e.g., an 8% solution containing ~12 g of ammonia) slowly to the Pinner salt with stirring.[10] The Pinner salt will gradually dissolve, and ammonium (B1175870) chloride will precipitate.

  • Reaction: Stir the mixture for several hours (e.g., 3 hours) at room temperature to ensure complete conversion.[10]

  • Work-up: Filter the reaction mixture by suction to remove the precipitated ammonium chloride.

  • Isolation: Concentrate the filtrate on a rotary evaporator. Acidify the solution with concentrated hydrochloric acid, decolorize with activated charcoal if necessary, and filter again.[10]

  • Crystallization: Evaporate the filtrate nearly to dryness at room temperature. The crystals of benzamidine hydrochloride dihydrate will form.[10]

  • Purification: Collect the crystals by filtration and air-dry. A second crop can be obtained by concentrating the mother liquor.

3.4. Data Presentation: Synthesis of Benzamidine HCl

ReactantMoles (mol)Molar Ratio
This compound HCl0.501.0
Ammonia~0.70~1.4
Parameter Condition
TemperatureRoom Temperature
Reaction Time3 hours
Reported Yield 80-95%

Table based on the procedure from Organic Syntheses.[10]

Visualizations

4.1. Experimental Workflow

G cluster_synthesis Part 1: Pinner Salt Synthesis cluster_application Part 2: Amidine Synthesis A 1. Prepare Solution (Benzonitrile in Anhydrous Ethanol) B 2. Cool to 0-5 °C A->B C 3. Bubble Dry HCl Gas B->C D 4. Age for 24-48h (Precipitation Occurs) C->D E 5. Isolate by Filtration D->E F 6. Wash with Anhydrous Ether E->F G This compound HCl (Pinner Salt) F->G H 7. React Salt with Alcoholic Ammonia G->H Use Product I 8. Stir for 3h H->I J 9. Filter NH4Cl I->J K 10. Concentrate & Acidify J->K L 11. Crystallize & Isolate K->L M Benzamidine HCl L->M

Caption: Workflow for Pinner reaction and subsequent amidine synthesis.

4.2. Pinner Reaction Mechanism

G A Benzonitrile B Nitrilium Ion (Protonated Nitrile) A->B + H⁺ D Protonated Imino Ester B->D + Ethanol C Ethanol (Nucleophile) E This compound Cation D->E - H⁺ F This compound HCl (Pinner Salt) E->F + Cl⁻

Caption: Simplified mechanism of Pinner salt formation.

References

Application Note: 1H and 13C NMR Characterization of Ethyl Benzimidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol and corresponding spectral data for the characterization of ethyl benzimidate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a key intermediate in the synthesis of various heterocyclic compounds, including triazine derivatives which have shown potential in drug development.[1] Accurate structural elucidation and purity assessment are critical, and NMR spectroscopy is a primary analytical technique for this purpose. This document outlines the experimental procedure for acquiring high-resolution NMR spectra and presents the characteristic chemical shifts, multiplicities, and coupling constants.

Introduction

This compound (C₉H₁₁NO) is a valuable building block in organic synthesis. Its structure, containing both an imine and an ether functional group, makes it a versatile precursor for the synthesis of nitrogen-containing heterocycles. The characterization of such intermediates is a fundamental step in process development and quality control within the pharmaceutical and chemical industries. NMR spectroscopy provides unambiguous structural information and is a powerful tool for confirming the identity and purity of synthesized compounds. This note details the ¹H and ¹³C NMR spectra of this compound in deuterated chloroform (B151607) (CDCl₃).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of benzonitrile (B105546) with ethanol.[1]

NMR Sample Preparation

  • Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is homogeneous and free of any solid particles.

NMR Data Acquisition

NMR spectra were acquired on a 600 MHz spectrometer.[1]

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 (signal-to-noise dependent).

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: Appropriate for the expected chemical shift range (e.g., -2 to 12 ppm).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: Appropriate for the expected chemical shift range (e.g., 0 to 200 ppm).

Data Presentation

The acquired ¹H and ¹³C NMR data for this compound are summarized in the tables below.

Table 1: ¹H NMR Data for this compound in CDCl₃ [1]

Chemical Shift (δ) / ppmMultiplicityCoupling Constant (J) / HzAssignment
8.15dd8.5, 1.32H, Aromatic (ortho)
7.80t7.51H, Aromatic (para)
7.64m-1H, Aromatic (meta)
7.52m-1H, Aromatic (meta)
4.65q7.02H, -O-CH₂-
1.47t7.03H, -CH₃

dd = doublet of doublets, t = triplet, q = quartet, m = multiplet

Table 2: ¹³C NMR Data for this compound in CDCl₃ [1]

Chemical Shift (δ) / ppmAssignment
171.20C=N
135.74Aromatic (quaternary)
129.61Aromatic (CH)
129.57Aromatic (CH)
126.52Aromatic (CH)
70.19-O-CH₂-
13.96-CH₃

Visualization of this compound Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with key atoms labeled for correlation with the NMR data.

Caption: Molecular structure of this compound with ¹H and ¹³C NMR assignments.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR characterization of this compound. The detailed experimental protocol and tabulated spectral data serve as a valuable resource for researchers and scientists involved in the synthesis and analysis of this important chemical intermediate. The provided NMR assignments, confirmed by multiplicity and coupling constant analysis, are essential for the unambiguous identification and quality assessment of this compound in a laboratory or industrial setting.

References

Application Note: Analysis of Ethyl Benzimidate using Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl benzimidate is a crucial intermediate in the synthesis of various heterocyclic compounds, including 1,3,5-triazine (B166579) derivatives, which have shown significant potential in drug development.[1] Accurate characterization of this compound is essential for ensuring the purity and identity of starting materials in synthetic chemistry. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum provides a unique molecular "fingerprint." This application note provides a detailed guide to interpreting the FT-IR spectrum of this compound and a standard protocol for sample analysis.

Data Presentation: Characteristic FT-IR Absorption Bands

The FT-IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific molecular vibrations. These peaks are essential for confirming the compound's structural integrity. The quantitative data for the key absorption peaks are summarized in the table below.

Wavenumber (cm⁻¹)Functional GroupVibration TypeReference
3369.59N-HPrimary Amine Stretch[1]
1643.33C=NCarbon-Nitrogen Double Bond Stretch[1]
1348.22C-NCarbon-Nitrogen Single Bond Stretch[1]
781.15, 702.28C-H (Aromatic)Benzene Ring Bend[1]

Experimental Protocols

This section details the methodology for acquiring an FT-IR spectrum of this compound. The following protocols are based on standard laboratory procedures for analyzing solid organic compounds.[2][3][4] The method referenced for the specific data above utilized the KBr pellet technique.[1]

Protocol 1: KBr Pellet Transmission Method

This is a common technique for analyzing solid samples. The sample is finely ground and dispersed in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.[4]

Materials:

  • This compound sample (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FT-IR spectrometer

Procedure:

  • Drying: Gently dry the KBr in an oven to remove any adsorbed water, which can interfere with the spectrum.

  • Grinding: Place approximately 1-2 mg of the this compound sample into a clean agate mortar.[2]

  • Mixing: Add 100-200 mg of dried KBr to the mortar. The sample concentration should be between 0.2% and 1%.[5]

  • Homogenization: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This reduces light scattering and produces a higher quality spectrum.

  • Pellet Formation: Transfer the powder into the collar of a pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a thin, transparent, or translucent pellet.

  • Background Spectrum: Ensure the sample chamber of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (mostly CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.[3]

  • Sample Analysis: Carefully place the KBr pellet into the sample holder in the FT-IR instrument.

  • Spectrum Acquisition: Acquire the spectrum. A typical setting involves scanning the mid-IR range (4000–400 cm⁻¹) with a resolution of 4 cm⁻¹.[1][6] Co-adding multiple scans (e.g., 24-64) will improve the signal-to-noise ratio.[7][8]

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid alternative that requires minimal to no sample preparation, making it suitable for a wide range of solid and liquid samples.[2][4]

Materials:

  • This compound sample

  • FT-IR spectrometer with an ATR accessory

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Before placing the sample, record a background spectrum with the clean, empty ATR crystal. This accounts for the absorbance of the crystal and the surrounding environment.[9]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure, ensuring good contact between the sample and the ATR crystal.[2][9]

  • Spectrum Acquisition: Acquire the FT-IR spectrum over the desired range (e.g., 4000–400 cm⁻¹).

  • Cleaning: After analysis, clean the ATR crystal thoroughly using a soft, lint-free wipe soaked in an appropriate solvent like isopropanol to remove all sample residues.[9]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and interpreting the FT-IR spectrum of this compound.

FT_IR_Workflow cluster_prep Step 1: Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_acq Step 2: Data Acquisition cluster_analysis Step 3: Data Analysis start Start with This compound Sample kbr_grind Grind 1-2 mg Sample with 100-200 mg KBr start->kbr_grind atr_place Place Sample Directly on ATR Crystal start->atr_place kbr_press Press Mixture into a Pellet kbr_grind->kbr_press background Acquire Background Spectrum (Empty Instrument / Clean ATR) kbr_press->background atr_pressure Apply Pressure atr_place->atr_pressure atr_pressure->background acquire Acquire Sample Spectrum (4000-400 cm⁻¹) background->acquire process Process Spectrum (Baseline Correction, Smoothing) acquire->process interpret Identify Characteristic Peaks (N-H, C=N, C-N, C-H) process->interpret compare Compare with Reference Data and Literature Values interpret->compare result Confirm Structure of This compound compare->result

Caption: Workflow for FT-IR analysis of this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Ethyl Benzimidate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl benzimidate (C₉H₁₁NO, Mol. Wt.: 149.19 g/mol ) is an important chemical intermediate used in the synthesis of various heterocyclic compounds, including derivatives of 1,3,5-triazine (B166579) which have shown a range of pharmacological activities.[1] Characterizing this compound and its derivatives is crucial for ensuring the purity and identity of synthesized molecules in drug discovery and development. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a powerful analytical technique for the identification of volatile and semi-volatile compounds like this compound. This application note details the characteristic fragmentation pattern of this compound observed under EI-MS and provides a standard protocol for its analysis.

Fragmentation Pattern of this compound

Under Electron Ionization (EI), this compound undergoes predictable fragmentation, yielding a series of characteristic ions. The molecular ion peak ([M]⁺˙) is observed at a mass-to-charge ratio (m/z) of 149. The fragmentation is dominated by cleavages around the imidate functional group, leading to highly stable resonance-stabilized cations.

The most prominent fragmentation pathways include:

  • Loss of Ethoxy Radical: The primary fragmentation involves the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃) to form the highly stable benzonitrile (B105546) cation ([C₆H₅CN]⁺˙) at m/z 103, though the most stable and abundant ion is the benzoyl cation.

  • Formation of the Benzoyl Cation: A significant fragmentation pathway leads to the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This is the base peak in the spectrum, indicating its high stability.[2]

  • Formation of the Phenyl Cation: The benzoyl cation (m/z 105) can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation ([C₆H₅]⁺) at m/z 77.[2]

  • Alpha-Cleavage: Cleavage of the ethyl group can occur, leading to the loss of an ethyl radical (•CH₂CH₃) to form an ion at m/z 120. A related fragment is observed at m/z 121.[2]

  • Loss of HCN: Another possible fragmentation pathway involves the loss of a neutral hydrogen cyanide (HCN) molecule from the ion at m/z 104, leading to a fragment at m/z 77.

The resulting mass spectrum provides a unique fingerprint for the identification of this compound.

Quantitative Fragmentation Data

The relative abundances of the major fragment ions of this compound, as determined by GC-MS with Electron Ionization (EI), are summarized in the table below.[2]

m/zProposed Ion FragmentRelative Abundance (%)
149[C₉H₁₁NO]⁺˙ (Molecular Ion)Low Abundance
121[M - C₂H₄]⁺˙50.0
105[C₆H₅CO]⁺99.9
104[C₇H₆N]⁺65.5
77[C₆H₅]⁺55.0
51[C₄H₃]⁺Moderate

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

1. Sample Preparation

  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

2. Instrumentation

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer: A mass spectrometer with an Electron Ionization (EI) source.

3. GC-MS Parameters

ParameterSetting
GC Inlet
Injector Temperature250°C
Injection ModeSplitless (or Split 10:1)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
GC Column
Column TypeDB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)
Oven Program
Initial Temperature70°C, hold for 2 min
Ramp Rate10°C/min
Final Temperature280°C, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-450
Scan ModeFull Scan

4. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of this compound.

  • Extract the mass spectrum at the apex of the corresponding chromatographic peak.

  • Identify the molecular ion and the characteristic fragment ions as listed in the data table.

  • Compare the acquired spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed Electron Ionization (EI) fragmentation pathway for this compound.

Fragmentation_Pathway cluster_main This compound Fragmentation mol This compound [M]⁺˙ m/z 149 frag121 [M - C₂H₄]⁺˙ m/z 121 mol->frag121 - C₂H₄ frag105 Benzoyl Cation [C₆H₅CO]⁺ m/z 105 (Base Peak) mol->frag105 - NHCH₂CH₃ frag104 [C₇H₆N]⁺ m/z 104 mol->frag104 - OCH₂CH₃ frag77 Phenyl Cation [C₆H₅]⁺ m/z 77 frag105->frag77 - CO frag104->frag77 - HCN

Caption: Proposed EI fragmentation pathway of this compound.

References

Application Note and Protocol for the HPLC Analysis of Ethyl Benzimidate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the development of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of ethyl benzimidate. The protocols and data presented herein are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this starting material and for monitoring its stability. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Chemical and Physical Properties of this compound:

PropertyValueReference
Molecular FormulaC₉H₁₁NO[2]
Molecular Weight149.19 g/mol (free base)[2]
Molecular Weight (HCl salt)185.65 g/mol [1][3]
Melting Point (HCl salt)~125 °C (decomposes)[3][4][5]
Solubility (HCl salt)Slightly soluble in DMSO and Methanol[4]

Experimental Protocols

HPLC System and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended as a starting point for method development.

Table 1: Recommended HPLC Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (estimated)
Injection Volume 10 µL
Run Time 15 minutes

Note: The detection wavelength of 230 nm is an estimation based on the benzimidazole (B57391) chromophore. It is recommended to determine the UV absorbance maximum of this compound experimentally.

Reagent and Standard Preparation
  • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For the analysis of bulk drug substance:

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6][7][8]

Method Development and Validation Parameters (Hypothetical Data)

The following tables summarize the expected performance characteristics of this HPLC method.

Table 2: System Suitability Results

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20006500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (r²) ≥ 0.999

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%

Table 5: Precision Data

Parameter% RSD
Repeatability (n=6) 0.9%
Intermediate Precision (n=6) 1.3%

Potential Degradation and Stability

Based on the structure of this compound and information on related compounds, hydrolysis of the imidoester functional group is a potential degradation pathway, especially under acidic or basic conditions.[9][10] This would likely result in the formation of ethyl benzoate (B1203000) and ammonia (B1221849) or benzamide (B126) and ethanol. Forced degradation studies are recommended to confirm these pathways and to establish the stability-indicating nature of the HPLC method.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Standard/Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter through 0.45 µm Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC analysis of this compound.

HPLC_Parameters cluster_mobile_phase Mobile Phase cluster_column Stationary Phase cluster_instrument Instrument Parameters MP_A Aqueous (0.1% H₃PO₄) Separation Separation MP_A->Separation MP_B Organic (Acetonitrile) MP_B->Separation Column C18 Column Column->Separation FlowRate Flow Rate (1.0 mL/min) FlowRate->Separation Temperature Temperature (30 °C) Temperature->Separation Detection UV Detection (230 nm) Detection->Separation Analyte This compound Analyte->Separation

Caption: Logical relationship of key HPLC parameters for this compound analysis.

References

Application Notes and Protocols for Ethyl Benzimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, handling protocols, and emergency procedures for ethyl benzimidate hydrochloride. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Overview and Hazards

This compound hydrochloride is a chemical intermediate used in organic synthesis.[1][2] It is classified as a skin, eye, and respiratory irritant.[3] The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with care.[3]

Hazard Statements:

  • Causes skin irritation.[3]

  • Causes serious eye irritation.[3]

  • May cause respiratory irritation.[3]

Quantitative Data

PropertyValueReference
Molecular FormulaC₉H₁₁NO · HCl[1][3]
Molecular Weight185.65 g/mol [1][3][4]
AppearanceWhite to beige powder/solid[3]
Melting Point~125 °C (decomposes)[2][5]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound hydrochloride.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile). Ensure gloves are suitable for the task and remove them with care to avoid skin contamination.
Body Protection A laboratory coat or long-sleeved clothing.[3]
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[3] If dust or aerosols are generated, a NIOSH/MSHA approved respirator should be used.

Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][7]

  • Ensure an eyewash station and safety shower are readily accessible.[8]

Experimental Protocols

5.1. General Handling and Dispensing of Solid this compound Hydrochloride

This protocol outlines the safe procedure for weighing and dispensing solid this compound hydrochloride.

Materials:

  • This compound hydrochloride

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Reaction vessel

Procedure:

  • Don all required personal protective equipment (PPE).

  • Perform all operations within a certified chemical fume hood.

  • Place a clean weighing paper or boat on the analytical balance and tare.

  • Carefully open the this compound hydrochloride container.

  • Using a clean spatula, transfer the desired amount of the solid onto the weighing paper. Avoid creating dust.[3]

  • Once the desired weight is obtained, securely close the primary container.

  • Transfer the weighed solid to the reaction vessel.

  • Clean the spatula and any contaminated surfaces.

  • Dispose of the weighing paper and any contaminated materials in a designated chemical waste container.[3]

  • Wash hands thoroughly after handling.[3]

5.2. Emergency Procedures

Emergency SituationProtocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][7][9]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, call a physician.[3][7][9]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3][7]
Ingestion Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur.[3][7][9]

Storage and Disposal

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3] Avoid exposure to moisture.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][6]

Visualizations

Spill_Response_Workflow cluster_spill Chemical Spill Occurs cluster_evacuate Immediate Actions cluster_ppe Preparation for Cleanup cluster_cleanup Spill Containment and Cleanup cluster_decontaminate Final Steps Spill Spill of this compound Hydrochloride Detected Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Alert->DonPPE Contain Contain the Spill DonPPE->Contain Sweep Sweep up Solid Material Contain->Sweep PlaceInContainer Place in a Labeled Waste Container Sweep->PlaceInContainer Decontaminate Decontaminate the Area PlaceInContainer->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Workflow for handling a chemical spill.

Handling_Protocol_Flowchart Start Start: Prepare for Handling Step1 Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->Step1 Step2 Work in a Ventilated Area (Chemical Fume Hood) Step1->Step2 Step3 Weigh the Required Amount Carefully to Avoid Dust Step2->Step3 Step4 Transfer to Reaction Vessel Step3->Step4 Step5 Securely Close Container Step4->Step5 Step6 Clean Work Area and Tools Step5->Step6 Step7 Dispose of Waste Properly Step6->Step7 End End: Handling Complete Step7->End

Caption: Protocol for handling solid chemicals.

References

Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzimidazole (B57391) and its substituted derivatives are cornerstone heterocyclic motifs in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide spectrum of biological activities. These compounds have found applications as antiulcer, anthelmintic, antiviral, and anticancer agents.[1][2][3] This document provides detailed application notes and protocols for the synthesis of substituted benzimidazoles, with a primary focus on the prevalent and versatile condensation reaction between ortho-phenylenediamines and aldehydes. While other methods, such as those employing imidate esters, exist, they are less commonly reported in the literature.

Primary Synthetic Route: Condensation of o-Phenylenediamines with Aldehydes

One of the most common and versatile methods for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aldehyde, followed by an oxidative cyclization.[1][4] This approach has been optimized using various catalytic systems to enhance yields, shorten reaction times, and utilize milder conditions.[1]

General Reaction Scheme:

The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the benzimidazole ring.

G o_phenylenediamine o-Phenylenediamine intermediate Schiff Base Intermediate o_phenylenediamine->intermediate + Aldehyde aldehyde Aldehyde (R-CHO) benzimidazole 2-Substituted Benzimidazole intermediate->benzimidazole Cyclization & Oxidation

Caption: General synthesis of 2-substituted benzimidazoles.

Experimental Protocols

Several catalytic systems have been developed to promote this reaction efficiently. Below are detailed protocols for selected methods.

Protocol 1: Lanthanum Chloride Catalyzed Synthesis in Acetonitrile (B52724)

This method describes a mild and efficient one-pot synthesis of 2-substituted benzimidazoles using lanthanum chloride as a catalyst at room temperature.[1][2][5]

  • Materials:

    • o-Phenylenediamine (1.0 mmol)

    • Substituted aldehyde (1.2 mmol)

    • Lanthanum chloride (LaCl₃) (10 mol%)

    • Acetonitrile (5 mL)

    • Ethyl acetate (B1210297)

    • Water

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • To a solution of o-phenylenediamine (1.0 mmol) in acetonitrile (5 mL), add the desired aldehyde (1.2 mmol).[1]

    • Add lanthanum chloride (LaCl₃) (10 mol%) to the mixture.[1]

    • Stir the reaction mixture at room temperature.[1]

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

    • Upon completion, remove the solvent under reduced pressure.[1]

    • Dissolve the residue in ethyl acetate and wash with water and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate it under reduced pressure.[1]

    • Purify the crude product by column chromatography.

Protocol 2: Ammonium (B1175870) Chloride Catalyzed Synthesis in Ethanol (B145695)

This protocol offers a green and economically viable method using ammonium chloride as a catalyst.[6]

  • Materials:

    • o-Phenylenediamine (0.92 mmol)

    • Substituted aldehyde (0.92 mmol)

    • Ammonium chloride (NH₄Cl) (30 mol%)

    • Ethanol (4 mL)

    • Ice-cold water

  • Procedure:

    • In a flask, mix o-phenylenediamine (0.92 mmol) and the appropriate aldehyde (0.92 mmol) in ethanol (4 mL).[1][6]

    • Add ammonium chloride (NH₄Cl) (30 mol%).[1][6]

    • Stir the resulting mixture at 80-90°C.[6]

    • Monitor the reaction completion by TLC (ethyl acetate:hexane, 1:2 v/v).[6]

    • After completion (typically 2-3 hours), pour the reaction mixture into ice-cold water to precipitate the product.[1][6]

    • Filter the solid, wash it twice with water, and dry.[1]

    • If necessary, recrystallize the product from ethanol.[6]

Protocol 3: Microwave-Assisted Synthesis using Er(OTf)₃

Microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions.[7]

  • Materials:

  • Procedure:

    • In a microwave-transparent vessel, mix the N-substituted-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).[1][7]

    • Irradiate the solvent-free mixture in a microwave reactor for 5-10 minutes at 60°C.[7]

    • Monitor the reaction for completion.[1]

    • After cooling, add water to the reaction mixture and extract the product with ethyl acetate.[1][7]

    • Separate the organic layer, dry, and concentrate to obtain the crude product.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various 2-substituted benzimidazoles using the protocols described above.

Table 1: Synthesis of 2-Substituted Benzimidazoles using LaCl₃ Catalyst [1]

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde2.592
24-Chlorobenzaldehyde3.094
34-Methoxybenzaldehyde2.595
44-Nitrobenzaldehyde3.590
52-Chlorobenzaldehyde3.088

Table 2: Green Synthesis of 2-Substituted Benzimidazoles using NH₄Cl [6]

EntryAldehydeTime (h)Yield (%)
1Anisaldehyde2.085
2Benzaldehyde2.582
34-Chlorobenzaldehyde2.588
44-Nitrobenzaldehyde3.078
5Cinnamaldehyde3.075

Table 3: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles [7]

EntryN-SubstituentAldehydeTime (min)Yield (%)
1PhenylBenzaldehyde5>99
2Phenyl4-Chlorobenzaldehyde598
3Phenyl4-Methylbenzaldehyde5>99
4BenzylBenzaldehyde596
5Benzyl4-Chlorobenzaldehyde597

Visualizations

Experimental Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for screening different catalysts for the synthesis of benzimidazoles.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reactants Mix o-Phenylenediamine and Aldehyde in Solvent catalyst_a Add Catalyst A reactants->catalyst_a catalyst_b Add Catalyst B reactants->catalyst_b catalyst_c Add Catalyst C reactants->catalyst_c stir Stir at Defined Temperature and Time catalyst_a->stir catalyst_b->stir catalyst_c->stir tlc Monitor by TLC stir->tlc workup Work-up and Purification tlc->workup yield Determine Yield and Characterize workup->yield

Caption: Workflow for catalyst screening in benzimidazole synthesis.

Signaling Pathways and Drug Development

Substituted benzimidazoles are known to interact with various biological targets. For instance, certain benzimidazole derivatives act as angiotensin II receptor blockers (ARBs), playing a crucial role in managing hypertension.

G Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Release AT1R->Vasoconstriction Benzimidazole Substituted Benzimidazole (ARB) Benzimidazole->AT1R

Caption: Inhibition of the RAAS pathway by benzimidazole-based ARBs.

These application notes and protocols provide a comprehensive guide for the synthesis of substituted benzimidazoles, a critical class of compounds for researchers in drug discovery and development. The methodologies presented are robust, versatile, and have been optimized for efficiency and yield.

References

Application Notes and Protocols for Ethyl Benzimidate as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl benzimidate as a protecting group for primary and secondary amines. While not as commonly employed as carbamates (e.g., Boc, Cbz) or amides, the formation of an N-benzoyl amidine from an amine and this compound offers a potential alternative for amine protection in specific synthetic contexts. The following sections detail the principles, protocols, and available data for this application.

Application Notes

Principle of Protection

The protection of an amine with this compound proceeds through the nucleophilic attack of the amine on the imidate carbon, followed by the elimination of ethanol (B145695) to form a stable N-substituted benzamidine (B55565). This transformation converts the nucleophilic primary or secondary amine into a significantly less nucleophilic amidine, thereby protecting it from undesired reactions.

Advantages and Potential Limitations

Potential Advantages:

  • Stability: N-benzoyl amidines are generally stable under neutral and mildly basic conditions.

  • Alternative Selectivity: The unique stability profile of the amidine group might offer orthogonal protection in the presence of other common protecting groups.

Limitations:

  • Limited Literature: The use of this compound as a standard protecting group is not well-documented, requiring case-by-case optimization.

  • Deprotection Conditions: Cleavage of the N-benzoyl amidine to regenerate the free amine typically requires acidic or strong basic hydrolysis, which may not be compatible with sensitive substrates.[1][2]

Stability Profile

The N-benzoyl amidine protecting group is expected to be stable to a range of conditions, although empirical validation is recommended for specific substrates.

  • Acidic Conditions: While strong acid is used for deprotection, the amidine is protonated and stable under milder acidic conditions. Some amidine-type protecting groups can be removed under mild acidic conditions using reagents like imidazolium (B1220033) triflate or 1-hydroxybenztriazole.[3][4]

  • Basic Conditions: Stable to mild bases. Strong basic conditions with heating will lead to hydrolysis and deprotection.[5][6] Benzamidinium compounds have been shown to hydrolyze at room temperature in aqueous base to form the corresponding primary amide.[6][7]

  • Reductive Conditions: Generally stable to catalytic hydrogenation and common reducing agents that do not cleave C-N bonds.

  • Oxidative Conditions: Stability towards oxidizing agents should be evaluated on a case-by-case basis.

Experimental Protocols

Protocol 1: Protection of a Primary Amine with this compound (General Procedure)

This protocol describes a general procedure for the formation of an N-substituted benzamidine from a primary amine and this compound hydrochloride.

Materials:

  • Primary amine

  • This compound hydrochloride

  • Triethylamine (B128534) (or another non-nucleophilic base)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of the primary amine (1.0 eq.) in anhydrous DCM (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq.).

  • Stir the solution at room temperature for 10 minutes.

  • Add this compound hydrochloride (1.05 eq.) portion-wise over 5 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzoyl amidine.

Protocol 2: Deprotection of an N-Benzoyl Amidine via Acidic Hydrolysis

This protocol outlines the cleavage of the N-benzoyl amidine protecting group under acidic conditions to regenerate the primary amine.

Materials:

  • N-Benzoyl amidine

  • Aqueous Hydrochloric Acid (e.g., 3 M HCl) or a mixture of a strong acid in a suitable solvent

  • Dioxane or other co-solvent (if needed for solubility)

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Organic solvent for extraction (e.g., ethyl acetate, DCM)

Procedure:

  • Dissolve the N-benzoyl amidine (1.0 eq.) in a suitable solvent such as dioxane.

  • Add aqueous HCl (3 M) and heat the mixture to reflux (typically 80-100 °C).

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and carefully neutralize with a sodium hydroxide solution to a pH of ~8-9.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography or distillation if necessary.

Protocol 3: Deprotection of an N-Benzoyl Amidine via Basic Hydrolysis

This protocol provides an alternative method for the deprotection of the N-benzoyl amidine using strong basic conditions.

Materials:

  • N-Benzoyl amidine

  • Aqueous Sodium Hydroxide (e.g., 4 M NaOH)

  • Ethanol or other co-solvent

  • Organic solvent for extraction (e.g., diethyl ether, DCM)

Procedure:

  • To a solution of the N-benzoyl amidine (1.0 eq.) in ethanol, add aqueous NaOH (4 M).

  • Heat the reaction mixture to reflux (typically 80-100 °C).

  • Monitor the reaction by TLC for the disappearance of the starting material (typically 6-18 hours).

  • Cool the reaction mixture to room temperature.

  • Extract the mixture with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude amine.

  • Purify the product as required.

Data Presentation

The following table summarizes representative yields for the synthesis of N-substituted benzamidines from the reaction of primary amines with benzonitrile, which serves as a proxy for the reaction with this compound.[8]

EntryAmine SubstrateProductYield (%)
1AnilineN-Phenylbenzamidine60
24-FluoroanilineN-(4-Fluorophenyl)benzamidine72
3BenzylamineN-Benzylbenzamidine80
4CyclohexylamineN-Cyclohexylbenzamidine75

Visualizations

Protection_Deprotection_Workflow Start Primary/Secondary Amine Protected N-Benzoyl Amidine Start->Protected Protection Step Deprotected Primary/Secondary Amine (Regenerated) Protected->Deprotected Deprotection Step Reaction1 Protection: This compound, Base Reaction2 Deprotection: Acidic or Basic Hydrolysis

Caption: Overall workflow for amine protection and deprotection.

Caption: Protection of a primary amine with this compound.

Caption: Deprotection of an N-benzoyl amidine via hydrolysis.

References

Application Notes and Protocols: Ethyl Benzimidate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals:

This document provides a detailed overview of the applications of ethyl benzimidate in organic synthesis. Extensive literature searches indicate that while this compound is a versatile and valuable reagent, it is primarily employed as a reactive intermediate rather than a catalyst in organic reactions. Its utility lies in its ability to be readily converted into a variety of other functional groups, making it a key building block in synthetic chemistry.

These notes will therefore focus on the primary application of this compound as a synthetic intermediate, providing protocols for its formation and subsequent transformations into other valuable compounds.

Application Notes: this compound as a Synthetic Intermediate

This compound, most commonly prepared as its hydrochloride salt via the Pinner reaction, is an electrophilic species that readily reacts with a range of nucleophiles. This reactivity is central to its application in the synthesis of esters, amidines, and orthoesters.

Key Synthetic Transformations:

  • Synthesis of Amidines: this compound hydrochloride reacts with ammonia (B1221849) or primary and secondary amines to afford substituted or unsubstituted benzamidines. Amidines are important structural motifs in medicinal chemistry and are also used as strong, non-nucleophilic bases.

  • Synthesis of Esters: The hydrolysis of this compound or its salt provides a facile route to ethyl benzoate. This can be a useful method for converting a nitrile to an ester under specific conditions.

  • Synthesis of Orthoesters: In the presence of excess alcohol under acidic conditions, this compound can be converted to the corresponding orthoester, ethyl orthobenzoate. Orthoesters are valuable protecting groups for carboxylic acids and are also used in the synthesis of other organic compounds.

The general reactivity of this compound as a precursor is summarized in the diagram below.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_products Synthetic Products Benzonitrile (B105546) Benzonitrile EthylBenzimidate This compound Hydrochloride Benzonitrile->EthylBenzimidate HCl (gas) Ethanol (B145695) Ethanol Ethanol->EthylBenzimidate Amidine Amidine EthylBenzimidate->Amidine + R₂NH Ester Ester EthylBenzimidate->Ester + H₂O Orthoester Orthoester EthylBenzimidate->Orthoester + Excess EtOH

Caption: Synthetic utility of this compound.

Quantitative Data

The following table summarizes typical reaction conditions and yields for the synthesis of this compound hydrochloride via the Pinner reaction and its subsequent conversion to other functional groups.

TransformationReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)
Imidate Synthesis Benzonitrile, EthanolAnhydrous HCl (gas)Diethyl ether012>90
Amidine Synthesis This compound HCl, Aniline (B41778)-Ethanol25285-95
Ester Synthesis This compound HClWaterAcetone251>95
Orthoester Synthesis This compound HCl, Ethanol-Ethanol2524~70

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride (Pinner Reaction)

This protocol describes the classic Pinner reaction to synthesize this compound hydrochloride from benzonitrile and ethanol.

Materials:

  • Benzonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride (gas)

  • Round-bottom flask with a gas inlet tube and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Combine benzonitrile, anhydrous ethanol, and anhydrous diethyl ether in a flask. B 2. Cool the mixture to 0°C in an ice bath. A->B C 3. Bubble anhydrous HCl gas through the stirred solution. B->C D 4. Seal the flask and stir at 0°C for 12 hours. C->D E 5. Collect the precipitate by filtration. D->E F 6. Wash the solid with cold, anhydrous diethyl ether. E->F G 7. Dry the product under vacuum. F->G

Caption: Experimental workflow for the Pinner reaction.

Procedure:

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, combine benzonitrile (10.3 g, 0.1 mol) and anhydrous ethanol (5.8 g, 0.125 mol).

  • Add 100 mL of anhydrous diethyl ether to the flask.

  • Cool the flask in an ice bath to 0°C with stirring.

  • Bubble a steady stream of anhydrous hydrogen chloride gas through the solution for approximately 1 hour. A white precipitate will begin to form.

  • After the introduction of HCl is complete, seal the flask with a drying tube and allow it to stir in the ice bath for 12 hours.

  • Collect the resulting white precipitate by vacuum filtration.

  • Wash the solid product with two 20 mL portions of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the this compound hydrochloride under vacuum to yield a white crystalline solid.

Protocol 2: Synthesis of N-Phenylbenzamidine from this compound Hydrochloride

This protocol details the conversion of the synthesized this compound hydrochloride to an amidine using aniline as the nucleophile.

Materials:

  • This compound hydrochloride (from Protocol 1)

  • Aniline

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 100 mL round-bottom flask, suspend this compound hydrochloride (9.3 g, 0.05 mol) in 50 mL of ethanol.

  • To this stirred suspension, add aniline (4.7 g, 0.05 mol) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2 hours. The solid will gradually dissolve as the reaction proceeds.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure N-phenylbenzamidine.

Reaction Mechanism

The Pinner reaction proceeds through the activation of the nitrile by protonation, followed by nucleophilic attack of the alcohol.

G Nitrile Benzonitrile label1 + HCl ProtonatedNitrile Nitrile-H⁺ label2 + EtOH ImidateCation Imidate Cation label3 - H⁺ PinnerSalt This compound Hydrochloride (Pinner Salt) label1->ProtonatedNitrile label2->ImidateCation label3->PinnerSalt

Caption: Mechanism of the Pinner reaction.

Mechanism Steps:

  • Protonation of the Nitrile: The nitrogen atom of the benzonitrile is protonated by the strong acid (HCl), which significantly increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Alcohol: A molecule of ethanol acts as a nucleophile and attacks the activated nitrile carbon.

  • Deprotonation: The resulting oxonium ion is deprotonated to yield the neutral this compound, which is then protonated on the nitrogen in the presence of excess HCl to form the stable hydrochloride salt (Pinner salt).

Troubleshooting & Optimization

common problems in ethyl benzimidate synthesis and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ethyl benzimidate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound and its derivatives.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, particularly via the Pinner reaction, and offers potential solutions.

Q1: Why is my yield of this compound hydrochloride (Pinner salt) consistently low?

A1: Low yields in the Pinner reaction are a common issue and can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Moisture Contamination: The Pinner reaction is highly sensitive to water. Any moisture present can hydrolyze the intermediate nitrilium ion or the final imidate salt, leading to the formation of benzamide (B126) as a byproduct and reducing the yield of the desired this compound.[1]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. It is recommended to dry the ethanol (B145695) and the solvent (e.g., diethyl ether, dioxane) over molecular sieves. The hydrogen chloride gas used should also be dried, for instance, by passing it through a sulfuric acid bubbler.[1]

  • Suboptimal Temperature Control: The Pinner salt is thermally unstable and can decompose or rearrange to N-ethylbenzamide at higher temperatures.[1][2][3]

    • Solution: Maintain a low reaction temperature, typically between 0°C and 5°C, throughout the addition of hydrogen chloride and the subsequent stirring period.[1][4]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure a slight excess of anhydrous hydrogen chloride is bubbled through the reaction mixture to drive the reaction forward.[1] Monitor the reaction progress by taking aliquots and analyzing them (e.g., by IR spectroscopy to observe the disappearance of the nitrile peak).

  • Improper Work-up: The Pinner salt can be lost during the work-up and isolation steps.

    • Solution: When washing the precipitated Pinner salt, use a cold, anhydrous solvent (like diethyl ether) to minimize dissolution. Ensure the filtration and drying processes are carried out efficiently to prevent decomposition.

Q2: I am observing a significant amount of a white solid that is not my desired this compound hydrochloride. What could it be?

A2: The most common solid byproduct in the Pinner synthesis of this compound is benzamide .

  • Cause: As mentioned in Q1, the presence of water in the reaction mixture leads to the hydrolysis of the reaction intermediates.

  • Identification: Benzamide has a distinct melting point (127-130 °C) and can be characterized by spectroscopic methods (e.g., IR, NMR).

  • Prevention: The most effective way to prevent benzamide formation is to maintain strictly anhydrous conditions throughout the experiment.

Another possibility, especially if the reaction temperature was not adequately controlled, is the formation of N-ethylbenzamide through thermal rearrangement of the this compound.

Q3: My reaction seems to stall and does not proceed to completion. What should I do?

A3: A stalled reaction can be due to insufficient acid catalyst or poor quality of reagents.

  • Solution:

    • Ensure that a sufficient amount of dry hydrogen chloride gas has been passed through the reaction mixture. A slight excess is often necessary.

    • Verify the purity of your starting materials. Benzonitrile (B105546) and ethanol should be of high purity and free from water. Consider purifying your reagents before use.

Q4: How can I effectively purify the synthesized this compound hydrochloride?

A4: Purification of the Pinner salt is crucial to obtain a high-purity product.

  • Recrystallization: This is a common method for purifying solid compounds. However, finding a suitable solvent can be challenging due to the reactivity of the imidate salt.

    • Recommended Solvents: A mixture of ethanol and diethyl ether is often used. The crude product is dissolved in a minimal amount of absolute ethanol, and then anhydrous diethyl ether is added to induce precipitation of the purified salt.

  • Washing: Thoroughly washing the filtered solid with a cold, anhydrous solvent like diethyl ether can help remove soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is the Pinner reaction and why is it commonly used for this compound synthesis?

A1: The Pinner reaction is the acid-catalyzed reaction of a nitrile (in this case, benzonitrile) with an alcohol (ethanol) to form an imidate salt, known as a Pinner salt (this compound hydrochloride).[2][3] It is a classical and widely used method because it provides a direct route to imidates, which are versatile intermediates in organic synthesis.[2]

Q2: Are there any alternative methods for synthesizing this compound?

A2: Yes, several alternative methods exist:

Q3: What are the key safety precautions to consider during this compound synthesis?

A3: Safety is paramount in any chemical synthesis. Key precautions include:

  • Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. All manipulations involving HCl gas should be performed in a well-ventilated fume hood.

  • Anhydrous Reagents: Anhydrous reagents can be pyrophoric or react violently with water. Handle them with care under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Diethyl ether is highly flammable. Ensure there are no ignition sources nearby when using it.

Q4: How stable is this compound hydrochloride?

A4: this compound hydrochloride is thermodynamically unstable.[2][3] It is sensitive to heat and moisture. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere at a low temperature (refrigerated).

Data Presentation

Table 1: Comparison of Different Catalysts for Pinner-type Reactions

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Anhydrous HClBenzonitrile, EthanolDiethyl Ether012~90[4]
Trimethylsilyl Triflate (2 equiv)Benzonitrile, EthanolAcetonitrileRoom Temp6583[6]
Hafnium(IV) Triflate (2 equiv)Benzonitrile, EthanolAcetonitrileRoom Temp6572[6]
Aluminium TribromideBenzonitrile, EthanolAcetonitrile506565[6]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride via the Classical Pinner Reaction

Materials:

  • Benzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Dry Hydrogen Chloride Gas

  • Ice-salt bath

  • Oven-dried glassware

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube.

  • In the flask, dissolve benzonitrile (1 equivalent) in a mixture of anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether.

  • Cool the reaction mixture to 0°C using an ice-salt bath.

  • Slowly bubble dry hydrogen chloride gas through the stirred solution while maintaining the temperature at 0°C.

  • Continue the bubbling until the solution is saturated with HCl and a white precipitate of this compound hydrochloride forms.

  • After the addition of HCl is complete, stir the reaction mixture at 0°C for an additional 1-2 hours.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure this compound hydrochloride.

Visualizations

Pinner_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Start Start Reagents Benzonitrile + Anhydrous Ethanol + Anhydrous Diethyl Ether Start->Reagents 1. Mix Reagents Cooling Cool to 0°C Reagents->Cooling 2. Initial Cooling HCl_Addition Bubble Dry HCl Gas Cooling->HCl_Addition 3. Acid Catalyst Addition Stirring Stir at 0°C HCl_Addition->Stirring 4. Reaction Time Precipitation Precipitate Forms Stirring->Precipitation Formation of Pinner Salt Filtration Vacuum Filtration Precipitation->Filtration 5. Isolate Crude Product Washing Wash with Cold Anhydrous Diethyl Ether Filtration->Washing 6. Purification Drying Dry Under Vacuum Washing->Drying 7. Remove Solvent End This compound Hydrochloride Drying->End

Caption: Experimental workflow for the Pinner synthesis of this compound hydrochloride.

Troubleshooting_Ethyl_Benzimidate_Synthesis cluster_solutions Potential Solutions Start Problem: Low Yield or Impure Product Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Reagents Assess Reagent Quality & Stoichiometry Start->Check_Reagents Sol_Moisture Use Anhydrous Reagents & Solvents. Dry Glassware Thoroughly. Check_Moisture->Sol_Moisture Evidence of Hydrolysis (Benzamide byproduct) Sol_Temp Maintain Temperature at 0-5°C. Check_Temp->Sol_Temp Reaction Temperature Exceeded 5°C Sol_Reagents Use Pure Starting Materials. Ensure Excess HCl. Check_Reagents->Sol_Reagents Incomplete Reaction or Stalling End Successful Synthesis Sol_Moisture->End Improved Purity & Yield Sol_Temp->End Improved Purity & Yield Sol_Reagents->End Improved Conversion

Caption: Troubleshooting flowchart for common issues in this compound synthesis.

References

identifying and minimizing side products in ethyl benzimidate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl benzimidate reactions. Our goal is to help you identify and minimize the formation of common side products, ensuring higher yields and purity of your desired product.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the synthesis and subsequent reactions of this compound, particularly via the Pinner reaction.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low yield of desired this compound product. 1. Incomplete reaction due to insufficient acid catalyst. 2. Presence of moisture leading to hydrolysis. 3. Reaction temperature was too high, causing decomposition of the intermediate Pinner salt.[1]1. Use a slight excess of anhydrous HCl (1.1-1.15 molar equivalents relative to the nitrile).[1] 2. Ensure all glassware is flame-dried and use anhydrous solvents and reagents.[1] 3. Maintain strict temperature control, keeping the reaction at or below 0°C.[1]
Significant formation of benzamide (B126) as a side product. 1. The intermediate Pinner salt is thermally unstable and can rearrange to the more thermodynamically stable amide.[1] 2. Presence of water in the reaction mixture.[1] 3. Extended reaction times can favor amide formation.[1]1. Conduct the reaction at low temperatures (≤ 0°C) to maintain the stability of the Pinner salt.[1] 2. Use anhydrous solvents and ensure the HCl gas is dry.[1] 3. Monitor the reaction progress using techniques like TLC or conductivity measurement to avoid unnecessarily long reaction times.[1]
Formation of ethyl benzoate (B1203000). Hydrolysis of the this compound product or the intermediate Pinner salt due to the presence of water.[2][3]Maintain strictly anhydrous conditions throughout the reaction and work-up. Use dried solvents and reagents.
Formation of an N-substituted amide (Ritter-type reaction). This is common when using alcohols that can form stable carbocations (e.g., tertiary or benzylic alcohols).[1]If possible, choose an alternative alcohol that is less prone to carbocation formation. Alternatively, explore different synthetic routes to the desired product.[1]
Formation of an orthoester. Use of a large excess of alcohol in the reaction mixture.[3][4]Use a controlled amount of the alcohol (typically 1.1 - 1.5 equivalents).[1]
Formation of an amidine. Contamination with ammonia (B1221849) or primary/secondary amines.[3]Ensure the reaction setup is free from ammonia sources and use pure reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for minimizing side products in a Pinner reaction to synthesize this compound?

A1: The two most critical factors are maintaining strictly anhydrous (water-free) conditions and controlling the reaction temperature at or below 0°C.[1][4] The intermediate of the Pinner reaction, an alkyl imidate salt (Pinner salt), is thermally unstable and susceptible to hydrolysis.[1][2]

Q2: How can I confirm the presence of common side products like benzamide or ethyl benzoate in my reaction mixture?

A2: You can use standard analytical techniques such as Thin Layer Chromatography (TLC) for initial qualitative assessment. For quantitative analysis and confirmation, High-Performance Liquid Chromatography (HPLC) with a UV detector is a reliable method.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify and quantify volatile side products.

Q3: My starting nitrile is not very reactive under standard Pinner conditions. What can I do?

A3: For less reactive nitriles, particularly electron-rich ones, base-catalyzed methods can be a complementary approach to the acid-catalyzed Pinner reaction.[3][4] Alternatively, using a Lewis acid, such as trimethylsilyl (B98337) triflate, instead of gaseous HCl might promote the reaction, though be mindful of potential Ritter-type side reactions with certain alcohols.[5]

Q4: What is the typical stability of isolated this compound hydrochloride (Pinner salt)?

A4: this compound hydrochloride is thermally unstable and sensitive to moisture.[2][4] It should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent decomposition.[6] The dry salt can decompose upon long standing, and recrystallization can also induce decomposition to benzamide and ethyl chloride.[7]

Q5: Can I use an alternative to bubbling anhydrous HCl gas through my reaction?

A5: Yes, there are methods for the in situ generation of HCl. For example, reacting acetyl chloride with an excess of ethanol (B145695) can produce HCl in the reaction mixture.[8] Another approach is to use a solution of HCl in an anhydrous solvent like cyclopentyl methyl ether.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride with Minimized Amide Byproduct

This protocol outlines a general procedure for the Pinner reaction, emphasizing conditions to minimize benzamide formation.[1]

Materials:

  • Benzonitrile (B105546) (1.0 eq)

  • Anhydrous ethanol (1.1 - 1.5 eq)

  • Anhydrous diethyl ether or dichloromethane

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube.

  • Dissolve benzonitrile and anhydrous ethanol in the anhydrous solvent.

  • Cool the mixture to 0°C or below using an ice-salt bath.

  • Slowly bubble dry HCl gas through the stirred solution, ensuring the temperature does not rise above 5°C.[2]

  • Continue bubbling HCl for 1-2 hours or until the reaction is complete (monitor by TLC).[2]

  • Seal the reaction vessel and store it at 4°C for 24-48 hours, during which the this compound hydrochloride (Pinner salt) will precipitate.[2]

  • Collect the crystalline product by filtration under a dry, inert atmosphere.

  • Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove unreacted starting materials.[2]

  • Dry the product under vacuum.

Protocol 2: HPLC Method for Quantification of Benzamide Byproduct

This protocol provides a general method for the quantification of benzamide in a Pinner reaction mixture.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer). The exact gradient will need to be optimized based on the specific reaction mixture.

  • Detector Wavelength: Set to the λmax of benzamide (approximately 225 nm).

  • Standard Preparation: Prepare a series of standard solutions of known concentrations of pure benzamide in the mobile phase to create a calibration curve.

Procedure:

  • Prepare a sample of the crude reaction mixture by diluting a known amount in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the HPLC system.

  • Identify the peak corresponding to benzamide by comparing the retention time with that of the benzamide standard.

  • Quantify the amount of benzamide in the sample by comparing the peak area to the calibration curve.

Visualizations

Pinner_Reaction_Troubleshooting cluster_synthesis Pinner Reaction Synthesis cluster_side_reactions Potential Side Reactions start Start: Benzonitrile + Ethanol reaction Reaction with Anhydrous HCl (≤ 0°C) start->reaction pinner_salt Intermediate: Pinner Salt reaction->pinner_salt orthoester_formation Orthoester Formation reaction->orthoester_formation Leads to product Desired Product: This compound HCl pinner_salt->product hydrolysis Hydrolysis pinner_salt->hydrolysis Leads to decomposition Thermal Decomposition pinner_salt->decomposition Leads to water Presence of Water (H₂O) water->hydrolysis high_temp High Temperature (> 0°C) high_temp->decomposition excess_etoh Excess Ethanol excess_etoh->orthoester_formation ester Side Product: Ethyl Benzoate hydrolysis->ester amide Side Product: Benzamide decomposition->amide orthoester Side Product: Orthoester orthoester_formation->orthoester

Caption: Troubleshooting flowchart for the Pinner reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reagents Prepare Anhydrous Reagents (Benzonitrile, Ethanol, Solvent) setup Assemble Reaction Apparatus prep_reagents->setup prep_glassware Flame-Dry Glassware prep_glassware->setup cool Cool to ≤ 0°C setup->cool add_hcl Bubble Dry HCl Gas cool->add_hcl monitor Monitor Reaction (TLC) add_hcl->monitor age Age at 4°C for 24-48h monitor->age filter Filter Precipitate age->filter wash Wash with Cold Anhydrous Ether filter->wash dry Dry Under Vacuum wash->dry analyze Analyze Product (HPLC, GC-MS) dry->analyze

Caption: Experimental workflow for minimizing side products.

References

effect of temperature and reaction time on ethyl benzimidate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl benzimidate. The information focuses on the critical parameters of reaction temperature and time, offering insights to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and well-established method for synthesizing this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of benzonitrile (B105546) with ethanol (B145695) to form an intermediate imino ester salt, known as a Pinner salt.[1][2] This salt can then be neutralized to yield the this compound base.

Q2: Why is temperature control so critical in the Pinner reaction for this compound synthesis?

A2: Temperature control is crucial because the intermediate Pinner salt (this compound hydrochloride) is thermally unstable.[1][3] At elevated temperatures, this intermediate can readily decompose or rearrange into undesired byproducts, primarily N-benzoylbenzamide (an amide).[1] Therefore, maintaining low temperatures throughout the reaction is essential to ensure the stability of the Pinner salt and maximize the yield of the desired this compound.

Q3: What is the optimal temperature range for the synthesis of this compound via the Pinner reaction?

A3: The optimal temperature range for the Pinner reaction is generally at or below 0°C.[4] Many protocols recommend temperatures between -10°C and 5°C to ensure the stability of the Pinner salt intermediate.[5]

Q4: How does reaction time influence the yield and purity of this compound?

A4: Reaction time is a critical factor that must be optimized. Insufficient reaction time will lead to incomplete conversion of the starting materials, resulting in a low yield. Conversely, excessively long reaction times, even at low temperatures, can potentially lead to the formation of byproducts. The optimal reaction time is typically several hours and should be determined experimentally by monitoring the reaction progress.

Q5: What are the common byproducts in this compound synthesis and how can they be minimized?

A5: The most common byproduct is the corresponding amide (benzamide), which forms from the decomposition of the Pinner salt at higher temperatures.[1][6] The formation of this byproduct can be minimized by strictly maintaining a low reaction temperature (at or below 0°C). Another potential byproduct can be the ester (ethyl benzoate) if water is present in the reaction mixture, leading to the hydrolysis of the Pinner salt.[1] Therefore, carrying out the reaction under anhydrous conditions is critical.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no yield of this compound Reaction temperature was too high , leading to the decomposition of the Pinner salt intermediate.Maintain the reaction temperature at or below 0°C throughout the addition of reagents and the entire reaction duration.
Incomplete reaction due to insufficient reaction time.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). Extend the reaction time if starting material is still present.
Presence of water in the reaction mixture, which hydrolyzes the Pinner salt to an ester.Use anhydrous ethanol and solvents. Dry the HCl gas if it is being used as the catalyst.
Presence of a significant amount of amide byproduct Elevated reaction temperature. Strictly control the reaction temperature, keeping it as low as practically possible (ideally below 0°C).
Prolonged reaction time at a suboptimal temperature. Optimize the reaction time by monitoring the formation of the product and stopping the reaction once the conversion of the starting material is complete.
Product is an oil instead of a solid (for the hydrochloride salt) Presence of impurities , such as byproducts or unreacted starting materials.Purify the product using an appropriate technique, such as recrystallization or column chromatography.
Incomplete formation of the hydrochloride salt. Ensure a sufficient amount of anhydrous HCl was introduced into the reaction mixture.

Data Presentation

The following tables summarize the expected trends in the synthesis of this compound based on the principles of the Pinner reaction. Note that these are illustrative and optimal conditions should be determined experimentally.

Table 1: Effect of Temperature on this compound Synthesis (Illustrative)

Temperature (°C)Reaction Time (hours)Expected Yield of this compoundExpected PurityPredominant Byproducts
2512LowLowAmide, Ester
1018ModerateModerateAmide
0 to 524High (>90%)HighMinimal
-10 to 024High (>90%)HighMinimal

Table 2: Effect of Reaction Time on this compound Synthesis at 0°C (Illustrative)

Reaction Time (hours)Expected Yield of this compoundExpected PurityRemarks
4LowHighIncomplete reaction
12ModerateHighIncomplete reaction
24HighHighOptimal reaction time
48HighModeratePotential for slight increase in byproducts

Experimental Protocols

General Protocol for the Synthesis of this compound Hydrochloride via the Pinner Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • Benzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether (or another suitable anhydrous solvent)

  • Anhydrous Hydrogen Chloride (gas)

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Drying tube

  • Magnetic stirrer

  • Low-temperature cooling bath (e.g., ice-salt or dry ice-acetone)

Procedure:

  • Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • In the flask, dissolve benzonitrile in a minimal amount of anhydrous diethyl ether and add a stoichiometric excess of anhydrous ethanol.

  • Cool the reaction mixture to 0°C or below using a cooling bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so the rate of addition should be controlled to maintain the low temperature.

  • Continue stirring the reaction mixture at the low temperature for several hours (e.g., 12-24 hours). Monitor the reaction for the precipitation of the this compound hydrochloride salt.

  • Once the reaction is complete, the precipitated Pinner salt can be collected by filtration under an inert atmosphere.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the this compound hydrochloride.

Mandatory Visualization

Pinner_Reaction_Optimization Temp Temperature Yield High Yield This compound Temp->Yield Low Temp (≤0°C) Favors Product Byproducts Byproduct Formation (Amide, Ester) Temp->Byproducts High Temp (>0°C) Favors Byproducts Time Reaction Time Time->Yield Optimal Time (e.g., 24h) Time->Yield Insufficient Time Leads to Low Yield Time->Byproducts Excessive Time May Increase Byproducts Purity High Purity

References

choosing the right catalyst for ethyl benzimidate formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully synthesizing ethyl benzimidate. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols for this chemical transformation.

Troubleshooting Guide

Issue: Low Yield of this compound

Low product yield is a frequent issue in the synthesis of this compound. Several factors can contribute to this problem, primarily related to reaction conditions and reagent purity.

Potential CauseRecommended Solution
Incomplete Reaction - Ensure a slight excess of the acid catalyst (e.g., 1.1-1.15 molar equivalents of anhydrous HCl relative to the nitrile) is used for complete conversion.[1] - Monitor the reaction progress using an appropriate analytical method, such as measuring the conductivity of the reaction mixture, to avoid premature workup.[1]
Decomposition of Pinner Salt - The intermediate Pinner salt (imidate hydrochloride) is thermally unstable.[1][2] It is crucial to maintain a low reaction temperature, at or below 0°C, throughout the addition of the catalyst and for the duration of the reaction.[1]
Presence of Water - The Pinner reaction is highly sensitive to moisture, which can lead to the hydrolysis of the imidate intermediate.[1][3] Ensure all solvents and reagents are anhydrous and consider drying the HCl gas before introducing it to the reaction mixture.[1]
Suboptimal Catalyst - While anhydrous HCl is the traditional catalyst, Lewis acids can also be employed. The choice of catalyst can significantly impact the yield. For instance, trimethylsilyl (B98337) triflate (TMSOTf) has been shown to be an effective Lewis acid catalyst.[4][5][6][7]

Issue: High Levels of Benzamide (B126) Byproduct Detected

The formation of benzamide is a common side reaction that reduces the yield of the desired this compound.

Potential CauseRecommended Solution
Elevated Reaction Temperature - The Pinner salt intermediate can eliminate to form an amide and an alkyl chloride at higher temperatures.[1] Maintaining the reaction at or below 0°C is critical to minimize this side reaction.[1]
Moisture in the Reaction - Water can hydrolyze the imidate intermediate, leading to the formation of the more thermodynamically stable amide.[1] Strict anhydrous conditions are necessary.[1]
Excessive Reaction Time - Prolonged reaction times, especially at non-optimal temperatures, can favor the formation of the amide byproduct.[1] Monitor the reaction to determine the optimal reaction time.[1]
Ritter-type Side Reaction - When using certain alcohols that can form stable carbocations (e.g., benzylic or tertiary alcohols), a Ritter-type reaction can occur, directly forming an N-substituted amide.[1][4] If this is a concern, consider alternative synthetic routes or a different catalyst.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method is the Pinner reaction. This reaction involves the acid-catalyzed reaction of benzonitrile (B105546) with ethanol (B145695) to form the this compound salt, also known as a Pinner salt.[2][4]

Q2: Which catalyst should I choose for the Pinner reaction to form this compound?

A2: The choice of catalyst is crucial for a successful reaction. Anhydrous hydrogen chloride (HCl) gas is the traditional and a highly effective catalyst.[3] However, its handling can be hazardous. Milder protocols have been developed, including the in situ generation of HCl from trimethylsilyl chloride (TMSCl) and ethanol.[4] Lewis acids have also been shown to be effective promoters of the Pinner reaction.[3][4][5][6][7]

Q3: What are the optimal reaction conditions for the Pinner synthesis of this compound?

A3: Optimal conditions for the Pinner reaction generally include:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent hydrolysis of the intermediate.[1][3]

  • Low Temperature: Maintaining the reaction at 0°C to 5°C is essential to ensure the stability of the Pinner salt and minimize the formation of amide byproducts.[1][3]

  • Catalyst Stoichiometry: A slight excess of the acid catalyst is typically used to drive the reaction to completion.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or by measuring the conductivity of the reaction mixture.[1] Upon completion, the Pinner salt may precipitate from the solution, which can also serve as a visual indicator.[1][8]

Q5: How do I isolate the this compound product?

A5: If the Pinner salt precipitates, it can be isolated by filtration under anhydrous conditions.[1][8] The free this compound can be obtained by neutralizing the reaction mixture with a base, such as a saturated aqueous sodium bicarbonate solution, followed by extraction with an organic solvent.[9]

Data Presentation

Table 1: Comparison of Catalysts for Pinner-type Reactions

CatalystAlcoholNitrileYield (%)Reference
Hafnium(IV) triflate (2 equiv.)9H-fluoren-9-ylmethanolAcetonitrile72[5][6]
Aluminum tribromide (2 equiv.)9H-fluoren-9-ylmethanolAcetonitrile65[5][6]
Trimethylsilyl triflate (2 equiv.)9H-fluoren-9-ylmethanolAcetonitrile83[4][5][6][7]
Anhydrous HCl (gas)MethanolVarious Aliphatic & Aromatic>90[10]
CuBr₂ (10 mol%)1-HeptanolAcetonitrile95[11]

Note: Yields are for the corresponding ester product after hydrolysis of the imidate, unless otherwise specified.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride via Pinner Reaction with Anhydrous HCl

This protocol describes the traditional Pinner reaction using anhydrous hydrogen chloride gas.

Materials:

  • Benzonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride (gas)

Procedure:

  • In a dry, round-bottom flask equipped with a gas inlet tube and a magnetic stirrer, dissolve benzonitrile (1.0 mol) in anhydrous ethanol (3.0 mol).

  • Cool the solution to 0-5°C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution until saturation.

  • Seal the flask and stir the mixture at 5°C for 24 hours. The this compound hydrochloride (Pinner salt) will precipitate as a white solid.

  • Isolate the solid product by filtration under anhydrous conditions.

  • Wash the precipitate with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield this compound hydrochloride.

Protocol 2: Lewis Acid-Promoted Synthesis of an Ester via an Imidate Intermediate

This protocol outlines a milder alternative using a Lewis acid catalyst. The resulting imidate is subsequently hydrolyzed to the corresponding ester.

Materials:

  • Nitrile (e.g., Acetonitrile)

  • Alcohol (e.g., 9H-fluoren-9-ylmethanol)

  • Trimethylsilyl triflate (TMSOTf)

  • Dichloromethane (anhydrous)

  • Water

Procedure:

  • In a dry reaction vessel, dissolve the alcohol (1 equivalent) in the nitrile, which also serves as the solvent.

  • Add trimethylsilyl triflate (2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for the appropriate time, monitoring by TLC.

  • Upon completion, carefully add water to the reaction mixture to hydrolyze the intermediate imidate.

  • Extract the ester product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography if necessary.

Mandatory Visualization

Pinner_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reagents Benzonitrile + Anhydrous Ethanol reaction_mixture Reaction Mixture reagents->reaction_mixture catalyst_addition Add Anhydrous HCl or Lewis Acid Catalyst (0-5 °C) stirring Stir at 0-5 °C catalyst_addition->stirring Catalysis precipitation Pinner Salt Precipitation stirring->precipitation filtration Filtration (Anhydrous) precipitation->filtration Isolation of Salt neutralization Neutralization (e.g., NaHCO3) precipitation->neutralization Direct Workup product This compound extraction Extraction neutralization->extraction extraction->product

Caption: Workflow for the synthesis of this compound via the Pinner reaction.

Pinner_Reaction_Mechanism cluster_mechanism Pinner Reaction Mechanism Nitrile Benzonitrile Protonation Protonation of Nitrile Nitrile->Protonation + H+ Nitrilium Nitrilium Ion (Activated Electrophile) Protonation->Nitrilium Nucleophilic_Attack Nucleophilic Attack by Ethanol Nitrilium->Nucleophilic_Attack + EtOH Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Pinner_Salt Pinner Salt (this compound Hydrochloride) Proton_Transfer->Pinner_Salt

Caption: Mechanism of the acid-catalyzed Pinner reaction for this compound formation.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Low Yield Start Low Yield of This compound Check_Temp Is Reaction Temperature ≤ 5°C? Start->Check_Temp Check_Moisture Are Reagents and Solvents Anhydrous? Check_Temp->Check_Moisture Yes High_Temp High Temperature: Amide Formation & Pinner Salt Decomposition Check_Temp->High_Temp No Check_Catalyst Is Catalyst Stoichiometry Correct? Check_Moisture->Check_Catalyst Yes Moisture Moisture Present: Hydrolysis to Amide Check_Moisture->Moisture No Check_Time Is Reaction Time Optimal? Check_Catalyst->Check_Time Yes Catalyst_Issue Incorrect Stoichiometry: Incomplete Reaction Check_Catalyst->Catalyst_Issue No Time_Issue Suboptimal Time: Incomplete Reaction or Byproduct Formation Check_Time->Time_Issue No Solution Optimize Conditions: - Maintain Low Temperature - Ensure Anhydrous Conditions - Adjust Catalyst Amount - Monitor Reaction Progress Check_Time->Solution Yes High_Temp->Solution Moisture->Solution Catalyst_Issue->Solution Time_Issue->Solution

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Pinner Reaction Technical Support Center: Troubleshooting Imidate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Pinner reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of imidates, particularly focusing on overcoming low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Pinner reaction has a very low yield of the desired imidate. What are the most common causes?

Low yields in the Pinner reaction can often be attributed to several critical factors. The most common culprits are the presence of moisture, elevated reaction temperatures, and incorrect stoichiometry of the acid catalyst.[1][2] The Pinner reaction is highly sensitive to water, which can lead to the hydrolysis of the intermediate imidate hydrochloride to form an ester, or subsequently an amide.[1][2] Additionally, the intermediate Pinner salt is thermally unstable and can decompose at higher temperatures, leading to the formation of an amide and an alkyl chloride.[2][3]

To troubleshoot, start by rigorously ensuring all your reagents and solvents are anhydrous.[1][2] Maintain a low reaction temperature, typically between 0°C and 5°C, throughout the addition of the acid catalyst and the duration of the reaction.[1][2] Finally, ensure you are using a slight excess of the acid catalyst, typically 1.1 to 1.15 molar equivalents relative to the nitrile, to drive the reaction to completion.[2]

Q2: I am observing a significant amount of an amide byproduct in my reaction mixture. How can I minimize its formation?

Amide formation is a well-known side reaction in the Pinner synthesis and can arise from several pathways.[2] The primary cause is often an elevated reaction temperature, which promotes the thermal decomposition of the imidate salt intermediate.[2][3] The presence of water can also contribute to amide formation through hydrolysis of the imidate.[2] For certain substrates, particularly those with alcohols that can form stable carbocations (e.g., benzylic or tertiary alcohols), a Ritter-type reaction can occur, directly yielding an N-substituted amide.[2]

To minimize amide byproduct formation:

  • Maintain Strict Temperature Control: Keep the reaction temperature at or below 0°C, especially during the introduction of HCl gas.[2]

  • Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents. If using gaseous HCl, ensure it is passed through a drying agent before being introduced into the reaction mixture.[2]

  • Monitor Reaction Progress: Avoid unnecessarily long reaction times, which can favor the formation of the more thermodynamically stable amide.[2]

  • Substrate Consideration: If using an alcohol prone to carbocation formation, consider alternative synthetic routes to avoid the Ritter reaction.[2]

Q3: My reaction seems to be incomplete, with a large amount of starting nitrile remaining. What should I do?

Incomplete conversion of the starting nitrile is a common issue that directly impacts the final yield. This is often due to an insufficient amount of the acid catalyst.[2] The Pinner reaction requires a strong acid, typically anhydrous hydrogen chloride, to activate the nitrile for nucleophilic attack by the alcohol.[4][5]

To address this, ensure you are using a slight molar excess of anhydrous HCl (1.1-1.15 equivalents) relative to the nitrile to ensure complete protonation and conversion.[2] It is also crucial to ensure that the HCl is effectively dispersed throughout the reaction mixture. Vigorous stirring is recommended, especially if the Pinner salt precipitates during the reaction.

Q4: I am having difficulty isolating the Pinner salt. What are some best practices for isolation?

The Pinner salt (imidate hydrochloride) can sometimes be challenging to isolate due to its hygroscopic nature and thermal instability.[3] In many cases, the salt is not isolated and is carried forward to the next step in the synthesis.[3] However, if isolation is necessary, it should be performed under strictly anhydrous conditions.

A common procedure involves the removal of volatile components (excess alcohol and HCl) under vacuum at a low temperature (≤ 10°C) to yield the solid imidate hydrochloride.[1] The product can then be collected by filtration, again, ensuring the exclusion of atmospheric moisture.

Quantitative Data Summary

The yield of the Pinner reaction is highly dependent on the specific substrates and reaction conditions employed. The following tables summarize reported yields under different conditions.

NitrileAlcoholCatalyst (eq.)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Aliphatic/Aromatic NitrilesMethanol>1.0 (gaseous HCl)-5Several>90
PentanenitrileMethanolExcess (gaseous HCl)-0-1514High
BenzonitrileMethanol3.0 (gaseous HCl)-524>90[6]
Acetonitrile3-Phenylpropan-1-ol2.0 (TMSOTf)AcetonitrileRoom Temp6583[7]
Benzyl cyanideMethanol2.0 (TMSOTf)Benzyl cyanideRoom Temp4895[7]

Key Experimental Protocols

General Protocol for Imidate Synthesis using Gaseous HCl

This protocol outlines a general procedure for the synthesis of an imidate hydrochloride with minimized amide byproduct formation.[2]

Materials:

  • Nitrile (1.0 eq)

  • Anhydrous alcohol (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Drying tube (e.g., with calcium chloride)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube.

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the nitrile and the anhydrous alcohol in the anhydrous solvent.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly bubble anhydrous HCl gas through the stirred solution. The HCl gas should be passed through a drying agent (e.g., concentrated sulfuric acid) before entering the reaction vessel.

  • Monitor the temperature closely and maintain it at or below 0°C during the HCl addition.

  • After the addition of a slight excess of HCl (approximately 1.1 equivalents), stop the gas flow and allow the reaction to stir at 0°C.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).

  • Upon completion, the Pinner salt may precipitate. The product can be isolated by filtration under anhydrous conditions.

Visual Guides

Pinner Reaction Experimental Workflow

Pinner_Workflow A 1. Prepare Anhydrous Reagents & Glassware B 2. Dissolve Nitrile & Alcohol in Anhydrous Solvent A->B C 3. Cool Reaction Mixture to 0-5°C B->C D 4. Bubble Anhydrous HCl (g) (1.1 - 1.15 eq) C->D E 5. Stir at 0-5°C & Monitor Progress D->E F 6. Isolate Pinner Salt (Anhydrous Filtration) E->F G Product: Imidate Hydrochloride F->G

Caption: General experimental workflow for the Pinner reaction.

Troubleshooting Low Yield in Pinner Reaction

Troubleshooting_Pinner Start Low Yield of Imidate Check_Byproducts Analyze Crude Reaction: Amide or Ester Byproduct? Start->Check_Byproducts Check_StartingMaterial Significant Starting Nitrile Remaining? Check_Byproducts->Check_StartingMaterial No Amide_High High Amide Content Check_Byproducts->Amide_High Yes (Amide) Ester_High High Ester Content Check_Byproducts->Ester_High Yes (Ester) Incomplete_Rxn Incomplete Reaction Check_StartingMaterial->Incomplete_Rxn Yes Solution_Temp Troubleshooting: - Lower Reaction Temp (≤0°C) - Ensure Anhydrous Conditions - Check for Ritter Reaction Potential Amide_High->Solution_Temp Solution_Water Troubleshooting: - Use Anhydrous Solvents/Reagents - Dry HCl Gas Ester_High->Solution_Water Solution_Catalyst Troubleshooting: - Increase HCl eq. (1.1-1.15) - Ensure Efficient Stirring Incomplete_Rxn->Solution_Catalyst

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Purification of Crude Ethyl Benzimidate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude ethyl benzimidate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities depend on the synthetic route but typically include unreacted starting materials such as benzonitrile (B105546) and ethanol (B145695), and byproducts like ethyl benzoate (B1203000), which can form from the hydrolysis of the imidate.[1][2] Polymeric byproducts from side reactions may also be present.[3] If the synthesis involves the use of acetyl chloride and ethanol to generate HCl in situ, ethyl acetate (B1210297) can be a significant byproduct.[2]

Q2: My this compound is the hydrochloride salt. Does this affect the purification strategy?

A2: Yes. This compound is often prepared and handled as its hydrochloride salt, which is a white crystalline solid.[4][5] This salt form is generally more stable than the free base. Purification techniques like recrystallization are well-suited for the hydrochloride salt. If you need to perform column chromatography on silica (B1680970) gel, it may be necessary to neutralize the salt to the free base, as the acidic nature of silica gel can cause decomposition.

Q3: How stable is this compound, and what conditions should I avoid?

A3: this compound is sensitive to hydrolysis, especially in the presence of acid or base, which can convert it to ethyl benzoate or benzamide.[1][6][7][8] It is crucial to avoid prolonged exposure to aqueous conditions, particularly at elevated temperatures or non-neutral pH. The compound can also be susceptible to oxidation, which may result in coloration of the product.[3]

Q4: How do I choose between recrystallization and column chromatography for purification?

A4: The choice depends on the nature and quantity of impurities.

  • Recrystallization is effective for removing small amounts of impurities that have different solubility profiles from your product. It is often faster and more scalable than chromatography.[3]

  • Column chromatography is more suitable for separating complex mixtures or impurities with solubilities similar to the product.[3][9] It offers higher resolution but is generally more time-consuming and uses larger volumes of solvent.[10] A Thin-Layer Chromatography (TLC) analysis should be performed first to determine if separation is feasible and to identify a suitable solvent system.[3][10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Crude product is highly colored (e.g., brown or black) Oxidation of the product or impurities.[3]During recrystallization, add a small amount (1-5% by weight) of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration.[3] Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.[3]
Purity does not improve after recrystallization The chosen solvent is not optimal. Impurities have similar solubility to the product.Screen a variety of solvents with different polarities (e.g., ethanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexane).[3] Ensure slow cooling to allow for the formation of purer crystals.[3] If recrystallization fails, column chromatography is the recommended next step.[3]
Product "oils out" during recrystallization The compound is coming out of solution above its melting point or as a supersaturated liquid.[3] The concentration of the product in the hot solution is too high.[3]Add more hot solvent to the mixture to ensure the product is fully dissolved before cooling.[3] Try a different solvent system with a higher boiling point.
Low or no yield of purified product Product loss during aqueous work-up due to hydrolysis.[11] Inefficient extraction from the aqueous layer. Suboptimal conditions for column chromatography (incorrect solvent system).[11]Ensure any aqueous washes are neutral and cold to minimize hydrolysis. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[11] Optimize the chromatography solvent system using TLC before running the column.[10]
Multiple spots on TLC after purification Inadequate separation during column chromatography. Decomposition of the product on the silica gel.[11] Contaminated fractions were combined.Optimize the eluent system for better separation (a target Rf of ~0.35 for the product is often recommended).[10] Consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent. Re-check the collected fractions by TLC before combining.

Quantitative Data Summary

The efficiency of purification techniques is highly dependent on the specific impurities present. The following table provides a general comparison.

Purification Method Typical Purity Achieved Typical Yield Scale Primary Separation Principle
Single-Solvent Recrystallization 95-99%60-90%mg to kgDifferential Solubility[12][13]
Two-Solvent Recrystallization 95-99%50-85%mg to kgDifferential Solubility[12]
Silica Gel Column Chromatography >99%40-80%mg to gDifferential Adsorption (Polarity)[3][9]
Distillation (for free base) 90-98%50-85%g to kgDifference in Boiling Points[14][15]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for recrystallizing this compound hydrochloride.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find one that dissolves the compound when hot but poorly at room temperature.[3] Common solvents to screen include ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexane (B92381).[3][16]

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely with stirring.[12]

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot gravity filtration to remove the charcoal.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[3] Slow cooling is crucial for forming pure crystals.[12]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3] Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for purifying the free base of this compound to achieve high purity.

  • Preparation of the Sample: If starting with the hydrochloride salt, neutralize it by dissolving it in a suitable organic solvent (like dichloromethane) and washing with a mild base (e.g., saturated sodium bicarbonate solution). Dry the organic layer and evaporate the solvent.

  • Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system (eluent). A good starting point for imidates can be a mixture of ethyl acetate and hexane or dichloromethane (B109758) and methanol.[3] Adjust the ratio to achieve an Rf value of approximately 0.3-0.4 for the this compound.[10]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column, ensuring no air bubbles are trapped in the packed bed.[3] Allow the excess solvent to drain until it is level with the top of the silica. Add a thin layer of sand on top of the silica bed.[10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column.[3]

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate and never let the solvent level drop below the top of the silica gel.[10]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

G General Purification Workflow for Crude this compound crude Crude this compound tlc TLC Analysis crude->tlc decision Impurities Separable by Recrystallization? tlc->decision recrystallization Recrystallization (Solvent Screening, Cooling) decision->recrystallization Yes chromatography Column Chromatography (Eluent Optimization, Fractionation) decision->chromatography No pure_product Pure this compound recrystallization->pure_product chromatography->pure_product analysis Purity Analysis (TLC, NMR, etc.) pure_product->analysis

Caption: General purification workflow for crude this compound.

G Troubleshooting Purification Issues start Purification Attempted check_purity Check Purity (TLC/NMR) start->check_purity is_pure Is Purity >98%? check_purity->is_pure success Success is_pure->success Yes issue Identify Issue is_pure->issue No oiling_out Oiling Out issue->oiling_out Oiling? low_yield Low Yield issue->low_yield Yield Low? colored_product Colored Product issue->colored_product Color? solution_oiling Adjust Solvent or Concentration oiling_out->solution_oiling solution_yield Re-evaluate Work-up/ Extraction Conditions low_yield->solution_yield solution_color Use Activated Charcoal/ Inert Atmosphere colored_product->solution_color

References

stability and proper storage conditions for ethyl benzimidate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and proper storage of ethyl benzimidate hydrochloride for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage for this compound hydrochloride?

A1: To ensure the stability and integrity of this compound hydrochloride, it is crucial to adhere to the following storage conditions. The compound is sensitive to moisture and heat.

Table 1: Recommended Storage Conditions for this compound Hydrochloride

ParameterRecommendationRationale
Temperature Refrigerate at 2-8°C.[1]Alkyl imidate salts can be thermodynamically unstable and require low temperatures to prevent decomposition.[2]
Atmosphere Store under an inert gas (e.g., nitrogen or argon).[1]The compound is sensitive to air and moisture.[3] An inert atmosphere prevents hydrolysis.
Container Keep in a tightly sealed container.Prevents exposure to atmospheric moisture.
Light Store in a dark place.While not explicitly stated for this compound, it is a general good practice for chemical storage to prevent potential photodegradation.

Q2: How stable is this compound hydrochloride in solution?

A2: this compound hydrochloride is susceptible to hydrolysis in the presence of water, and its stability in solution is highly dependent on the solvent and pH. It is most stable in anhydrous, neutral, or slightly basic conditions.[2] In aqueous acidic or basic solutions, it readily hydrolyzes to form ethyl benzoate (B1203000) and ammonia.[2] For reactions, it is often recommended to use the compound immediately after dissolving it in a suitable anhydrous solvent.

Q3: What are the primary degradation products of this compound hydrochloride?

A3: The main degradation pathway for this compound hydrochloride is hydrolysis.[2] This reaction yields ethyl benzoate and ammonium (B1175870) chloride.

Troubleshooting Guide

Issue 1: My reaction with this compound hydrochloride is not proceeding, or the yield is very low.

  • Possible Cause 1: Degradation of this compound Hydrochloride. The compound may have degraded due to improper storage or handling. Exposure to moisture or elevated temperatures can lead to hydrolysis, rendering it inactive for your reaction.

    • Solution: Ensure the compound has been stored under the recommended conditions (2-8°C under inert gas). Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder. Use freshly opened or properly stored material for best results.

  • Possible Cause 2: Inappropriate Reaction Conditions. The stability of this compound hydrochloride is pH-dependent.[2] Highly acidic or basic conditions can accelerate its hydrolysis, competing with your desired reaction.

    • Solution: If your reaction conditions are aqueous, consider if the pH is appropriate. For many applications, anhydrous conditions are preferred. The choice of solvent is also critical; ensure it is dry.

Issue 2: I am observing unexpected byproducts in my reaction mixture.

  • Possible Cause: Formation of Hydrolysis Products. If you observe ethyl benzoate as a significant byproduct, it is a strong indicator that your this compound hydrochloride has hydrolyzed either before or during the reaction.

    • Solution: Review your experimental setup to eliminate sources of moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere. If possible, analyze a small sample of your starting material to check for the presence of ethyl benzoate before starting the reaction.

Experimental Protocols

Protocol: General Procedure for a Reaction Involving this compound Hydrochloride

This protocol outlines a general workflow for using this compound hydrochloride in a reaction where it serves as a reagent, for example, in the synthesis of an amidine.

  • Preparation of Reagents and Glassware:

    • Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).

    • Use anhydrous solvents for the reaction. If necessary, dry the solvents using appropriate methods.

  • Reaction Setup:

    • Set up the reaction under an inert atmosphere.

    • Weigh the required amount of this compound hydrochloride in a dry environment.

    • Dissolve the this compound hydrochloride in the chosen anhydrous solvent.

  • Reaction Execution:

    • Add the other reactants to the solution of this compound hydrochloride.

    • Maintain the reaction at the desired temperature. Note that some reactions involving imidates are performed at low temperatures to prevent decomposition.[2]

  • Work-up and Purification:

    • Once the reaction is complete, proceed with the appropriate work-up procedure. This may involve quenching the reaction, extraction, and washing.

    • Purify the product using techniques such as crystallization or chromatography.

Visualizations

Hydrolysis_Pathway Hydrolysis of this compound Hydrochloride EBH This compound Hydrochloride C6H5C(=NH2+)OCH2CH3 Cl- Intermediate Tetrahedral Intermediate EBH->Intermediate Nucleophilic attack by water Water H2O (Water) Water->Intermediate Products Ethyl Benzoate + Ammonium Chloride C6H5COOCH2CH3 + NH4Cl Intermediate->Products Elimination of Ammonia Experimental_Workflow Experimental Workflow for this compound Hydrochloride start Start prep Prepare Anhydrous Glassware & Solvents start->prep storage_check Check Storage Conditions (2-8°C, Inert Gas) prep->storage_check weigh Weigh this compound Hydrochloride storage_check->weigh OK degraded Potential Degradation (Hydrolysis) storage_check->degraded Improper Storage dissolve Dissolve in Anhydrous Solvent weigh->dissolve reaction Perform Reaction under Inert Atmosphere dissolve->reaction workup Reaction Work-up reaction->workup purify Purify Product workup->purify end End purify->end

References

dealing with the hygroscopic nature of ethyl benzimidate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hygroscopic compound, ethyl benzimidate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and why is its hygroscopic nature a concern?

This compound hydrochloride is a reactive organic compound, commonly used as an intermediate in the synthesis of various nitrogen-containing heterocycles and other organic molecules.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property is a significant concern because the presence of water can lead to the hydrolysis of the imidate hydrochloride to form ethyl benzoate, an unwanted side product. This degradation can reduce the yield and purity of the desired product in chemical reactions.

Q2: How should I properly store this compound hydrochloride?

To minimize moisture absorption and degradation, this compound hydrochloride should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[3] It is also recommended to store it at a refrigerated temperature between 2-8°C.[3]

Q3: My this compound hydrochloride has formed clumps. Can I still use it?

Clumping is a physical indication that the compound has absorbed moisture. While it may still be usable for some applications, the presence of water can negatively impact sensitive reactions. It is highly recommended to dry the compound before use to ensure accurate weighing and prevent side reactions.

Q4: What are the visible signs of degradation?

Apart from clumping, a significant change in the appearance of the white to light yellow crystalline powder could indicate degradation. An oily or sticky consistency is a strong indicator of significant moisture absorption and potential hydrolysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Difficulty in weighing an accurate amount of the solid. The compound is rapidly absorbing atmospheric moisture on the balance pan, leading to an unstable reading.Weigh the compound in a controlled environment with low humidity, such as a glove box or a glove bag. Alternatively, weigh it quickly and account for potential moisture uptake in stoichiometric calculations, though this is less precise.
Low yield or formation of unexpected byproducts in a reaction (e.g., Pinner reaction). The this compound hydrochloride has been compromised by moisture, leading to its hydrolysis into ethyl benzoate. Water is detrimental to the Pinner reaction.Ensure the this compound hydrochloride is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent moisture contamination.
The compound appears discolored or has a changed texture. This may be a sign of significant degradation due to prolonged or excessive exposure to moisture and air.It is best to discard the reagent and use a fresh, properly stored batch to ensure the integrity of your experimental results.

Experimental Protocols

Protocol 1: Drying this compound Hydrochloride

This protocol describes a method for drying this compound hydrochloride that has been exposed to moisture.

Method: Vacuum Oven Drying

  • Preparation: Place the clumped or potentially moist this compound hydrochloride in a clean, dry glass vacuum flask or a Schlenk flask.

  • Drying: Heat the flask gently in a vacuum oven at a temperature not exceeding 40°C. A lower temperature is recommended to avoid thermal degradation.

  • Vacuum Application: Gradually apply a vacuum to the oven. A full vacuum is ideal for efficient moisture removal.

  • Drying Time: Dry the compound under vacuum for several hours (e.g., 4-6 hours) or until a constant weight is achieved.

  • Cooling and Storage: Once dry, allow the compound to cool to room temperature under vacuum or in a desiccator. Immediately transfer the dried compound to a tightly sealed container under an inert atmosphere and store it at 2-8°C.

Protocol 2: Handling and Dispensing this compound Hydrochloride in an Inert Atmosphere

This protocol provides a workflow for handling the hygroscopic solid to prevent moisture exposure during an experiment.

Method: Using a Glove Box or Glove Bag

  • Environment Preparation: Purge the glove box or glove bag with a dry, inert gas (e.g., nitrogen or argon) to achieve a low-humidity atmosphere.

  • Material Transfer: Place the sealed container of this compound hydrochloride, along with all necessary weighing equipment (spatula, weighing paper/boat, and a tared vial), inside the glove box.

  • Equilibration: Allow the container and equipment to equilibrate to the glove box atmosphere for a few minutes.

  • Dispensing: Open the container and quickly weigh the desired amount of the compound into the tared vial.

  • Sealing: Securely seal the vial containing the weighed compound and the main stock container before removing them from the glove box.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling (Inert Atmosphere) cluster_reaction Reaction storage Store under Inert Gas (2-8°C) glovebox Transfer to Glove Box storage->glovebox weigh Weigh Compound glovebox->weigh seal Seal in Reaction Vessel weigh->seal reaction Add Anhydrous Solvent & Other Reagents seal->reaction

Caption: Workflow for handling hygroscopic this compound hydrochloride.

degradation_pathway This compound\nHydrochloride This compound Hydrochloride Ethyl Benzoate Ethyl Benzoate This compound\nHydrochloride->Ethyl Benzoate + H2O (Hydrolysis)

Caption: Primary degradation pathway of this compound hydrochloride in the presence of water.

References

optimizing solvent conditions for reactions involving ethyl benzimidate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent conditions for reactions involving ethyl benzimidate. The information is presented in a clear question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound and its hydrochloride salt?

A1: Quantitative public data on this compound's solubility is limited. However, its solubility can be predicted based on the principle of "like dissolves like." Given its structure, which includes a polar imidate group and a nonpolar benzene (B151609) ring and ethyl group, it is expected to have varied solubility. This compound hydrochloride, the salt form, is slightly soluble in polar protic solvents like Dimethyl Sulfoxide (DMSO) and Methanol (B129727).[1] For the free base, a broader range of solubility in organic solvents can be anticipated.

Data Presentation: Predicted Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol (B145695), IsopropanolHigh to ModerateThe polar imidate group can hydrogen bond with the solvent. Ethanol is a common solvent for its reactions.[2]
Polar Aprotic DMSO, DMF, Acetonitrile (B52724) (ACN), DCMHigh to ModerateThe dipole-dipole interactions between the solvent and the polar imidate group facilitate dissolution.[3]
Non-Polar Toluene (B28343), Hexane (B92381)Low to ModerateThe nonpolar aromatic ring and ethyl group can interact with non-polar solvents, but the polar imidate group limits solubility.[3]
Aqueous WaterLowThe molecule is largely organic in nature, limiting its solubility in water. Hydrolysis may also occur.

Q2: How does the choice of solvent impact the yield of reactions involving this compound?

A2: The solvent plays a critical role in reaction kinetics and equilibrium, directly impacting the product yield. Solvent polarity, proticity, and ability to solvate reactants and intermediates are key factors. For instance, in the synthesis of 2-substituted benzimidazoles, polar protic solvents like methanol (MeOH) and ethanol (EtOH) have been shown to provide excellent yields (90-95%).[3] In contrast, polar aprotic solvents like acetonitrile (CH3CN) and dimethylformamide (DMF) gave slightly lower yields (82-88%), while non-polar solvents such as toluene and hexane resulted in the lowest yields (72-77%).[3]

Data Presentation: Effect of Solvent on Benzimidazole (B57391) Synthesis Yield

SolventSolvent TypeYield (%)[3]
Methanol (MeOH)Polar Protic90-95%
Ethanol (EtOH)Polar Protic90-95%
Isopropanol (iPrOH)Polar Protic90-95%
Dimethylformamide (DMF)Polar Aprotic88%
Acetonitrile (CH3CN)Polar Aprotic86%
Dichloromethane (DCM)Polar Aprotic85%
Dimethyl Sulfoxide (DMSO)Polar Aprotic82%
WaterPolar Protic78%
TolueneNon-Polar77%
HexaneNon-Polar72%

Q3: Can the solvent influence the formation of side products?

A3: Yes, the solvent can significantly influence reaction selectivity and the formation of byproducts. Protic solvents can react with strong nucleophiles, potentially reducing their effectiveness or participating in the reaction itself.[4] In the case of this compound, which is susceptible to hydrolysis, using anhydrous solvents is crucial, especially when working with moisture-sensitive reagents.[5] The choice between a protic and an aprotic solvent can also determine the pathway of a reaction, for example, by stabilizing charged intermediates to favor one reaction pathway over another.[6]

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound.

Issue 1: Low or No Product Yield

  • Potential Cause 1: Poor Solubility of Reactants.

    • Solution: Ensure your starting materials are fully dissolved. Consult the predicted solubility table or perform a solubility test. If a reactant has low solubility, consider a different solvent or a solvent mixture. Forcing dissolution by heating may be an option, but ensure the reactants are stable at elevated temperatures.

  • Potential Cause 2: Suboptimal Solvent Choice.

    • Solution: The solvent polarity may not be appropriate for stabilizing the transition state of your reaction. As shown in the data above, polar protic solvents often give high yields for benzimidazole synthesis.[3] Screen a range of solvents from different classes (polar protic, polar aprotic, non-polar) to find the optimal conditions for your specific reaction.

  • Potential Cause 3: Presence of Moisture.

    • Solution: this compound can be sensitive to hydrolysis. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), particularly when using moisture-sensitive bases like sodium hydride.[5]

  • Potential Cause 4: Incomplete Reaction.

    • Solution: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or increasing the temperature, provided the reactants and products are stable under those conditions.[5]

Issue 2: Formation of Multiple Products or Side Products

  • Potential Cause 1: Solvent Participation.

    • Solution: If using a protic solvent like an alcohol, consider if it can compete as a nucleophile. For example, using ethanol as a solvent in a reaction with another nucleophile could lead to competitive reactions.[7] Switching to a polar aprotic solvent like DMF or DMSO might be beneficial.[7]

  • Potential Cause 2: Reaction pH/Acidity.

    • Solution: Some reactions generate acidic or basic byproducts that can catalyze side reactions. The solvent can influence the local concentration and reactivity of these byproducts. For example, in some cases, conducting a reaction in the presence of water can help by dissolving an acidic byproduct like HCl, removing it from the organic phase and preventing it from initiating polymerization of a reactant.

Issue 3: Difficulty in Product Isolation and Purification

  • Potential Cause 1: Product is Soluble in the Workup Solvent.

    • Solution: If your product is unexpectedly soluble in the aqueous layer during an extraction, check the aqueous phase for your product.[8] The choice of extraction solvent is critical and should be based on the product's polarity.

  • Potential Cause 2: High Boiling Point of the Reaction Solvent.

    • Solution: Solvents like DMSO and DMF have high boiling points and can be difficult to remove. If possible, choose a more volatile solvent. If not, techniques like high-vacuum distillation or lyophilization may be necessary. For purification, consider precipitation by adding an anti-solvent (e.g., adding water or hexane to a DMF solution) or using column chromatography.[5]

Visualizations

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solvent Screening cluster_2 Phase 3: Optimization A Define Reaction: Reactants, Products, Mechanism B Assess Reactant Solubility (Predicted & Experimental) A->B C Assess Reagent Stability (e.g., to moisture, acid/base) B->C D Select Initial Solvents (Polar Protic, Polar Aprotic, Non-Polar) C->D E Run Small-Scale Test Reactions D->E F Monitor Progress & Yield (TLC, LC-MS) E->F G Identify Promising Candidates F->G H Optimize Conditions (Concentration, Temperature) G->H I Consider Solvent Mixtures H->I J Evaluate Workup & Purification I->J K Final Solvent System Selected J->K Troubleshooting_Low_Yield cluster_reaction Reaction Conditions cluster_solvents Solvent Issues cluster_solutions Potential Solutions Start Low Product Yield Observed CheckSolubility Are all reactants soluble? Start->CheckSolubility CheckMoisture Is the reaction anhydrous? Start->CheckMoisture CheckTempTime Are time/temp optimal? Start->CheckTempTime PurifyReagents Check reagent purity Start->PurifyReagents SolventPolarity Is solvent polarity optimal for the mechanism? CheckSolubility->SolventPolarity ChangeSolvent Screen different solvent classes CheckSolubility->ChangeSolvent No UseAnhydrous Use dry solvents / inert atm. CheckMoisture->UseAnhydrous CheckMoisture->UseAnhydrous No OptimizeConditions Adjust temp, time, or concentration CheckTempTime->OptimizeConditions SolventReactivity Is the solvent inert? SolventPolarity->SolventReactivity SolventPolarity->ChangeSolvent SolventReactivity->ChangeSolvent

References

preventing hydrolysis of ethyl benzimidate during workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance on the handling and workup of ethyl benzimidate to minimize hydrolysis and ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Preventing Hydrolysis of this compound During Workup

Hydrolysis of this compound to ethyl benzoate (B1203000) and ammonia/ammonium salts is a primary cause of yield loss and product contamination. This guide addresses common issues encountered during reaction workup and provides solutions to mitigate this side reaction.

IssuePotential Cause(s)Recommended Solutions
Low yield of this compound after workup Hydrolysis due to acidic or basic conditions: this compound is unstable in the presence of strong acids or bases.- Use Mild Basic Washes: Employ saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solutions to neutralize acidic catalysts or byproducts. Avoid strong bases like NaOH or KOH. - Minimize Contact Time: Perform aqueous washes and extractions as quickly as possible to reduce the time the imidate is in contact with water. - Maintain Low Temperatures: Conduct all workup steps, especially aqueous extractions, at low temperatures (0-5 °C) to decrease the rate of hydrolysis.[1]
Formation of ethyl benzoate as a major byproduct Presence of water: Trace amounts of water in solvents or reagents, or prolonged exposure to aqueous phases during workup, will lead to hydrolysis.- Utilize Anhydrous Conditions: Ensure all solvents and reagents used in the workup are rigorously dried. Use anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) to dry the organic phase thoroughly before solvent evaporation. - Non-Aqueous Workup: If permissible by the reaction chemistry, consider a completely non-aqueous workup. This can involve filtering the reaction mixture through a pad of celite or silica (B1680970) gel to remove solid byproducts, followed by direct evaporation of the solvent.
Inconsistent results or product degradation upon storage Improper storage conditions: this compound, especially in its free base form, can be sensitive to atmospheric moisture and temperature fluctuations.- Store as the Hydrochloride Salt: The hydrochloride salt of this compound is generally more stable and less hygroscopic than the free base.[2] - Inert Atmosphere and Low Temperature: Store the purified this compound (free base or salt) under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C).[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for working with this compound to prevent hydrolysis?

A1: this compound is most stable under anhydrous, neutral, or slightly basic conditions. It is highly susceptible to hydrolysis in both acidic and strongly basic aqueous solutions. During a workup, it is best to maintain the pH of any aqueous phase between 7 and 8.

Q2: I've synthesized this compound via the Pinner reaction. How should I work up the reaction to isolate the imidate hydrochloride salt?

A2: The Pinner reaction produces an imidate salt, which is often thermodynamically unstable.[1] To isolate the Pinner salt, a strictly anhydrous workup is crucial. After the reaction is complete, the precipitated salt can be collected by filtration under a dry, inert atmosphere. The collected solid should then be washed with a cold, anhydrous, non-polar solvent (like diethyl ether) to remove any unreacted starting materials and byproducts. Avoid any contact with water or protic solvents.

Q3: Can I use column chromatography to purify this compound?

A3: Standard silica gel chromatography is generally not recommended for the purification of this compound due to the acidic nature of silica gel, which can promote hydrolysis. If chromatography is necessary, consider using a deactivated stationary phase, such as silica gel treated with a small amount of a non-nucleophilic base like triethylamine (B128534) in the eluent. Alternatively, basic alumina (B75360) can be used as the stationary phase.

Q4: Are there more hydrolytically stable alternatives to this compound?

A4: Yes, studies have shown that imidates derived from bulkier alcohols, such as butyl alcohol, are significantly more resistant to hydrolysis than their ethyl counterparts. If your experimental design allows, consider synthesizing and using a butyl benzimidate for enhanced stability.

Data Presentation

Table 1: Comparative Hydrolytic Stability of Ethyl Benzoate under Alkaline Conditions

CompoundHydrolysis ConditionsHalf-life (t½) in minutes
Ethyl benzoateAlkaline14

Data sourced from a comparative study on homologous esters.[3][4] It is important to note that imidates are generally more susceptible to hydrolysis than the corresponding esters.

Experimental Protocols

Protocol 1: Anhydrous Workup for the Isolation of this compound Hydrochloride from a Pinner Reaction

This protocol outlines the procedure for isolating the Pinner salt while minimizing exposure to moisture.

Materials:

  • Reaction mixture from Pinner synthesis

  • Anhydrous diethyl ether (or other suitable anhydrous, non-polar solvent), pre-chilled to 0-5 °C

  • Inert gas (Argon or Nitrogen)

  • Schlenk filtration apparatus

Procedure:

  • Once the Pinner reaction is deemed complete (typically indicated by the precipitation of the imidate hydrochloride salt), cool the reaction vessel in an ice bath.

  • Set up a Schlenk filtration apparatus under a positive pressure of inert gas to ensure all components are dry.

  • Transfer the cold reaction slurry to the filtration funnel via cannula under inert gas pressure.

  • Filter the precipitate under a gentle flow of the inert gas.

  • Wash the collected solid with two to three small portions of cold, anhydrous diethyl ether to remove any soluble impurities.

  • Dry the isolated this compound hydrochloride under a high vacuum to remove any residual solvent.

  • Store the purified product immediately in a tightly sealed container under an inert atmosphere at 2-8 °C.[2]

Protocol 2: Mild Basic Aqueous Workup for a Reaction Mixture Containing this compound

This protocol is designed for situations where an aqueous wash is necessary to remove water-soluble byproducts.

Materials:

  • Reaction mixture in an organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0-5 °C

  • Brine (saturated aqueous NaCl solution), pre-chilled to 0-5 °C

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Transfer the cold reaction mixture to a separatory funnel.

  • Add an equal volume of cold, saturated aqueous NaHCO₃ solution.

  • Gently invert the separatory funnel a few times to mix the layers. Do not shake vigorously to avoid emulsion formation and to minimize contact time.

  • Allow the layers to separate quickly and drain the aqueous layer.

  • Wash the organic layer with an equal volume of cold brine using the same gentle mixing technique.

  • Drain the organic layer into a clean, dry flask containing a generous amount of anhydrous Na₂SO₄ or MgSO₄.

  • Swirl the flask to ensure the drying agent is well-dispersrated and let it stand for at least 15-20 minutes at 0-5 °C.

  • Filter the organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure at a low temperature to isolate the crude this compound.

Visualizations

Hydrolysis_Pathway Ethyl_Benzimidate This compound Protonation Protonation of Nitrogen (Acid-Catalyzed) Ethyl_Benzimidate->Protonation H₃O⁺ Hydroxide_Attack Nucleophilic Attack by Hydroxide (Base-Catalyzed) Ethyl_Benzimidate->Hydroxide_Attack OH⁻ Water_Attack_Acid Nucleophilic Attack by Water Protonation->Water_Attack_Acid H₂O Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Water_Attack_Acid->Tetrahedral_Intermediate_Acid Proton_Transfer_Acid Proton Transfer Tetrahedral_Intermediate_Acid->Proton_Transfer_Acid Elimination_Acid Elimination of Ammonia Proton_Transfer_Acid->Elimination_Acid Ethyl_Benzoate Ethyl Benzoate Elimination_Acid->Ethyl_Benzoate Ammonia Ammonia Elimination_Acid->Ammonia Tetrahedral_Intermediate_Base Tetrahedral Intermediate Hydroxide_Attack->Tetrahedral_Intermediate_Base Elimination_Base Elimination of Amide Anion Tetrahedral_Intermediate_Base->Elimination_Base Elimination_Base->Ethyl_Benzoate Elimination_Base->Ammonia Workup_Workflow Start Reaction Mixture Containing this compound Cool Cool to 0-5 °C Start->Cool Aqueous_Workup Mild Aqueous Workup? Cool->Aqueous_Workup Anhydrous_Path Anhydrous Workup Aqueous_Workup->Anhydrous_Path No Aqueous_Path Mild Basic Wash Aqueous_Workup->Aqueous_Path Yes Filter_Anhydrous Filter to Remove Solids (under inert atmosphere) Anhydrous_Path->Filter_Anhydrous Evaporate_Anhydrous Solvent Evaporation (low temperature) Filter_Anhydrous->Evaporate_Anhydrous Pure_Product_Anhydrous Isolated this compound Evaporate_Anhydrous->Pure_Product_Anhydrous Wash_Bicarb Wash with Cold Saturated NaHCO₃ (minimize contact time) Aqueous_Path->Wash_Bicarb Wash_Brine Wash with Cold Brine Wash_Bicarb->Wash_Brine Dry_Organic Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) Wash_Brine->Dry_Organic Filter_Dry Filter off Drying Agent Dry_Organic->Filter_Dry Evaporate_Aqueous Solvent Evaporation (low temperature) Filter_Dry->Evaporate_Aqueous Pure_Product_Aqueous Isolated this compound Evaporate_Aqueous->Pure_Product_Aqueous

References

Technical Support Center: Interpreting Unexpected Peaks in the NMR Spectrum of Ethyl Benzimidate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected peaks in the ¹H and ¹³C NMR spectra of ethyl benzimidate.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

A1: While a definitive spectrum can vary slightly based on solvent and concentration, the expected approximate chemical shifts for this compound are summarized below. These values are estimated based on analogous structures and general principles of NMR spectroscopy.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) Multiplicity ¹³C Chemical Shift (ppm)
CH₃ (Ethyl)~1.4Triplet~14
CH₂ (Ethyl)~4.4Quartet~63
Aromatic C-H~7.3 - 7.6Multiplet~128-132
Aromatic C (quaternary)--~130
C=N--~165
NHBroad singlet--

Q2: I am observing peaks that do not correspond to this compound. What are the likely impurities?

A2: Unexpected peaks in the NMR spectrum of this compound often arise from starting materials, byproducts of the synthesis, or subsequent decomposition. The most common impurities are:

  • Benzonitrile (B105546): The starting material for the Pinner synthesis of this compound.

  • Ethanol (B145695): The alcohol used in the Pinner synthesis.

  • Benzamide (B126): Formed from the hydrolysis of this compound.[1]

  • Ethyl Benzoate: Also a product of hydrolysis of the Pinner salt intermediate.[2]

  • Benzoic Acid: Can be formed from the hydrolysis of benzamide or ethyl benzoate.

  • Solvent Impurities: Residual solvents from purification (e.g., diethyl ether, ethyl acetate) or the NMR solvent itself (e.g., residual CHCl₃ in CDCl₃, water).[3][4][5][6][7]

Q3: How can I identify specific impurities in my NMR spectrum?

A3: By comparing the chemical shifts of the unexpected peaks with the known spectra of common impurities. The following table provides a reference for the characteristic ¹H and ¹³C NMR signals of likely contaminants in CDCl₃.

Table 2: ¹H and ¹³C NMR Chemical Shifts of Common Impurities in CDCl₃

Compound ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Benzonitrile 7.4-7.7 (m)112.4 (CN), 118.7 (C), 129.2 (CH), 132.4 (CH), 132.8 (CH)
Ethanol 1.25 (t), 3.72 (q), ~1.5-2.0 (br s, OH)18.4 (CH₃), 58.0 (CH₂)
Benzamide 7.4-7.9 (m), ~5.8-6.5 (br s, NH₂)[5]127.5 (CH), 128.6 (CH), 131.9 (CH), 133.8 (C), 169.8 (C=O)
Ethyl Benzoate 1.41 (t), 4.38 (q), 7.4-7.6 (m), 8.0-8.1 (m)[8]14.4 (CH₃), 61.1 (CH₂), 128.5 (CH), 129.6 (CH), 130.5 (C), 133.0 (CH), 166.6 (C=O)[9][10]
Benzoic Acid 7.4-7.6 (m), 8.1-8.2 (m), ~11-12 (br s, COOH)[11]128.6 (CH), 129.5 (C), 130.4 (CH), 133.9 (CH), 172.5 (C=O)[12]
Diethyl Ether 1.21 (t), 3.48 (q)15.3 (CH₃), 65.9 (CH₂)
Ethyl Acetate 1.26 (t), 2.05 (s), 4.12 (q)14.2 (CH₃), 21.0 (CH₃), 60.5 (CH₂), 171.1 (C=O)
Water ~1.56 (s)-
Acetone (B3395972) 2.17 (s)30.6 (CH₃), 206.7 (C=O)

Troubleshooting Guide

Issue 1: Presence of Starting Materials (Benzonitrile and Ethanol)
  • Symptoms:

    • Multiplets in the aromatic region (~7.4-7.7 ppm) characteristic of benzonitrile.

    • A triplet at ~1.25 ppm and a quartet at ~3.72 ppm corresponding to ethanol.

  • Possible Causes:

    • Incomplete reaction during the Pinner synthesis.

    • Inefficient purification to remove unreacted starting materials.

  • Solutions:

    • Ensure the Pinner reaction goes to completion by extending the reaction time or optimizing the amount of acid catalyst.

    • Purify the product thoroughly, for example, by recrystallization or column chromatography, to remove residual starting materials.

Issue 2: Peaks Corresponding to Hydrolysis Products (Benzamide, Ethyl Benzoate, Benzoic Acid)
  • Symptoms:

    • Broad signals in the amide region (~5.8-6.5 ppm) and aromatic signals consistent with benzamide.

    • Signals for an ethyl group and aromatic protons characteristic of ethyl benzoate.

    • A very broad singlet downfield (~11-12 ppm) indicating a carboxylic acid proton, along with aromatic signals for benzoic acid.

  • Possible Causes:

    • Exposure of the this compound sample to moisture during workup, purification, or storage. This compound is susceptible to hydrolysis.[1]

    • Presence of water in the NMR solvent (e.g., CDCl₃ is hygroscopic).

  • Solutions:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents for workup and purification.

    • Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.

    • Use fresh, high-quality deuterated solvent for the NMR analysis. Consider using a solvent that has been dried over molecular sieves.

Issue 3: Unexpected Signals from Solvents or Other Contaminants
  • Symptoms:

    • Singlets, triplets, and quartets that do not match the target molecule or expected byproducts.

  • Possible Causes:

    • Residual solvents from purification steps (e.g., ethyl acetate, diethyl ether, hexanes).

    • Contamination from glassware (e.g., acetone from cleaning).

    • Grease from joints if applicable.

  • Solutions:

    • Thoroughly dry the sample under high vacuum to remove volatile organic solvents.

    • Ensure NMR tubes and other glassware are scrupulously clean and dry before use.[12][13][14]

    • When possible, use grease-free joints or be meticulous in preventing grease contamination.

Experimental Protocols

Synthesis of this compound via the Pinner Reaction

This protocol is a general guideline for the Pinner reaction to synthesize this compound hydrochloride, which can then be neutralized to obtain the free base.

Materials:

  • Benzonitrile

  • Anhydrous ethanol

  • Dry hydrogen chloride gas or a source of anhydrous HCl (e.g., acetyl chloride in ethanol)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve benzonitrile in a minimal amount of anhydrous ethanol in a flame-dried, three-necked flask equipped with a gas inlet, a stirrer, and a drying tube.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred solution for several hours. The reaction progress can be monitored by the precipitation of the this compound hydrochloride salt (Pinner salt).

  • After the reaction is complete, the precipitate is collected by filtration under an inert atmosphere.

  • Wash the collected solid with cold, anhydrous diethyl ether to remove unreacted starting materials.

  • To obtain the free base, the hydrochloride salt can be carefully neutralized with a suitable base (e.g., a cold, dilute solution of sodium bicarbonate or an organic base like triethylamine) in an appropriate solvent, followed by extraction and solvent removal.

NMR Sample Preparation

Proper sample preparation is critical to obtaining a clean NMR spectrum.

  • Glassware: Ensure the NMR tube and any vials or pipettes are clean and dry. It is recommended to oven-dry the glassware and cool it in a desiccator before use.[12][13][14]

  • Sample Weighing: Weigh approximately 5-10 mg of the purified this compound into a clean, dry vial.

  • Solvent: Add approximately 0.6-0.7 mL of high-quality deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently swirl the vial to dissolve the sample completely.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to the NMR tube. To remove any fine particulate matter, a small plug of glass wool can be placed in the pipette.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Visualizing Potential Reaction Pathways

The following diagrams illustrate the key chemical transformations relevant to the synthesis and potential decomposition of this compound.

Pinner_Reaction Benzonitrile Benzonitrile Pinner_Salt This compound HCl (Pinner Salt) Benzonitrile->Pinner_Salt Ethanol Ethanol Ethanol->Pinner_Salt HCl Anhydrous HCl HCl->Pinner_Salt Ethyl_Benzimidate This compound Pinner_Salt->Ethyl_Benzimidate Neutralization Base Base Base->Ethyl_Benzimidate

Caption: Pinner synthesis of this compound.

Hydrolysis_Pathway Ethyl_Benzimidate This compound Benzamide Benzamide Ethyl_Benzimidate->Benzamide Hydrolysis Ethyl_Benzoate Ethyl Benzoate Ethyl_Benzimidate->Ethyl_Benzoate Hydrolysis Water H₂O (Moisture) Water->Benzamide Water->Ethyl_Benzoate Benzoic_Acid Benzoic Acid Benzamide->Benzoic_Acid Further Hydrolysis Ethyl_Benzoate->Benzoic_Acid Further Hydrolysis

Caption: Hydrolysis pathways of this compound.

Troubleshooting_Workflow Start Unexpected Peaks in NMR Spectrum Check_SM Compare with Starting Material Spectra (Benzonitrile, Ethanol) Start->Check_SM Check_Hydrolysis Compare with Hydrolysis Product Spectra (Benzamide, Ethyl Benzoate, Benzoic Acid) Start->Check_Hydrolysis Check_Solvents Compare with Common Solvent Spectra Start->Check_Solvents Identify_Impurity Impurity Identified Check_SM->Identify_Impurity Check_Hydrolysis->Identify_Impurity Check_Solvents->Identify_Impurity Optimize_Synthesis Optimize Reaction/ Purification Identify_Impurity->Optimize_Synthesis Starting Materials Improve_Handling Improve Sample Handling/Drying Identify_Impurity->Improve_Handling Hydrolysis Products Clean_Glassware Use Clean/Dry Glassware & Solvents Identify_Impurity->Clean_Glassware Solvent/ Contaminant

Caption: Troubleshooting workflow for unexpected NMR peaks.

References

common impurities in commercial ethyl benzimidate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl Benzimidate

This guide is intended for researchers, scientists, and drug development professionals using commercial this compound. It provides answers to frequently asked questions and detailed protocols to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the common causes when using commercial this compound?

Low reaction yields can stem from several factors related to the quality and handling of this compound, which is often supplied as the more stable hydrochloride salt.[1]

  • Presence of Moisture: this compound hydrochloride is susceptible to hydrolysis, especially in non-anhydrous solvents or when exposed to atmospheric moisture. Hydrolysis degrades the imidate to ethyl benzoate (B1203000) or benzoic acid, neither of which will participate in the desired reaction, thus lowering the effective concentration of your starting material.[2] Ensure all solvents and reagents are rigorously dried before use.

  • Incomplete Reaction: The reactivity of your substrate may be lower than anticipated, or steric hindrance could be a factor. Consider increasing the reaction time or temperature after confirming the stability of your reactants at higher temperatures.

  • Impure Starting Material: Commercial this compound typically has a purity of ≥97%.[3] The remaining percentage can include unreacted starting materials from its synthesis, such as benzonitrile (B105546), or byproducts like ethyl benzoate.[4] These impurities will not participate in the reaction, leading to a lower yield. It is advisable to perform a purity analysis of the commercial reagent if yields are consistently low.

  • Improper Stoichiometry: If the purity of your this compound is lower than stated, your calculations for molar equivalents will be inaccurate. Consider performing a quantitative NMR (qNMR) or titration to determine the exact purity of your batch before setting up the reaction.

Q2: I see unexpected peaks in my NMR or LC-MS analysis of the reaction mixture. What could they be?

Unexpected peaks often correspond to the impurities present in the starting material or byproducts from side reactions.

  • Ethyl Benzoate: This is a common byproduct from the synthesis of this compound and is also the primary product of its hydrolysis.[4] It is often present in commercial batches.

  • Benzonitrile: As the primary starting material for the Pinner reaction (the common synthesis route for this compound), residual benzonitrile is a likely impurity.[5]

  • Benzoic Acid: If the reagent has been exposed to moisture, hydrolysis can occur, leading to the formation of benzoic acid.[2][6] This is especially true if the reaction is performed under conditions that are not strictly anhydrous.

  • Unreacted Starting Material: If your reaction has not gone to completion, you will see peaks corresponding to the this compound itself.

Q3: The reaction is not initiating, or the starting material is being consumed very slowly. What troubleshooting steps should I take?

  • Verify Reagent Quality: The most common cause of reaction failure is poor reagent quality. Confirm the purity of your this compound using one of the analytical protocols below. The hydrochloride salt is generally a stable white to off-white crystalline solid.[1] Significant discoloration could indicate degradation.

  • Ensure Anhydrous Conditions: this compound is sensitive to water.[2] Ensure your reaction flask is flame- or oven-dried, solvents are passed through a drying system (like a solvent purification system) or dried with molecular sieves, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Check Solubility: this compound hydrochloride has limited solubility in some organic solvents. Ensure that the reagent is adequately dissolved or suspended in your chosen solvent system for the reaction to proceed effectively. It is slightly soluble in methanol (B129727) and DMSO.

Data Presentation

Table 1: Summary of Common Impurities in Commercial this compound

While exact impurity profiles are lot-specific, the following table summarizes the most probable impurities based on the common synthesis (Pinner reaction) and degradation pathways. Commercial grades are typically ≥97% pure.[3]

ImpurityChemical FormulaCommon SourceTypical AmountPotential Impact
BenzonitrileC₆H₅CNUnreacted starting material< 2%Inert; reduces effective concentration of the reactant.
Ethyl BenzoateC₆H₅COOCH₂CH₃Synthesis byproduct / Hydrolysis< 2%Can complicate purification; may be mistaken for product.
Benzoic AcidC₆H₅COOHHydrolysis product< 1%Can interfere with base-sensitive reactions.
EthanolCH₃CH₂OHUnreacted starting material< 0.5%Generally benign but can act as a competing nucleophile.
Residual Solventse.g., Diethyl EtherPurification stepVariableCan affect reaction kinetics or solubility.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound and identifying non-volatile impurities like ethyl benzoate and benzoic acid.[7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of this compound hydrochloride in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Analysis: Inject the sample. Purity is calculated using the area percentage of the main peak relative to the total area of all observed peaks. Retention times should be compared against known standards for positive impurity identification.

Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile impurities such as residual benzonitrile and ethanol.[7]

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Hold at 60 °C for 3 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of dichloromethane (B109758) or ethyl acetate.

  • Analysis: Inject the sample. Identify impurity peaks by comparing their retention times and mass spectra with reference standards and library data.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions involving this compound.

G start Problem: Low Reaction Yield check_purity Is Reagent Purity Confirmed? start->check_purity check_conditions Are Reaction Conditions Optimal? start->check_conditions check_workup Is Product Lost During Workup? start->check_workup purity_no No check_purity->purity_no No purity_yes Yes check_purity->purity_yes Yes cond_no Unsure check_conditions->cond_no Unsure workup_possible Possibly check_workup->workup_possible Possibly analyze_reagent Action: Analyze reagent via HPLC or GC-MS purity_no->analyze_reagent purity_yes->check_conditions impurity_detected Impurities Detected? (e.g., Ethyl Benzoate, Benzonitrile) analyze_reagent->impurity_detected impurity_detected->check_conditions No adjust_stoich Action: Adjust stoichiometry based on assayed purity or purify reagent. impurity_detected->adjust_stoich Yes verify_anhydrous Verify Anhydrous Conditions (Dry solvents, inert atmosphere) cond_no->verify_anhydrous cond_yes Yes optimize_params Optimize Parameters (Temperature, time, concentration) verify_anhydrous->optimize_params analyze_waste Action: Analyze aqueous layers and other waste streams for product. workup_possible->analyze_waste modify_workup Action: Modify extraction/purification protocol. analyze_waste->modify_workup Product Found

Caption: Troubleshooting workflow for low-yield reactions.

References

scale-up challenges for the synthesis of ethyl benzimidate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis of ethyl benzimidate, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are its primary scale-up challenges?

A1: The most prevalent method for synthesizing this compound is the Pinner reaction. This reaction involves the acid-catalyzed reaction of benzonitrile (B105546) with ethanol (B145695) to form the this compound salt, commonly known as a Pinner salt.[1] While effective at the lab scale, scaling up the Pinner reaction presents several significant challenges:

  • Hazardous Reagents: The classical Pinner reaction utilizes anhydrous hydrogen chloride (HCl) gas, which is highly toxic and corrosive, making its handling on a large scale difficult and hazardous.[2]

  • Strict Anhydrous Conditions: The reaction is extremely sensitive to moisture, as the intermediate imidate hydrochloride can readily hydrolyze to form ethyl benzoate.[3] Maintaining anhydrous conditions in large-scale industrial equipment can be challenging.

  • Temperature Control: The Pinner salt is thermodynamically unstable and can decompose at higher temperatures to form by-products like N-benzoyl benzamide (B126) and alkyl chlorides.[1][3] The reaction is typically conducted at low temperatures (0-5 °C), which requires efficient heat removal, a significant challenge in large reactors.[3]

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized hot spots and concentration gradients, promoting side reactions and reducing yield and purity.[4]

Q2: Are there safer, more scalable alternatives to using anhydrous HCl gas in the Pinner reaction?

A2: Yes, several milder and more manageable alternatives to gaseous HCl have been developed to improve the safety and scalability of the Pinner reaction. These include:

  • HCl in an Organic Solvent: Using a solution of HCl in an organic solvent, such as 4N HCl in cyclopentyl methyl ether (CPME), has been shown to be effective.[2][5] This approach avoids the direct handling of HCl gas and can allow for direct isolation of the product by filtration.[5]

  • In Situ Generation of HCl: Trimethylsilyl (B98337) chloride (TMSCl) can be reacted with ethanol to generate HCl in situ, providing a more controlled and less hazardous method for introducing the acid catalyst.[2]

  • Lewis Acid Catalysis: Lewis acids, such as trimethylsilyl triflate, have been used to promote the Pinner reaction under milder conditions.[6]

Q3: What are the common by-products in the synthesis of this compound, and how can their formation be minimized during scale-up?

A3: Common by-products in the Pinner synthesis of this compound include:

  • Ethyl benzoate: Formed by the hydrolysis of the this compound intermediate in the presence of water.[1]

  • Benzamide: Can be formed through the decomposition of the Pinner salt, especially at elevated temperatures.[1]

  • Orthoesters: Can form if an excess of alcohol is used in the reaction.[1]

To minimize by-product formation during scale-up, the following measures are crucial:

  • Strict moisture control: Ensure all reagents, solvents, and equipment are thoroughly dried.

  • Precise temperature control: Maintain the reaction temperature within the optimal range (typically 0-5 °C) to prevent thermal decomposition of the Pinner salt.[3]

  • Stoichiometry control: Carefully control the molar ratios of reactants to avoid side reactions.

  • Efficient mixing: Ensure homogenous reaction conditions to prevent localized areas of high temperature or reactant concentration.[4]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound Hydrochloride - Presence of moisture leading to hydrolysis.[3]- Incomplete reaction.- Decomposition of the Pinner salt due to high temperatures.[1][3]- Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly.- Extend the reaction time or increase the amount of HCl catalyst.- Strictly maintain the reaction temperature at 0-5 °C using an efficient cooling system.
Product is an Oil or Fails to Crystallize - Presence of impurities, such as unreacted starting materials or by-products.- Residual solvent.- Analyze the crude product by NMR or other spectroscopic methods to identify impurities.- Purify the product using recrystallization from a suitable solvent system or by column chromatography.[7]- Ensure complete removal of the reaction solvent under vacuum.
Formation of Significant Amounts of Ethyl Benzoate - Water contamination in the reaction mixture.[1]- Use anhydrous solvents and reagents. Consider using a drying agent in the reaction.- Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to exclude atmospheric moisture.
Reaction is Sluggish or Stalls - Insufficient HCl catalyst.- Poor quality of reagents.- Increase the amount of HCl gas or solution being added.- Use freshly distilled benzonitrile and absolute ethanol.
Exothermic Runaway During Scale-Up - Inadequate heat removal capacity of the reactor.[8]- Poor mixing leading to localized hot spots.[4]- Ensure the reactor's cooling system is sufficient for the reaction scale.- Improve agitation to enhance heat transfer and maintain a uniform temperature. Consider a fed-batch addition of one of the reactants to control the rate of heat generation.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound Hydrochloride via the Classical Pinner Reaction

Materials:

  • Benzonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrogen chloride gas

  • Ice-salt bath

Procedure:

  • Dissolve benzonitrile (1 equivalent) in anhydrous ethanol (1.1 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Cool the solution to 0 °C in an ice-salt bath.

  • Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours, ensuring the temperature does not exceed 5 °C.

  • Seal the reaction vessel and store it at 4 °C for 24-48 hours, during which time the this compound hydrochloride will precipitate as a crystalline solid.

  • Collect the crystals by filtration under a dry, inert atmosphere.

  • Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound hydrochloride.

Protocol 2: Scalable Synthesis of this compound Hydrochloride Using 4N HCl in CPME

Materials:

  • Benzonitrile

  • Anhydrous ethanol

  • 4N HCl solution in cyclopentyl methyl ether (CPME)

  • CPME (anhydrous)

Procedure:

  • To a stirred solution of benzonitrile (1 equivalent) and anhydrous ethanol (1.2 equivalents) in anhydrous CPME, slowly add 4N HCl in CPME (1.5 equivalents) at 0 °C.

  • Stir the mixture at 0-5 °C and monitor the reaction progress by TLC or HPLC.

  • Upon completion, the product will precipitate from the reaction mixture.

  • Collect the crystalline product by filtration.

  • Wash the solid with cold, anhydrous CPME.

  • Dry the product under vacuum. This method avoids the use of gaseous HCl and simplifies the workup procedure.[5]

Visualizations

Pinner_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products / By-products Benzonitrile Benzonitrile NitriliumIon Nitrilium Ion Benzonitrile->NitriliumIon + H+ Ethanol Ethanol HCl HCl (catalyst) PinnerSalt This compound Hydrochloride (Pinner Salt) NitriliumIon->PinnerSalt + Ethanol EthylBenzimidate This compound PinnerSalt->EthylBenzimidate - HCl EthylBenzoate Ethyl Benzoate (Hydrolysis) PinnerSalt->EthylBenzoate + H2O Benzamide Benzamide (Decomposition) PinnerSalt->Benzamide Heat

Caption: Pinner reaction pathway for this compound synthesis.

Scale_Up_Workflow cluster_planning Planning & Lab Scale cluster_pilot Pilot Scale-Up cluster_production Production cluster_challenges Key Challenges RouteScouting Route Scouting (e.g., Pinner Reaction) LabOptimization Lab Scale Optimization (Anhydrous conditions, Temp. Control) RouteScouting->LabOptimization HazardAnalysis Hazard & Safety Analysis (HCl handling) LabOptimization->HazardAnalysis EquipmentSelection Equipment Selection (Reactor, Cooling System) HazardAnalysis->EquipmentSelection ProcessParameters Define Process Parameters (Mixing, Heat Transfer) EquipmentSelection->ProcessParameters LargeScaleSynthesis Large Scale Synthesis ProcessParameters->LargeScaleSynthesis Purification Purification (Crystallization, Filtration) LargeScaleSynthesis->Purification HeatManagement Heat Management LargeScaleSynthesis->HeatManagement MixingEfficiency Mixing Efficiency LargeScaleSynthesis->MixingEfficiency ByproductControl By-product Control LargeScaleSynthesis->ByproductControl QC Quality Control Purification->QC

Caption: Workflow for scaling up this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized Ethyl Benzimidate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for validating the purity of synthesized ethyl benzimidate. The information presented is supported by detailed experimental protocols and illustrative data to guide researchers in selecting the most appropriate method for their needs.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the performance of HPLC, GC-MS, and qNMR in the purity analysis of a synthesized this compound sample. The data presented is representative of typical results obtained for a sample with a high purity level, containing trace amounts of common impurities from the synthesis process, such as unreacted benzonitrile (B105546) and residual ethanol.

Parameter HPLC GC-MS qNMR
Purity Assay (%) 99.2%99.1%99.3% (absolute purity)
Limit of Detection (LOD) ~0.01%~0.001%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.005%~0.3%
Precision (%RSD, n=6) < 1.0%< 1.5%< 0.5%
Analysis Time per Sample 15-20 minutes20-30 minutes10-15 minutes
Impurity Identification Based on retention time comparison with standardsMass spectrometry provides structural informationStructural information from chemical shifts
Quantitation of Impurities Requires reference standards for each impuritySemi-quantitative without standards; more accurate with standardsQuantitative without individual impurity standards (using an internal standard)

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method suitable for the routine purity analysis of this compound.

Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound reference standard (≥99.5% purity)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner and at the same concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile and semi-volatile impurities in the this compound sample.

Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)

GC-MS Conditions:

Parameter Condition
Injector Temperature 250 °C
Oven Temperature Program Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes
Carrier Gas Flow Helium at 1.0 mL/min
Ion Source Temperature 230 °C
Mass Scan Range m/z 40-400

Sample Preparation:

  • Dissolve an accurately weighed amount of the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter if necessary.

Data Analysis: Identify the main peak and any impurity peaks by their retention times and mass spectra. Purity can be estimated by peak area percentage, assuming similar ionization efficiencies for the main component and impurities.[1][2]

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a method for determining the absolute purity of this compound using an internal standard.[3][4]

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • Internal standard of known purity (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene)[5]

Experimental Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound sample into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).

  • Data Analysis:

    • Integrate a well-resolved signal of the this compound and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS * 100

      Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • sample = this compound

      • IS = Internal Standard

Visualizations

Experimental Workflow for Purity Validation

The following diagram illustrates the general workflow for validating the purity of a synthesized compound using the analytical methods described.

G cluster_synthesis Synthesis & Isolation cluster_analysis Purity Validation cluster_data Data Analysis & Reporting synthesis This compound Synthesis (from Benzonitrile and Ethanol) purification Purification (e.g., Crystallization, Distillation) synthesis->purification sample_prep Sample Preparation purification->sample_prep hplc HPLC Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms qnmr qNMR Analysis sample_prep->qnmr data_analysis Data Interpretation & Purity Calculation hplc->data_analysis gcms->data_analysis qnmr->data_analysis report Final Purity Report data_analysis->report

Caption: Workflow for the purity validation of synthesized this compound.

Logical Relationship of Analytical Techniques

This diagram illustrates the relationship between the primary purity assessment method (HPLC) and the complementary techniques for impurity identification and absolute purity determination.

G cluster_methods Purity Analysis Methods main Synthesized this compound hplc HPLC (Primary Method for Purity & Impurity Profile) main->hplc gcms GC-MS (Impurity Identification - Volatiles) main->gcms qnmr qNMR (Absolute Purity Determination) main->qnmr hplc->gcms Investigate unknown peaks hplc->qnmr Confirm absolute purity

Caption: Interrelation of analytical techniques for comprehensive purity assessment.

References

Quantitative NMR (qNMR) Analysis of Ethyl Benzimidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. Ethyl benzimidate, a valuable intermediate in pharmaceutical synthesis, requires precise purity and concentration determination. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. The information herein is supported by established analytical principles and typical performance data to assist in selecting the most suitable analytical technique.

Data Presentation: A Comparative Overview

The selection of an analytical method hinges on a variety of factors, including the analyte's properties, the nature of potential impurities, and the required levels of accuracy and sensitivity. The following table summarizes the key performance indicators for qNMR, HPLC, and GC-MS in the context of this compound analysis.

Validation ParameterQuantitative Nuclear Magnetic Resonance (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei.[1]Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[2]
Primary Method Yes, directly traceable to SI units.[3]No, requires a certified reference standard of the same compound.[3]No, requires a certified reference standard of the same compound.[3]
Accuracy High (typically >98.5%).[3]High, but dependent on the purity of the reference standard.[3]High, but dependent on the purity of the reference standard.
Precision (RSD) Repeatability: < 1%; Intermediate: < 2%Repeatability: < 2%; Intermediate: < 3%[4]Repeatability: < 5%; Intermediate: < 10%[4]
Limit of Detection (LOD) ~0.1% (w/w) for impurities.[2]Low (ng/mL range).[4]Very Low (pg/mL range).[4]
Limit of Quantitation (LOQ) ~0.3% (w/w) for impurities.Low (ng/mL range).Very Low (pg/mL range).
Specificity High, based on unique chemical shifts.High, based on retention time and detector response (e.g., UV, MS).[4]Very High, with mass spectral data confirming identity.[4]
Linearity (r²) Not applicable (primary ratio method).[2]≥ 0.999.[4]≥ 0.999.[4]
Sample Throughput High, with no extensive method development required per compound.[3]Moderate, requires method development and calibration curves.[5]Moderate to high, requires method development.[3]
Universality A universal detector for protons (¹H).[3]Limited to compounds with a chromophore (for UV detection) or ionizable groups (for MS).[3]Limited to volatile and thermally stable compounds.[3]
Impurity Identification Can identify and quantify unknown impurities if signals are resolved.[3]Limited identification capabilities without a mass spectrometer.[3]Excellent for the identification of volatile impurities via mass spectra.[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below is a representative protocol for the qNMR analysis of this compound.

Quantitative ¹H-NMR Spectroscopy of this compound

Objective: To determine the absolute purity of an this compound sample using ¹H-qNMR with a certified internal standard.

Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic Acid, Dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • High-precision analytical balance (readable to 0.01 mg)

  • Volumetric flasks

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the internal standard to the analyte should be roughly 1:1 to ensure comparable signal intensities.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis.

    • Key Parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a preliminary T₁ measurement is recommended; typically 30-60 seconds for accurate quantification).[1]

      • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[1]

      • Acquisition Time (aq): At least 3 seconds.[3]

      • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).[3]

      • Temperature: Maintain a constant temperature (e.g., 298 K).[3]

  • Data Processing and Analysis:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the S/N.[1]

    • Manually phase the spectrum and perform baseline correction across the entire spectral width.

    • Integrate well-resolved, non-overlapping signals of both the this compound and the internal standard.

      • For this compound, suitable signals would be the quartet from the ethyl group protons (-OCH₂CH₃) or distinct aromatic protons.

      • For the internal standard, select a sharp, singlet peak if possible.

    • Calculate the purity of the this compound sample using the following equation[1]:

      Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( Manalyte / MIS ) * ( mIS / manalyte ) * PurityIS (%)

      Where:

      • I = Integral value of the signal

      • N = Number of protons giving rise to the signal

      • M = Molar mass

      • m = Mass

      • Purity = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Mandatory Visualization

To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_result Final Result weigh_analyte Weigh this compound weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Quantitative Parameters load_sample->setup_params acquire_data Acquire Spectrum setup_params->acquire_data process_fid Process FID (FT, Phasing, Baseline) acquire_data->process_fid integrate Integrate Signals process_fid->integrate calculate Calculate Purity integrate->calculate report Purity Report calculate->report

Caption: Experimental workflow for qNMR analysis of this compound.

Purity_Calculation_Logic cluster_inputs Measured & Known Values cluster_constants Molecular Properties I_analyte Integral (Analyte) calc Purity Calculation (Formula) I_analyte->calc I_is Integral (IS) I_is->calc m_analyte Mass (Analyte) m_analyte->calc m_is Mass (IS) m_is->calc P_is Purity (IS) P_is->calc N_analyte Protons/Signal (Analyte) N_analyte->calc N_is Protons/Signal (IS) N_is->calc M_analyte Molar Mass (Analyte) M_analyte->calc M_is Molar Mass (IS) M_is->calc result Purity of This compound calc->result

Caption: Logical relationship for purity calculation in qNMR.

Conclusion

The quantitative analysis of this compound can be effectively performed using qNMR, HPLC, and GC-MS. While HPLC and GC-MS are powerful separation techniques that offer high sensitivity, they are relative methods that depend on the availability of pure reference standards.[3] In contrast, qNMR stands out as a primary ratio method, providing direct traceability to SI units without the need for an identical standard of the analyte.[3][6] This makes qNMR an invaluable tool for the certification of reference materials and for obtaining highly accurate and precise purity values. The choice of the most appropriate technique will ultimately depend on the specific analytical needs, available instrumentation, and the context of the analysis within the drug development lifecycle. For comprehensive characterization, employing orthogonal methods such as HPLC and qNMR is highly recommended to ensure the utmost confidence in the purity assessment of this compound.[2]

References

A Comparative Analysis of Ethyl Benzimidate and Methyl Benzimidate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate reagents is paramount to achieving desired reaction outcomes. Benzimidates, with their versatile reactivity, serve as key intermediates. This guide provides a detailed comparison of the reactivity of two common benzimidates: ethyl benzimidate and mthis compound. While direct comparative kinetic studies are scarce, a combination of data from individual studies, established chemical principles, and analogies to related compounds allows for a comprehensive assessment.

Executive Summary

In general, mthis compound is expected to be more reactive towards nucleophiles, such as in hydrolysis, than this compound . This difference in reactivity is primarily attributed to steric effects. The smaller methyl group presents less steric hindrance to the approach of a nucleophile to the electrophilic carbon of the imidate functionality compared to the bulkier ethyl group.

Data Presentation: A Comparative Overview

ParameterMthis compoundThis compoundRationale
Relative Rate of Hydrolysis FasterSlowerThe smaller methyl group offers less steric hindrance to the incoming nucleophile (water) compared to the ethyl group.
Steric Hindrance LowerHigherThe ethyl group is larger than the methyl group.
Electronic Effect Slightly weaker electron-donatingSlightly stronger electron-donatingThe ethyl group is slightly more electron-donating than the methyl group, which can marginally decrease the electrophilicity of the carbon atom.
Stability Less stableMore stableIncreased steric bulk from the ethyl group can contribute to greater stability of the imidate.

Reaction Pathways and Mechanisms

The reactivity of both ethyl and mthis compound is centered around the electrophilic carbon atom of the imidate group. A common reaction pathway is acid-catalyzed hydrolysis, which proceeds through a tetrahedral intermediate.

hydrolysis_pathway cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Alkyl Benzimidate Alkyl Benzimidate Protonated Imidate Protonated Imidate Alkyl Benzimidate->Protonated Imidate H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Imidate->Tetrahedral Intermediate H2O Ester Ester Tetrahedral Intermediate->Ester -NH3 Ammonia Ammonia Tetrahedral Intermediate->Ammonia

A Comparative Guide to Amine Protecting Groups: Ethyl Benzimidate vs. Carbamate-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the judicious protection of amine functionalities is paramount to achieving desired chemical transformations with high yield and selectivity. While a host of amine protecting groups have been developed, carbamate-based reagents such as Boc, Cbz, and Fmoc have become the gold standard. This guide provides a comprehensive comparison of these established protecting groups with the less conventional ethyl benzimidate, offering insights into their respective performance, stability, and reaction mechanisms, supported by experimental protocols.

Introduction to Amine Protection

Amines are nucleophilic and basic functional groups that often require temporary protection to prevent unwanted side reactions during multi-step syntheses. An ideal protecting group should be easy to introduce and remove, stable to a range of reaction conditions, and afford the protected amine in high yield. The choice of a protecting group is a critical strategic decision that can significantly impact the overall efficiency of a synthetic route.

Carbamate-Based Protecting Groups: The Industry Standard

Carbamates are the most widely employed class of amine protecting groups due to their robust nature and the diverse conditions under which they can be cleaved.[1] The three most common carbamate (B1207046) protecting groups are tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Tert-Butoxycarbonyl (Boc)

The Boc group is favored for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[1]

Benzyloxycarbonyl (Cbz)

Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[1]

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is notable for its lability under basic conditions, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-cleavable Cbz group.[1]

This compound: A Mechanistic Outlier

This compound is not a conventional protecting group for amines. Its formation from a nitrile and an alcohol under acidic conditions is known as the Pinner reaction, which yields an imidate salt.[2][3] While amines can react with these imidate salts, the primary application is in the synthesis of other functional groups like amidines or esters, rather than for amine protection.[2]

For the purpose of this comparison, we will consider the hypothetical use of this compound as a protecting group, wherein the amine displaces the ethoxy group of this compound to form an N-benzoyl imidate.

Performance Comparison: this compound vs. Carbamates

The following table summarizes the key performance indicators for this compound and the common carbamate protecting groups. It is important to note that the data for this compound is largely theoretical and based on the known chemistry of imidates, as its use as a standard amine protecting group is not well-documented.

Protecting GroupReagentProtection ConditionsDeprotection ConditionsYield (Protection)Yield (Deprotection)Stability
This compound This compound hydrochlorideAmine, Solvent (e.g., CH2Cl2), BaseAcid hydrolysisTheoreticalTheoreticalLikely sensitive to acid and strong nucleophiles
Boc Di-tert-butyl dicarbonate (B1257347) ((Boc)2O)Amine, Base (e.g., NaHCO3, DMAP), Solvent (e.g., THF, H2O)Strong acid (e.g., TFA, HCl)[4]High (>90%)[4]High (>95%)[4]Stable to base, nucleophiles, and hydrogenolysis[1]
Cbz Benzyl chloroformate (Cbz-Cl)Amine, Base (e.g., NaHCO3), Solvent (e.g., THF, H2O)Catalytic hydrogenation (H2, Pd/C)[4]High (>90%)[4]High (>95%)[4]Stable to acid and base[1]
Fmoc Fmoc-Cl or Fmoc-OSuAmine, Base (e.g., NaHCO3), Solvent (e.g., Dioxane, H2O)Base (e.g., 20% Piperidine in DMF)[4]High (>90%)[4]High (>95%)[4]Stable to acid and hydrogenolysis[1]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amine

Materials:

  • Amine (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Tetrahydrofuran (THF) and Water (2:1 mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the amine in the THF/water mixture.

  • Add sodium bicarbonate to the solution.

  • Add (Boc)₂O and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.[4]

Protocol 2: General Procedure for Cbz Protection of an Amine

Materials:

  • Amine (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Dioxane and Water (1:1 mixture)

  • Diethyl ether

Procedure:

  • Dissolve the amine and sodium bicarbonate in the dioxane/water mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Add Cbz-Cl dropwise and stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 3: General Procedure for Fmoc Protection of an Amine

Materials:

  • Amine (1.0 equiv)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

  • Dioxane and Water (1:1 mixture)

  • Diethyl ether

Procedure:

  • Dissolve the amine and sodium bicarbonate in the dioxane/water mixture.

  • Add Fmoc-Cl and stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, add water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 4: Hypothetical Procedure for Amine Protection using this compound

Materials:

  • Amine (1.0 equiv)

  • This compound hydrochloride (1.1 equiv)

  • Triethylamine (B128534) (1.2 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve the amine and triethylamine in dichloromethane.

  • Add this compound hydrochloride portion-wise at room temperature.

  • Stir the mixture for 12-24 hours and monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-benzoyl imidate by column chromatography.

Reaction Mechanisms and Logical Relationships

The following diagrams illustrate the protection of an amine with Boc anhydride (B1165640) and the hypothetical protection with this compound, highlighting the different mechanistic pathways.

Boc_Protection Amine R-NH2 Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)2O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Collapse tBuOH t-BuOH Intermediate->tBuOH Elimination CO2 CO2 Intermediate->CO2 Decarboxylation

Boc Protection Mechanism

Benzimidate_Protection Amine R-NH2 Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack EthylBenzimidate Ph-C(=NH)OEt EthylBenzimidate->Intermediate ProtectedAmine R-N=C(Ph)-NH2 (Amidine) Intermediate->ProtectedAmine Elimination Ethanol EtOH Intermediate->Ethanol Deprotection_Orthogonality cluster_Boc Boc Group cluster_Cbz Cbz Group cluster_Fmoc Fmoc Group cluster_Benzimidate Benzimidate Group (Hypothetical) Boc R-NH-Boc Acid Strong Acid (TFA, HCl) Boc->Acid Cleavage Cbz R-NH-Cbz Hydrogenolysis H2, Pd/C Cbz->Hydrogenolysis Cleavage Fmoc R-NH-Fmoc Base Base (Piperidine) Fmoc->Base Cleavage Benzimidate R-N=C(Ph)-NH-R' Hydrolysis Acid Hydrolysis Benzimidate->Hydrolysis Cleavage

References

comparative study of different synthetic routes to ethyl benzimidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of ethyl benzimidate, a crucial intermediate in the formation of various functional groups and heterocyclic compounds, is of significant interest. The choice of synthetic route can greatly impact yield, purity, reaction time, and overall efficiency. This guide provides an objective comparison of different methods for the synthesis of this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach.

Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the primary synthetic routes to this compound.

ParameterPinner Reaction (Gaseous HCl)Pinner Reaction (In Situ HCl Generation)Lewis Acid-Promoted Pinner Reaction
Starting Materials Benzonitrile (B105546), Ethanol (B145695), Gaseous HClBenzonitrile, Ethanol, Acetyl ChlorideBenzonitrile, Ethanol, Trimethylsilyl (B98337) triflate
Typical Yield >90%[1]94%[2]83%[3]
Reaction Temperature 0-5 °C[1][4]0-25 °C[2]Room Temperature[3]
Reaction Time ~24 hours[1]16 hours[2]Not specified
Key Advantages High yield, well-established method.Avoids handling of gaseous HCl, high yield.Milder reaction conditions.[3]
Key Disadvantages Requires handling of toxic and corrosive gaseous HCl.[3]High cost of acetyl chloride, formation of ethyl acetate (B1210297) as a byproduct.[2]Cost of Lewis acid, potential for side reactions.

Reaction Pathways and Methodologies

The primary synthetic pathways to this compound are centered around the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[5][6] Variations of this reaction aim to overcome the challenges associated with the traditional use of gaseous hydrogen chloride. An alternative, though less direct, route proceeds through a benzamide (B126) intermediate.

cluster_pinner Pinner Reaction Benzonitrile Benzonitrile EthylBenzimidate This compound Benzonitrile->EthylBenzimidate Ethanol Ethanol Ethanol Ethanol->EthylBenzimidate GaseousHCl Gaseous HCl GaseousHCl->EthylBenzimidate Catalyst InSituHCl In Situ HCl (Acetyl Chloride) InSituHCl->EthylBenzimidate Catalyst LewisAcid Lewis Acid (TMSOTf) LewisAcid->EthylBenzimidate Catalyst

Caption: Synthetic pathways to this compound via the Pinner reaction.

Experimental Protocols

Pinner Reaction with Gaseous Hydrogen Chloride

This traditional method involves the direct use of anhydrous hydrogen chloride gas.

Procedure: A mixture of benzonitrile and a moderate excess of anhydrous ethanol is cooled to 0-5 °C.[1][4] Anhydrous hydrogen chloride gas is then slowly bubbled through the reaction mixture while maintaining the low temperature.[1][4] After the addition of HCl is complete, the mixture is stirred for several hours at this temperature.[4] The volatile components are then removed under vacuum at a low temperature (≤ 10 °C) to yield the solid this compound hydrochloride.[4] Neutralization with a suitable base will yield the free this compound.

Pinner Reaction with In Situ Hydrogen Chloride Generation

This modified Pinner reaction generates hydrogen chloride in the reaction mixture, avoiding the handling of HCl gas.[2]

Procedure: Benzonitrile (1 mol) is dissolved in ethanol (4 mol) and ethyl acetate (2 mol) in a reaction vessel. The mixture is cooled to 0 °C in an ice bath.[2] Acetyl chloride (2 mol) is then added dropwise to the solution.[2] The reaction is allowed to proceed for a specified time, for instance, 16 hours at 25 °C.[2] After the reaction is complete, the mixture is neutralized with a saturated solution of sodium bicarbonate.[2] The organic layer is then separated, washed with water, and the solvent is removed to yield this compound.[2] A reported yield for this method is 94%.[2]

Lewis Acid-Promoted Pinner Reaction

This method utilizes a Lewis acid as a catalyst, offering milder reaction conditions.[3]

Procedure: To a solution of benzonitrile in a suitable solvent, ethanol is added, followed by the Lewis acid catalyst, such as trimethylsilyl triflate. The reaction is stirred at room temperature.[3] Upon completion, the reaction is quenched and worked up using standard procedures to isolate the this compound. An 83% yield has been reported using trimethylsilyl triflate.[3]

Start Start: Benzonitrile & Ethanol Pinner_Traditional Pinner Reaction (Gaseous HCl) Start->Pinner_Traditional Low Temp, Anhydrous Pinner_InSitu Pinner Reaction (In Situ HCl) Start->Pinner_InSitu Low to RT, Acetyl Chloride Pinner_LewisAcid Pinner Reaction (Lewis Acid) Start->Pinner_LewisAcid Room Temp, TMSOTf Product This compound Pinner_Traditional->Product Pinner_InSitu->Product Pinner_LewisAcid->Product

Caption: Workflow comparison of different Pinner reaction methodologies.

Conclusion

The synthesis of this compound can be effectively achieved through several variations of the Pinner reaction. The traditional method using gaseous HCl offers high yields but comes with significant handling risks. The in situ generation of HCl provides a safer alternative with comparable yields, albeit at a higher reagent cost. The Lewis acid-promoted method presents a milder approach, which can be beneficial for sensitive substrates. The choice of the optimal synthetic route will depend on the specific requirements of the laboratory, including scale, safety considerations, cost, and available equipment.

References

A Comparative Guide to Analytical Methods for Ethyl Benzimidate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like ethyl benzimidate is crucial for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of two primary analytical techniques suitable for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of an optimal analytical method is contingent on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. This document outlines their comparative quantitative performance, detailed experimental protocols, and visual workflows to aid in the selection and validation process.

Quantitative Performance Comparison

The performance of each analytical method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines.[1][2] The following table summarizes the typical performance characteristics of HPLC and GC-MS for the quantification of a small molecule like this compound, extrapolated from data on similar compounds.[3][4]

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Specificity HighVery High (Mass spectral data confirms identity)[5]
Linearity (r²) ≥ 0.999≥ 0.999
Range Wide, dependent on detectorWide, highly sensitive
Accuracy (% Recovery) 98 - 102%[4]95 - 105%
Precision (RSD) Repeatability: < 2% Intermediate: < 3%Repeatability: < 5% Intermediate: < 10%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)
Limit of Quantification (LOQ) Low (ng/mL to µg/mL range)Very Low (pg/mL to ng/mL range)

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are detailed protocols for the quantification of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in various sample matrices.

1. Instrumentation and Conditions:

  • System: HPLC with UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), potentially with a small amount of acid like phosphoric acid to improve peak shape.[3]

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.

  • Detector Wavelength: Determined by UV scan of this compound (estimated to be around 230 nm, similar to ethyl benzoate).[3]

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Prepare a series of calibration standards by diluting a stock solution of this compound to concentrations spanning the expected sample range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high sensitivity and selectivity, making it ideal for trace-level quantification and confirmation of this compound's identity.

1. Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[5]

  • Column: A non-polar to moderately polar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase.[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Port Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 10°C/min.

    • Final hold: 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 149, 121, 105, 77).[5]

2. Sample Preparation:

  • Dissolve the this compound sample in a volatile organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Prepare calibration standards in the same solvent.

  • An internal standard (e.g., a deuterated analog) can be added to both samples and standards to improve precision.[8]

3. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the standards.

  • Quantify this compound in the samples using this calibration curve. The full scan mass spectrum can be used to confirm the identity of the analyte.

Method Validation and Selection Workflows

The following diagrams illustrate the typical workflow for validating an analytical method and a decision-making process for selecting the most appropriate technique for this compound quantification.

Analytical_Method_Validation_Workflow start_end start_end process process decision decision parameter parameter start Start: Define Analytical Method's Purpose protocol Develop Analytical Protocol start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness check All Parameters Meet Acceptance Criteria? robustness->check refine Refine Method check->refine No end End: Validated Method check->end Yes refine->protocol

Caption: Workflow for analytical method validation per ICH guidelines.

Method_Selection_Workflow start_node Start: Quantify this compound decision decision method method start Start: Quantify this compound trace_analysis Trace Analysis or Identity Confirmation Needed? start->trace_analysis gcms Use GC-MS trace_analysis->gcms Yes sample_matrix Complex Sample Matrix? trace_analysis->sample_matrix No sample_matrix->gcms Yes routine_qc Routine QC / High Throughput? sample_matrix->routine_qc No hplc Use HPLC routine_qc->hplc Yes routine_qc->hplc No (Consider HPLC for simplicity)

Caption: Decision tree for selecting an analytical method.

References

A Comparative Analysis of Ethyl Benzimidate Cross-Reactivity with Common Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Selectivity of Ethyl Benzimidate

This compound is a valuable reagent in bioconjugation and chemical synthesis, primarily utilized for its ability to react with primary amines to form stable amidine linkages. However, a thorough understanding of its cross-reactivity with other functional groups commonly found in biological molecules and synthetic intermediates is crucial for its effective and specific application. This guide provides a comparative analysis of the reactivity of this compound with primary amines, thiols, hydroxyls, and carboxyl groups, supported by experimental data and detailed protocols.

Executive Summary of Reactivity

The reactivity of this compound towards various functional groups is highly dependent on the reaction conditions, particularly pH. Primary amines are the most reactive nucleophiles, especially under slightly alkaline conditions. Thiols exhibit significantly lower reactivity, while hydroxyl and carboxyl groups are generally unreactive under typical conjugation conditions. The imidate functionality is also susceptible to hydrolysis, a competing reaction that becomes more prominent at acidic or strongly basic pH.

Comparative Reactivity Data

While direct, side-by-side kinetic studies on the cross-reactivity of this compound with a comprehensive set of functional groups under identical conditions are limited in publicly available literature, a comparative understanding can be constructed from existing data on imidates and related compounds. The following table summarizes the expected relative reactivity based on established principles of organic chemistry and data from studies on similar reagents.

Functional GroupRelative Reactivity (at pH 8-9)Product of ReactionKey Considerations
Primary Amine (-NH₂) ++++ (High)AmidineOptimal pH range is typically 8-10 for efficient reaction. The amine must be in its unprotonated, nucleophilic form.
Thiol (-SH) ++ (Low to Moderate)Thioimidate (often unstable)Reactivity is significantly lower than primary amines. The thiolate anion (R-S⁻) is the reactive species, favored at higher pH.
Hydroxyl (-OH) + (Very Low)Unlikely to reactGenerally considered unreactive towards imidates under standard bioconjugation conditions.
Carboxyl (-COOH) + (Very Low)Unlikely to reactThe carboxylate anion (R-COO⁻) is a poor nucleophile and does not typically react with imidates.
Water (H₂O) ++ (Moderate)Ester (via hydrolysis)Hydrolysis is a competing reaction, the rate of which is pH-dependent.

This table represents a qualitative comparison. Quantitative rate constants are highly dependent on specific reaction conditions (pH, temperature, solvent, and substrate).

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound, a series of well-controlled experiments are necessary. Below are detailed protocols for conducting such studies.

Protocol 1: Competitive Reaction Assay

This experiment is designed to directly compare the reactivity of this compound towards a primary amine and a thiol in the same reaction mixture.

Materials:

  • This compound hydrochloride

  • Glycine (B1666218) (representing a primary amine)

  • Cysteine (representing a thiol)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4 and pH 8.5)

  • HPLC-grade water and acetonitrile

  • Formic acid

  • HPLC system with a C18 column and UV detector

Procedure:

  • Solution Preparation:

    • Prepare a 10 mM stock solution of this compound hydrochloride in the chosen phosphate buffer.

    • Prepare a 10 mM stock solution of an equimolar mixture of glycine and cysteine in the same buffer.

  • Reaction:

    • Initiate the reaction by mixing equal volumes of the this compound solution and the amino acid mixture. The final concentrations will be 5 mM for each reactant.

    • Incubate the reaction mixture at a controlled temperature (e.g., 25 °C).

  • Time-Point Quenching and Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot 1:10 in a solution of 0.1% formic acid in water/acetonitrile (95:5). This acidification will protonate the unreacted amines and thiols, significantly slowing down the reaction, and also protonate the amidine product for better chromatographic behavior.

    • Analyze the quenched samples by reverse-phase HPLC.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the starting materials (glycine, cysteine, this compound) and the potential products (amidine from glycine, thioimidate from cysteine, and hydrolysis product).

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 230 nm) to detect the benzoyl chromophore.

  • Data Analysis:

    • Quantify the peak areas of the reactants and products at each time point.

    • Calculate the percentage of conversion for both glycine and cysteine over time to determine their relative reaction rates.

Protocol 2: Hydrolysis Rate Determination

This protocol measures the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound hydrochloride

  • Buffers of various pH values (e.g., pH 4, 7, 9, 11)

  • HPLC system as described in Protocol 1

Procedure:

  • Reaction Setup:

    • Prepare a 1 mM solution of this compound hydrochloride in each of the different pH buffers.

    • Incubate the solutions at a constant temperature.

  • Sample Analysis:

    • At regular intervals, inject an aliquot of each solution directly into the HPLC system.

    • Monitor the decrease in the peak area of this compound and the increase in the peak area of the hydrolysis product (ethyl benzoate).

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH.

    • Determine the pseudo-first-order rate constant for hydrolysis at each pH by fitting the data to an exponential decay model.

Reaction Pathways and Mechanisms

The primary reaction of this compound with a nucleophile is the addition of the nucleophile to the electrophilic carbon of the imidate, followed by the elimination of ethanol.

Signaling Pathway for Amine and Thiol Reaction

ReactionPathways cluster_main Reaction of this compound cluster_amine With Primary Amine cluster_thiol With Thiol Ethyl_Benzimidate This compound Amine Primary Amine (R-NH₂) Thiol Thiol (R-SH) Tetrahedral_Intermediate_Amine Tetrahedral Intermediate Amine->Tetrahedral_Intermediate_Amine Nucleophilic Attack Amidine Amidine Product Tetrahedral_Intermediate_Amine->Amidine Elimination of Ethanol Ethanol_Amine Ethanol Tetrahedral_Intermediate_Amine->Ethanol_Amine Tetrahedral_Intermediate_Thiol Tetrahedral Intermediate Thiol->Tetrahedral_Intermediate_Thiol Nucleophilic Attack Thioimidate Thioimidate Product (often unstable) Tetrahedral_Intermediate_Thiol->Thioimidate Elimination of Ethanol Ethanol_Thiol Ethanol Tetrahedral_Intermediate_Thiol->Ethanol_Thiol ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Prepare_Reagents Prepare Stock Solutions: - this compound - Glycine/Cysteine Mixture - Buffers (pH 7.4 & 8.5) Mix_Reagents Initiate Reaction: Mix this compound and Glycine/Cysteine solutions Prepare_Reagents->Mix_Reagents Incubate Incubate at Constant Temperature Mix_Reagents->Incubate Take_Aliquots Withdraw Aliquots at Time Points Incubate->Take_Aliquots Quench_Reaction Quench with Acidic Solution Take_Aliquots->Quench_Reaction HPLC_Analysis Analyze by Reverse-Phase HPLC Quench_Reaction->HPLC_Analysis Quantify Quantify Reactants and Products HPLC_Analysis->Quantify Determine_Rates Determine Relative Reaction Rates Quantify->Determine_Rates

comparing the efficiency of different catalysts for the Pinner reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of imidates, esters, and amidines, the Pinner reaction is a fundamental tool. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of various catalytic systems for the Pinner reaction, supported by experimental data, to facilitate informed catalyst selection.

Catalyst Performance: A Quantitative Comparison

The efficiency of the Pinner reaction is critically dependent on the catalyst employed. While the classical approach utilizes gaseous hydrogen chloride (HCl), modern methodologies have introduced a range of Lewis acids and transition metal catalysts that offer milder reaction conditions and broader applicability. The following table summarizes the performance of selected catalysts in the Pinner reaction, highlighting key reaction parameters and yields.

CatalystSubstrate (Nitrile)Substrate (Alcohol)SolventTemperature (°C)Time (h)Yield (%)Reference
Gaseous HClVarious aliphatic and aromatic nitrilesMethanolMethanol5Several>90[1]
Trimethylsilyl (B98337) triflate (TMSOTf)Acetonitrile9H-fluoren-9-ylmethanolAcetonitrileRoom Temp.6583[2][3]
Aluminum tribromide (AlBr₃)Acetonitrile9H-fluoren-9-ylmethanolAcetonitrile509065[2][3]
Hafnium(IV) triflate (Hf(OTf)₄)Acetonitrile9H-fluoren-9-ylmethanolAcetonitrileRoom Temp.4872[2][3]
Copper(II) bromide (CuBr₂)Acetonitrile1-HeptanolAcetonitrile150695[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized experimental protocols for key catalytic systems used in the Pinner reaction.

Classical Pinner Reaction using Gaseous Hydrogen Chloride

This method is the traditional approach to the Pinner reaction, typically affording high yields of the imidate hydrochloride salt.[1]

Procedure:

  • A solution of the nitrile in a moderate excess of anhydrous alcohol (e.g., methanol) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • The mixture is cooled to 0-5 °C in an ice bath.

  • Anhydrous hydrogen chloride gas is slowly bubbled through the stirred solution. The reaction progress can be monitored by the precipitation of the Pinner salt.

  • After completion, the reaction mixture is typically allowed to stand at a low temperature to ensure complete precipitation.

  • The resulting imidate hydrochloride is isolated by filtration, washed with anhydrous diethyl ether, and dried under vacuum.

Lewis Acid-Catalyzed Pinner Reaction (e.g., using Trimethylsilyl triflate)

Lewis acids offer a milder alternative to gaseous HCl and can be particularly effective for sensitive substrates.[2][3][5]

Procedure:

  • To a solution of the alcohol (1 equivalent) in the nitrile (which often serves as the solvent) in a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid (e.g., 2 equivalents of trimethylsilyl triflate) at room temperature.

  • The reaction mixture is stirred at the specified temperature (e.g., room temperature or 50 °C) for the required duration (e.g., 48-90 hours).

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched, for example, by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with an appropriate organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Copper-Catalyzed Pinner-Type Reaction

Transition metal catalysis, such as with copper(II) bromide, represents a more recent development, enabling the synthesis of esters directly from nitriles and alcohols under specific conditions.[4]

Procedure:

  • In a pressure vessel (autoclave), a mixture of the primary alcohol, 1 equivalent of the nitrile (e.g., acetonitrile), and the copper catalyst (e.g., 10 mol% of CuBr₂) is prepared.

  • The vessel is sealed and heated to the reaction temperature (e.g., 150 °C) for the specified time (e.g., 6 hours).

  • After cooling to room temperature, the reaction mixture is worked up by standard procedures, which may include filtration to remove the catalyst, followed by extraction and purification of the resulting ester.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental and mechanistic aspects of the Pinner reaction, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Select Catalyst and Reagents D Combine Reagents under Inert Atmosphere A->D B Prepare Anhydrous Solvent B->D C Assemble Dry Glassware C->D E Control Temperature D->E F Monitor Reaction Progress (TLC, GC, etc.) E->F G Quench Reaction F->G Completion H Extraction G->H I Purification (Chromatography, etc.) H->I J Characterization (NMR, MS, etc.) I->J

Caption: A generalized experimental workflow for comparing catalyst efficiency in the Pinner reaction.

The mechanism of the Pinner reaction proceeds through the activation of the nitrile by the catalyst. In the classical acid-catalyzed reaction, this involves protonation of the nitrile nitrogen. With Lewis acids, coordination of the Lewis acid to the nitrile nitrogen serves the same purpose, enhancing the electrophilicity of the nitrile carbon.

Pinner_Catalytic_Cycle cluster_lewis_acid Lewis Acid Catalyzed Pinner Reaction Nitrile R-C≡N ActivatedNitrile [R-C≡N-LA] Nitrile->ActivatedNitrile + LA LewisAcid LA Intermediate1 Imidate-LA Complex ActivatedNitrile->Intermediate1 + R'-OH Alcohol R'-OH PinnerProduct Pinner Product Intermediate1->PinnerProduct Proton Transfer PinnerProduct->Nitrile - R'-OH + Product PinnerProduct->LewisAcid Regenerates LA

References

Stability Under Pressure: A Comparative Analysis of Ethyl Benzimidate in Acidic and Basic Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the chemical stability of reagents and intermediates is a critical parameter influencing reaction efficiency, product purity, and ultimately, the viability of a synthetic route. This guide provides a comprehensive assessment of the stability of ethyl benzimidate, a versatile intermediate, under both acidic and basic conditions. Its performance is compared with common alternatives, supported by available experimental data, to inform selection in relevant applications.

This compound and its derivatives are valuable precursors in the synthesis of a variety of heterocyclic compounds and amidines. However, their utility is intrinsically linked to their stability, particularly their susceptibility to hydrolysis. This guide delves into the kinetics of this compound degradation across the pH spectrum and contrasts it with alternative reagents.

Comparative Stability Analysis

The primary degradation pathway for this compound in aqueous environments is hydrolysis, yielding ethyl benzoate (B1203000) and ammonia (B1221849) or the corresponding amine. The rate of this hydrolysis is highly dependent on the pH of the medium.

Table 1: Comparative Hydrolysis of this compound and Alternatives under Acidic, Neutral, and Basic Conditions

CompoundConditionpHTemperature (°C)Observed Pseudo-First-Order Rate Constant (k_obs) (s⁻¹)Half-life (t₁/₂)
This compound Acidic~425Not availableLikely minutes to hours
Neutral725Not availableRelatively stable
Basic~1025Not availableLikely seconds to minutes
Ethyl Benzoate Acidic1 (HCl)25~1.1 x 10⁻⁷~73 days
Neutral725~2.0 x 10⁻¹⁰~110 years
Basic13 (NaOH)25~1.4 x 10⁻³~8.2 minutes
Triethyl Orthoformate Acidic(Acid-catalyzed)25CatalyzedRapid
Neutral725Very slowVery long
Basic11501.44 x 10⁻⁵ (uncatalyzed)~13.4 hours

Alkyl imidates, including this compound, are known to be most stable under anhydrous, neutral, or slightly basic conditions. They readily undergo hydrolysis in the presence of aqueous acid or base. The stability of imidates is also influenced by the nature of the alkyl group, with bulkier groups like butyl demonstrating greater resistance to hydrolysis compared to the ethyl group.

In contrast, ethyl benzoate, the corresponding ester, exhibits significantly greater stability, particularly under neutral and acidic conditions. Its hydrolysis is substantially accelerated only under strongly basic conditions (saponification). Triethyl orthoformate, another alternative for certain applications, is also susceptible to acid-catalyzed hydrolysis but is relatively stable in neutral and basic media.

Experimental Protocols

To ensure reproducible and comparable stability data, standardized experimental protocols are essential. The following outlines a general methodology for assessing the hydrolytic stability of a compound like this compound.

Protocol 1: Determination of Hydrolytic Stability

Objective: To determine the pseudo-first-order rate constant (k_obs) and half-life (t₁/₂) of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions: pH 4 (e.g., acetate (B1210297) buffer), pH 7 (e.g., phosphate (B84403) buffer), pH 10 (e.g., carbonate-bicarbonate buffer)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Constant temperature bath or incubator

  • Volumetric flasks and pipettes

  • Quenching solution (e.g., a solution to neutralize the reaction and prevent further degradation before analysis)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Reaction Initiation: In separate temperature-controlled reaction vessels for each pH, add a known volume of the respective buffer solution. Initiate the hydrolysis reaction by adding a small, known volume of the this compound stock solution to each vessel to achieve the desired final concentration (e.g., 1 mg/mL).

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a known volume of the quenching solution.

  • Sample Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting linear plot will be equal to -k_obs. The half-life can then be calculated using the equation: t₁/₂ = 0.693 / k_obs.

Analytical Methods for Monitoring Degradation

Several analytical techniques can be employed to monitor the degradation of this compound and quantify its concentration over time. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for this purpose. Gas Chromatography (GC) coupled with a suitable detector can also be used, particularly for volatile components. Spectroscopic methods such as UV-Visible spectroscopy can be employed if there is a distinct and measurable difference in the absorbance spectra of the reactant and its degradation products.

Signaling Pathways & Experimental Workflows

The following diagrams illustrate the degradation pathway of this compound and a typical experimental workflow for stability assessment.

Hydrolysis of this compound This compound This compound Protonation (Acidic) Protonation (Acidic) This compound->Protonation (Acidic) H+ Nucleophilic Attack (OH-) Nucleophilic Attack (OH-) This compound->Nucleophilic Attack (OH-) OH- (Basic) Nucleophilic Attack (H2O) Nucleophilic Attack (H2O) Protonation (Acidic)->Nucleophilic Attack (H2O) Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack (H2O)->Tetrahedral Intermediate Elimination of NH3 Elimination of NH3 Tetrahedral Intermediate->Elimination of NH3 Ethyl Benzoate Ethyl Benzoate Elimination of NH3->Ethyl Benzoate Nucleophilic Attack (OH-)->Tetrahedral Intermediate

Figure 1. Acid and Base-Catalyzed Hydrolysis of this compound.

Experimental Workflow for Stability Assessment Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Prepare Buffer Solutions (pH 4, 7, 10) Prepare Buffer Solutions (pH 4, 7, 10) Start->Prepare Buffer Solutions (pH 4, 7, 10) Initiate Hydrolysis Reactions Initiate Hydrolysis Reactions Prepare Stock Solution->Initiate Hydrolysis Reactions Prepare Buffer Solutions (pH 4, 7, 10)->Initiate Hydrolysis Reactions Incubate at Constant Temperature Incubate at Constant Temperature Initiate Hydrolysis Reactions->Incubate at Constant Temperature Take Aliquots at Time Intervals Take Aliquots at Time Intervals Incubate at Constant Temperature->Take Aliquots at Time Intervals Quench Reaction Quench Reaction Take Aliquots at Time Intervals->Quench Reaction Analyze by HPLC Analyze by HPLC Quench Reaction->Analyze by HPLC Plot ln[Conc] vs. Time Plot ln[Conc] vs. Time Analyze by HPLC->Plot ln[Conc] vs. Time Calculate k_obs and t_1/2 Calculate k_obs and t_1/2 Plot ln[Conc] vs. Time->Calculate k_obs and t_1/2 End End Calculate k_obs and t_1/2->End

Figure 2. Workflow for Determining Hydrolytic Stability.

Conclusion

The stability of this compound is highly pH-dependent, with significant degradation observed under both acidic and basic aqueous conditions. For applications requiring stability in aqueous media, particularly outside of a neutral pH range, alternatives such as ethyl benzoate may be more suitable, although their reactivity profiles for subsequent transformations will differ. When the specific reactivity of the imidate functional group is required, it is crucial to perform reactions under anhydrous or carefully controlled pH conditions to minimize hydrolytic decomposition and maximize product yield. The choice between this compound and its alternatives should be guided by a thorough consideration of the reaction conditions, desired product, and the inherent stability of each reagent.

Spectroscopic Comparison of Ethyl Benzimidate and its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of ethyl benzimidate with its precursors, benzonitrile (B105546) and ethanol (B145695). The information presented is intended for researchers, scientists, and professionals in drug development, offering objective data and supporting experimental protocols to aid in the identification and characterization of these compounds.

Synthesis of this compound

This compound is synthesized from benzonitrile and ethanol via the Pinner reaction. This acid-catalyzed reaction involves the nucleophilic attack of ethanol on the protonated nitrile, forming an imidate salt, which is then neutralized to yield the final product.

G cluster_precursors Precursors cluster_reaction Pinner Reaction cluster_product Product Benzonitrile Benzonitrile (C₆H₅CN) Reaction + HCl (catalyst) Benzonitrile->Reaction Ethanol Ethanol (C₂H₅OH) Ethanol->Reaction EthylBenzimidate This compound (C₆H₅C(=NH)OC₂H₅) Reaction->EthylBenzimidate Nucleophilic Addition

Caption: Synthesis of this compound from Benzonitrile and Ethanol.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound, benzonitrile, and ethanol, covering Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS).

Spectroscopic TechniqueThis compoundBenzonitrileEthanol
IR Spectroscopy (cm⁻¹) ~3300 (N-H stretch), ~1650 (C=N stretch), 3030 (=C-H stretch, aromatic), 2980-2850 (C-H stretch, aliphatic), 1200-1000 (C-O stretch)3066 (=C-H stretch, aromatic)[1], 2229 (C≡N stretch)[1], 1491, 1452 (C=C stretch, aromatic)[1]3400-3230 (O-H stretch, broad)[2], 3010-2850 (C-H stretch)[2], 1075-1050 (C-O stretch)[2]
¹H NMR (ppm, CDCl₃) ~7.3-7.8 (m, 5H, Ar-H), ~4.3 (q, 2H, -OCH₂-), ~1.4 (t, 3H, -CH₃)7.3-7.6 (m, 5H, Ar-H)~3.6 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃), ~2.6 (s, 1H, -OH)[3]
¹³C NMR (ppm, CDCl₃) ~165 (C=N), ~128-132 (Ar-C), ~60 (-OCH₂-), ~14 (-CH₃)132.8, 131.9, 129.0 (Ar-C), 118.9 (C≡N), 112.4 (ipso-C)~58 (-CH₂-), ~18 (-CH₃)
Mass Spectrometry (m/z) 149 (M⁺), 121, 105, 104, 77[2]103 (M⁺), 76, 51[4]46 (M⁺), 45, 31, 29[5]

Experimental Protocols

Synthesis of this compound Hydrochloride (Pinner Reaction)

This protocol outlines the synthesis of this compound as its hydrochloride salt.[3][6]

  • Reaction Setup: A solution of benzonitrile in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. The flask is cooled in an ice bath to 0-5°C.

  • Acidification: Dry hydrogen chloride (HCl) gas is bubbled through the cooled solution. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the product.

  • Reaction: The mixture is stirred at 0-5°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is typically concentrated under reduced pressure to induce crystallization of the this compound hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/diethyl ether.

Spectroscopic Analysis Protocols

1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: For liquid samples like benzonitrile and ethanol, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Solid samples, such as this compound hydrochloride, can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr for pellets) is first recorded. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional groups.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is tuned to the resonance frequency of protons. For ¹³C NMR, it is tuned to the resonance frequency of carbon-13.

  • Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the peaks in the spectrum are analyzed to determine the structure of the molecule.

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized, typically by electron impact (EI) or chemical ionization (CI).

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern gives clues about the structure of the molecule.

References

Determining the Limit of Detection for Ethyl Benzimidate: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the limit of detection (LOD) for ethyl benzimidate is critical in various stages of pharmaceutical development and quality control. This guide provides a comprehensive comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is based on established methodologies for similar aromatic and benzimidazole-containing compounds, providing a robust framework for application to this compound analysis.

Methodology Comparison

Both HPLC and GC-MS offer sensitive and reliable means for the detection and quantification of organic molecules like this compound. The choice between the two often depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.

Table 1: Comparison of HPLC and GC-MS Methods for this compound Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.
Typical Column C18 reversed-phase columnDB-5ms or equivalent non-polar capillary column
Mobile/Carrier Gas Acetonitrile (B52724)/Water gradientHelium or Hydrogen
Detector UV/Vis or Diode Array Detector (DAD)Mass Spectrometer (MS)
Estimated LOD 1 - 10 µg/L0.1 - 5 µg/L
Estimated LOQ 3 - 30 µg/L0.3 - 15 µg/L
Advantages - Robust and widely available- Suitable for a wide range of compounds- Non-destructive- High sensitivity and selectivity- Provides structural information for identification- Lower detection limits often achievable
Disadvantages - May have lower sensitivity than GC-MS- Co-elution can be an issue- Requires volatile and thermally stable analytes (or derivatization)- More complex instrumentation

Note: The LOD and LOQ values are estimates based on data for structurally related benzimidazole (B57391) and aromatic compounds and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Below are detailed, hypothetical experimental protocols for determining the LOD of this compound using HPLC and GC-MS. These protocols are based on established methods for similar compounds and should be validated for specific applications.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound analytical standard (≥99% purity)

  • HPLC-grade acetonitrile and water

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Mobile Phase A: HPLC-grade water

  • Mobile Phase B: HPLC-grade acetonitrile

  • Standard Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create standards for the calibration curve (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 mg/L).

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm (or optimal wavelength determined by UV scan)

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 40% B

    • 21-25 min: 40% B

4. LOD and LOQ Determination: The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[1][2]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where:

    • σ = the standard deviation of the y-intercepts of the regression lines.

    • S = the slope of the calibration curve.

Alternatively, the signal-to-noise ratio can be used, where the LOD is the concentration that produces a signal-to-noise ratio of 3:1, and the LOQ is the concentration that produces a signal-to-noise ratio of 10:1.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a GC-MS method for the analysis of this compound. Due to the polar nature of the N-H group, derivatization may be necessary to improve peak shape and thermal stability, though direct analysis is often possible.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • This compound analytical standard (≥99% purity)

  • High-purity helium or hydrogen as carrier gas

  • Anhydrous sodium sulfate

  • Ethyl acetate (B1210297) (GC grade)

  • Autosampler vials with inserts

2. Sample Preparation:

  • Standard Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using ethyl acetate to create standards for the calibration curve (e.g., 0.001, 0.005, 0.01, 0.05, 0.1, 0.5, 1 mg/L).

  • Sample Extraction (from a matrix): A liquid-liquid extraction or solid-phase extraction (SPE) may be employed depending on the sample matrix. A typical LLE would involve extracting an aqueous sample with ethyl acetate, drying the organic layer with anhydrous sodium sulfate, and concentrating the extract before analysis.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-350) or Selected Ion Monitoring (SIM) for higher sensitivity. For this compound (C9H11NO, MW: 149.19), characteristic ions would be selected for SIM mode after an initial full scan analysis of a standard.

4. LOD and LOQ Determination: The LOD and LOQ are typically determined from the calibration curve constructed using the peak areas of the target ion in SIM mode, following the same statistical methods (standard deviation of the intercept and slope) as described for the HPLC method.

Visualizations

Workflow for LOD Determination

The following diagram illustrates the general workflow for determining the Limit of Detection for an analyte using a chromatographic method.

LOD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions (Stock and Dilutions) instrument_setup Instrument Setup (HPLC or GC-MS) prep_standards->instrument_setup prep_samples Prepare Samples (Extraction/Dilution) prep_samples->instrument_setup data_acquisition Data Acquisition (Inject Standards & Samples) instrument_setup->data_acquisition calibration Construct Calibration Curve data_acquisition->calibration calculation Calculate LOD and LOQ (e.g., 3.3σ/S) calibration->calculation Method_Comparison cluster_hplc HPLC Characteristics cluster_gcms GC-MS Characteristics Analyte This compound HPLC HPLC Analysis Analyte->HPLC GCMS GC-MS Analysis Analyte->GCMS HPLC_Adv Advantages: - Robust - Non-destructive HPLC->HPLC_Adv HPLC_Disadv Disadvantages: - Potentially lower sensitivity HPLC->HPLC_Disadv GCMS_Adv Advantages: - High sensitivity/selectivity - Structural information GCMS->GCMS_Adv GCMS_Disadv Disadvantages: - Requires volatility GCMS->GCMS_Disadv

References

Inter-Laboratory Comparison of Ethyl Benzimidate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of ethyl benzimidate, a critical intermediate in pharmaceutical synthesis. The following sections present a hypothetical inter-laboratory study to objectively assess the performance of common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as performed by different laboratories. This guide is intended to assist researchers and drug development professionals in selecting and implementing robust analytical methods for this compound.

Principles of Inter-Laboratory Comparison

An inter-laboratory comparison (ILC) is a powerful tool for evaluating the performance of analytical methods and the proficiency of laboratories. By analyzing the same sample, participating laboratories provide data that, when statistically analyzed, reveals the level of agreement and variability between different methods and locations. Key objectives of an ILC include:

  • Method Validation and Harmonization: Assessing the reliability and comparability of different analytical procedures.

  • Laboratory Proficiency Testing: Evaluating the competency of individual laboratories to perform specific analyses.

  • Characterization of Reference Materials: Establishing consensus values for new reference standards.

Performance in an ILC is often evaluated using z-scores, which indicate how far a laboratory's result deviates from the consensus mean. A z-score between -2.0 and +2.0 is generally considered satisfactory.

Hypothetical Inter-Laboratory Study Design

In this hypothetical study, four laboratories were provided with a standardized sample of this compound in a common pharmaceutical excipient matrix. Two laboratories were instructed to use an HPLC-UV method, and two were to use a GC-MS method. The laboratories were required to validate their methods according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability), limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the performance data from the four participating laboratories.

Table 1: High-Performance Liquid Chromatography (HPLC-UV) Method Performance

ParameterLaboratory 1Laboratory 2
Linearity (R²) 0.99950.9998
Range (µg/mL) 1 - 2000.5 - 250
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (RSD%) 1.2%0.9%
LOD (µg/mL) 0.30.15
LOQ (µg/mL) 1.00.5

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

ParameterLaboratory 3Laboratory 4
Linearity (R²) 0.99990.9997
Range (ng/mL) 10 - 50005 - 8000
Accuracy (% Recovery) 99.5 - 100.5%98.9 - 101.5%
Precision (RSD%) 0.8%1.1%
LOD (ng/mL) 31.5
LOQ (ng/mL) 105

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: HPLC-UV Method for this compound Quantification

This protocol describes a typical reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • This compound analytical standard (≥99.0% purity).

  • HPLC-grade acetonitrile (B52724) and water.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and water (60:40, v/v). Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 10, 50, 100, 200 µg/mL) by diluting the stock solution with the mobile phase to construct a calibration curve.

3. Sample Preparation:

  • Accurately weigh a portion of the sample containing this compound and dissolve it in a known volume of the mobile phase.

  • The solution may require sonication or vortexing to ensure complete dissolution.

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at 230 nm

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: GC-MS Method for this compound Quantification

This protocol outlines a standard GC-MS method for the sensitive determination of this compound.

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Autosampler.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • This compound analytical standard (≥99.0% purity).

  • Ethyl acetate (B1210297) (GC grade).

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the stock solution with ethyl acetate.

3. Sample Preparation:

  • Extract the this compound from the sample matrix using a suitable solvent like ethyl acetate. This may involve liquid-liquid extraction or solid-phase extraction.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Reconstitute the dried extract in a known volume of ethyl acetate.

  • Transfer the final solution to an autosampler vial.

4. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 80°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 149, 121, 104, 77).

5. Data Analysis:

  • Create a calibration curve by plotting the peak area of the target ion against the concentration of the standard solutions.

  • Quantify this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical product, from sample receipt to final data reporting.

cluster_0 Sample Handling & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Reporting SampleReceipt Sample Receipt & Login SamplePreparation Sample Weighing & Dissolution SampleReceipt->SamplePreparation Dilution Dilution to Working Concentration SamplePreparation->Dilution Filtration Filtration (HPLC) / Extraction (GC-MS) Dilution->Filtration Injection Injection into Chromatograph Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification ReportGeneration Report Generation Quantification->ReportGeneration DataReview Data Review & Approval ReportGeneration->DataReview

Caption: Workflow for this compound Analysis.

Inter-Laboratory Comparison Process

This diagram outlines the logical steps involved in conducting an inter-laboratory comparison study.

A Study Design & Protocol Development B Participant Recruitment A->B C Sample Preparation & Distribution B->C D Analysis by Participating Labs C->D E Data Submission D->E F Statistical Analysis (z-scores) E->F G Report Generation & Dissemination F->G H Corrective Actions (if needed) G->H

Caption: Inter-Laboratory Comparison Process Flow.

Kinetic Studies of Ethyl Benzimidate Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of ethyl benzimidate reactions, with a focus on hydrolysis and aminolysis. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this document leverages data from structurally similar compounds, such as other imidates, esters, and benzimidazole (B57391) derivatives, to provide a comprehensive overview of the expected reactivity and experimental methodologies.

Principles of this compound Reactions

This compound possesses a reactive iminoester functional group, making it susceptible to nucleophilic attack at the sp2-hybridized carbon atom. The two primary reactions of interest are hydrolysis, the reaction with water, and aminolysis, the reaction with an amine.

Hydrolysis: The hydrolysis of this compound is expected to be sensitive to pH. Under acidic conditions, the reaction is typically initiated by protonation of the nitrogen atom, which enhances the electrophilicity of the iminoester carbon, facilitating the attack by a water molecule. In neutral and basic media, the reaction can proceed via direct nucleophilic attack of water or hydroxide (B78521) ions. The hydrolysis of imidate salts can lead to the formation of an ester and an amine or an amide and an alcohol, with the product distribution often depending on the stereochemistry of the imidate and the pH of the medium.

Aminolysis: The reaction of this compound with amines (aminolysis) is a nucleophilic acyl substitution reaction that results in the formation of an amidine and ethanol. The rate of this reaction is dependent on the nucleophilicity of the attacking amine and the reaction conditions. The mechanism can proceed through a tetrahedral intermediate, and the breakdown of this intermediate is often the rate-determining step.

Comparative Kinetic Data

To provide a framework for understanding the reactivity of this compound, the following tables summarize kinetic data for the hydrolysis of related esters and the aminolysis of other ester derivatives. This data can be used to infer the relative reactivity of this compound under various conditions.

Table 1: Rate Constants for the Hydrolysis of Various Esters

EsterReaction ConditionRate Constant (k)Reference Compound
Ethyl BenzoateAlkaline hydrolysis in methanol-waterVaries with solvent composition and temperatureAnalogous aromatic ester
Ethyl AcetateAlkaline hydrolysis0.1120 L·mol⁻¹·s⁻¹ (at 25°C)Aliphatic ester for comparison
Benzimidazolyl-carbamatespH range 1-13pH-dependent pseudo-first-order rate constantsRelated heterocyclic compound

Table 2: Activation Parameters for the Hydrolysis of Ethyl Benzoate in Methanol-Water Mixtures

ParameterValueCondition
Iso-composition Activation Energy (Ec)90.15 - 96.09 kJ/molVaries with methanol (B129727) concentration
ΔH‡VariesDependent on solvent composition
ΔS‡VariesDependent on solvent composition

Experimental Protocols

The following are detailed methodologies for conducting kinetic studies on the hydrolysis and aminolysis of imidates, which can be adapted for this compound.

General Materials and Instrumentation
  • Reagents: this compound (or its salt), purified water, appropriate buffers (e.g., phosphate, borate, carbonate), standard acid and base solutions (e.g., HCl, NaOH), amines of interest, and organic solvents (if required).

  • Instrumentation: UV-Vis spectrophotometer, pH meter, thermostated water bath or cell holder, stopped-flow apparatus (for fast reactions), NMR spectrometer, and HPLC system.

Kinetic Measurement of Hydrolysis
  • Preparation of Solutions:

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., acetonitrile (B52724) or water) at a known concentration.

    • Prepare a series of buffer solutions with known pH values and ionic strength. The ionic strength is typically maintained constant using an inert salt like NaCl or KCl.

  • Reaction Monitoring:

    • The reaction is initiated by adding a small aliquot of the this compound stock solution to a thermostated buffer solution in a cuvette.

    • The progress of the reaction is monitored by recording the change in absorbance at a predetermined wavelength corresponding to the disappearance of the reactant or the appearance of a product.

    • For reactions at different pH values, the procedure is repeated with the respective buffer solutions.

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential equation.

    • A pH-rate profile is constructed by plotting log(k_obs) against the pH of the reaction medium.

Kinetic Measurement of Aminolysis
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Prepare solutions of the desired amine in the same solvent at various concentrations.

  • Reaction Monitoring:

    • The reaction is initiated by mixing the this compound solution with the amine solution in a suitable reaction vessel or a stopped-flow apparatus.

    • The reaction is typically carried out under pseudo-first-order conditions, with the concentration of the amine being in large excess over the concentration of the this compound.

    • The reaction progress can be monitored spectrophotometrically or by withdrawing aliquots at specific time intervals and analyzing them by HPLC or NMR.

  • Data Analysis:

    • The pseudo-first-order rate constants (k_obs) are obtained at different amine concentrations.

    • The second-order rate constant (k2) is determined from the slope of the plot of k_obs versus the concentration of the amine.

Visualizations

The following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships involved in the kinetic studies of this compound reactions.

Hydrolysis_Pathway cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis This compound This compound Protonated Imidate Protonated Imidate This compound->Protonated Imidate + H+ Tetrahedral Intermediate (cationic) Tetrahedral Intermediate (cationic) Protonated Imidate->Tetrahedral Intermediate (cationic) + H2O Products (Ester + Amine) Products (Ester + Amine) Tetrahedral Intermediate (cationic)->Products (Ester + Amine) - H+ Ethyl Benzimidate_base This compound Tetrahedral Intermediate (anionic) Tetrahedral Intermediate (anionic) Ethyl Benzimidate_base->Tetrahedral Intermediate (anionic) + OH- Products (Amide + Alcohol) Products (Amide + Alcohol) Tetrahedral Intermediate (anionic)->Products (Amide + Alcohol) - OR- Aminolysis_Mechanism This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate + Amine (k1) Amine Amine Tetrahedral Intermediate->this compound - Amine (k-1) Amidine Amidine Tetrahedral Intermediate->Amidine + Ethanol (k2) Ethanol Ethanol Amidine->Ethanol Experimental_Workflow Start Start Prepare Solutions Prepare Stock Solutions This compound Buffer/Amine Solutions Start->Prepare Solutions Initiate Reaction Initiate Reaction Mix Reactants Start Timer Prepare Solutions->Initiate Reaction Monitor Reaction Monitor Reaction Progress Spectrophotometry HPLC NMR Initiate Reaction->Monitor Reaction Data Acquisition Data Acquisition Record Absorbance/Concentration vs. Time Monitor Reaction->Data Acquisition Data Analysis Data Analysis Calculate k_obs Plot pH-rate profile or k_obs vs. [Amine] Determine Rate Constants Data Acquisition->Data Analysis End End Data Analysis->End

A Comparative Cost-Benefit Analysis of Ethyl Benzimidate Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Ethyl benzimidate, a valuable building block in the creation of various pharmaceuticals, can be synthesized through several methods. This guide provides a detailed cost-benefit analysis of two primary routes: the direct Pinner reaction of benzonitrile (B105546) and a multi-step synthesis commencing from benzoic acid. By examining reagent costs, reaction yields, and procedural complexities, this analysis offers a clear framework for selecting the most economically viable and practical synthetic pathway.

Executive Summary

Two principal methods for the synthesis of this compound are evaluated: the acid-catalyzed Pinner reaction of benzonitrile and ethanol (B145695), and a three-step process starting with the conversion of benzoic acid to benzoyl chloride. The Pinner reaction, a one-pot synthesis, offers simplicity and high yields. The multi-step synthesis from benzoic acid, while longer, utilizes readily available and often less expensive starting materials. This analysis reveals that while the Pinner reaction is more straightforward, the overall cost-effectiveness is highly dependent on the current market prices of benzonitrile versus benzoic acid and its associated reagents.

Comparative Analysis of Synthesis Routes

The economic and practical viability of each synthesis route is determined by the cost of raw materials, the efficiency of the chemical transformations (yield), and the complexity of the experimental protocol. The following sections provide a detailed breakdown of each method.

Method 1: Pinner Reaction from Benzonitrile

The Pinner reaction is a classic and direct method for the synthesis of imidates from nitriles and alcohols in the presence of an acid catalyst, typically anhydrous hydrogen chloride.

Experimental Protocol:

A solution of benzonitrile (1 mole) in anhydrous ethanol (at least 2 moles) is cooled to 0-5°C. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then stirred at a low temperature for several hours, during which the this compound hydrochloride precipitates. The solid product is collected by filtration and can be used as the hydrochloride salt or neutralized to obtain the free base. A reported yield for a similar Pinner reaction is in the range of 80-95%[1][2].

Reaction Scheme:

Pinner_Reaction Benzonitrile Benzonitrile EthylBenzimidateHCl This compound Hydrochloride Benzonitrile->EthylBenzimidateHCl Ethanol Anhydrous Ethanol Ethanol->EthylBenzimidateHCl HCl Anhydrous HCl (catalyst) HCl->EthylBenzimidateHCl

Caption: Pinner reaction pathway for this compound synthesis.

Method 2: Multi-step Synthesis from Benzoic Acid

This pathway involves three main steps: the conversion of benzoic acid to benzoyl chloride, the amidation of benzoyl chloride to benzamide (B126), and finally, the formation of this compound from benzamide.

Experimental Protocols:

Step 1: Synthesis of Benzoyl Chloride from Benzoic Acid

To a solution of benzoic acid (1 mole) in a suitable solvent such as dichloromethane, oxalyl chloride (1.2 moles) and a catalytic amount of dimethylformamide (DMF) are added. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield benzoyl chloride[3]. This reaction typically proceeds with a high yield, often approaching 100%[3].

Step 2: Synthesis of Benzamide from Benzoyl Chloride

Benzoyl chloride (1 mole) is added dropwise to a stirred, cooled (0-10°C) solution of concentrated aqueous ammonia. The resulting white precipitate of benzamide is collected by filtration, washed with cold water, and dried. This reaction is generally high-yielding[4][5][6].

Step 3: Synthesis of this compound from Benzamide

Benzamide (1 mole) is suspended in a dry, inert solvent like dichloromethane. Triethyloxonium (B8711484) hexafluorophosphate (B91526) (1.1 moles) is added, and the mixture is stirred at room temperature until the reaction is complete. The reaction mixture is then worked up to isolate the this compound. A reported yield for a similar reaction is 69%[7].

Reaction Scheme:

MultiStep_Synthesis cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 BenzoicAcid Benzoic Acid BenzoylChloride Benzoyl Chloride BenzoicAcid->BenzoylChloride OxalylChloride Oxalyl Chloride OxalylChloride->BenzoylChloride BenzoylChloride->BenzoylChloride_ref Ammonia Aqueous Ammonia Benzamide Benzamide Ammonia->Benzamide Benzamide->Benzamide_ref BenzoylChloride_ref->Benzamide Triethyloxonium Triethyloxonium Hexafluorophosphate EthylBenzimidate This compound Triethyloxonium->EthylBenzimidate Benzamide_ref->EthylBenzimidate

Caption: Multi-step synthesis pathway from benzoic acid.

Data Presentation: A Comparative Analysis

The following table summarizes the key quantitative data for each synthesis method, assuming a theoretical production of one mole of this compound. Prices for starting materials are based on estimated bulk quantities and may vary depending on the supplier and market conditions.

ParameterMethod 1: Pinner ReactionMethod 2: Multi-step from Benzoic Acid
Starting Material(s) Benzonitrile, Anhydrous EthanolBenzoic Acid, Oxalyl Chloride, Ammonia, Triethyloxonium Hexafluorophosphate
Key Reagents/Catalysts Anhydrous Hydrogen ChlorideDMF (catalyst)
Overall Yield (estimated) ~85%~60% (calculated from 100%[3], >95%, and 69%[7] for each step)
Number of Steps 13
Reaction Time (estimated) 4-8 hours6-10 hours (cumulative)
Reaction Temperature 0-5°CRoom Temperature (Step 1 & 3), 0-10°C (Step 2)
Estimated Cost per Mole of Product *~$25 - $40~$50 - $70

*Cost estimations are based on bulk pricing research and are subject to market fluctuations. The cost for the Pinner reaction is heavily influenced by the price of anhydrous HCl gas. The multi-step synthesis cost is significantly impacted by the price of the triethyloxonium salt.

Experimental Workflow Comparison

The choice of a synthetic method also depends on the laboratory setup and operational considerations. The following diagrams illustrate the general workflows for each method.

Pinner_Workflow start Start dissolve Dissolve Benzonitrile in Anhydrous Ethanol start->dissolve cool Cool to 0-5°C dissolve->cool add_hcl Bubble Anhydrous HCl cool->add_hcl react Stir at Low Temperature add_hcl->react filter Filter Precipitate react->filter product This compound HCl filter->product

Caption: Workflow for the Pinner reaction.

MultiStep_Workflow start Start step1 Step 1: Benzoic Acid to Benzoyl Chloride start->step1 step2 Step 2: Benzoyl Chloride to Benzamide step1->step2 step3 Step 3: Benzamide to This compound step2->step3 workup Work-up and Purification step3->workup product This compound workup->product

Caption: Workflow for the multi-step synthesis.

Conclusion

The selection of an optimal synthesis method for this compound is a multifactorial decision.

  • Pinner Reaction: This method is highly attractive due to its single-step nature and potentially high yields. It is an excellent choice for laboratories equipped to handle anhydrous hydrogen chloride gas safely. The primary cost driver is the price of benzonitrile and the setup for handling gaseous HCl.

  • Multi-step Synthesis from Benzoic Acid: While this route involves more steps and a lower overall yield, it utilizes benzoic acid, which is often more cost-effective than benzonitrile. The main drawbacks are the longer overall reaction time and the high cost of the alkylating agent, triethyloxonium hexafluorophosphate. This method may be preferable if benzonitrile is significantly more expensive than benzoic acid and the cost of the alkylating agent can be justified.

For large-scale industrial production, a thorough analysis of current bulk chemical pricing is essential. For laboratory-scale synthesis, the Pinner reaction often provides a more straightforward and efficient route, provided the necessary safety precautions for handling anhydrous HCl are in place.

References

Safety Operating Guide

Safe Disposal of Ethyl Benzimidate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Ethyl benzimidate, a compound utilized in various synthetic applications, requires careful management as a hazardous waste. This guide provides essential, step-by-step procedures for its safe disposal.

Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. Personal protective equipment (PPE) should be worn at all times.

Hazard CategoryDescriptionRecommended PPE
Skin Corrosion/Irritation Causes skin irritation.[1]Chemical resistant gloves, lab coat.[2]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Safety goggles or face shield.[2]
STOT-Single Exposure May cause respiratory irritation.[1]Dust mask type N95 (US) or equivalent.[2]

Disposal Protocol: A Step-by-Step Approach

This compound and its containers must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1] Adherence to local and national regulations is mandatory.

Step 1: Waste Identification and Segregation

  • Clearly label this compound waste with its identity and associated hazards.

  • Segregate solid this compound waste from liquid waste.

  • Do not mix with other incompatible waste streams. Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]

Step 2: Container Management

  • Use a dedicated, sealable, and airtight container that is compatible with this compound.

  • Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name "this compound."

  • Keep the waste container closed except when adding waste.[4]

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][3]

Step 3: Handling Contaminated Materials

  • Any materials, such as gloves, paper towels, or spill absorbents, that come into contact with this compound should be considered contaminated.

  • Place these materials in a sealed, labeled bag or container and dispose of them as hazardous waste.[5]

Step 4: Disposal of Empty Containers

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.

  • The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[4][6]

  • After thorough rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.

Step 5: Arranging for Waste Collection

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup.

  • Provide them with accurate information about the waste, including its identity and quantity.

  • Follow all institutional and regulatory procedures for waste manifest and handover.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 On-Site Management cluster_1 Disposal Process start This compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Waste identify->segregate container Place in Labeled, Sealed Container segregate->container store Store in a Cool, Dry, Ventilated Area container->store contact_ehs Contact EHS or Certified Contractor store->contact_ehs Container Full or No Longer in Use schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup documentation Complete Waste Manifest schedule_pickup->documentation handover Handover to Disposal Personnel documentation->handover final_disposal Transport to Approved Disposal Facility handover->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Ethyl Benzimidate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for Ethyl benzimidate hydrochloride, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key quantitative data for this compound hydrochloride is presented below.

PropertyValue
CAS Number 5333-86-8[1][2]
Molecular Formula C₉H₁₁NO · HCl[1][2]
Molecular Weight 185.65 g/mol [1][2]
Appearance Beige Powder Solid[1]
Melting Point ~125 °C (decomposes)[2][3]

Hazard Identification and Personal Protective Equipment (PPE)

This compound hydrochloride is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment to minimize exposure and ensure safety.

Hazards:

  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation (Category 2).[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[1][2][3]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn.[4] Inspect gloves before use and dispose of them properly after handling the chemical.[4]
Eye and Face Protection Safety glasses with side shields or gogglesMust meet ANSI Z.87.1 1989 standard.[4] A face shield should be worn over safety glasses if there is a risk of splashing.[4][5]
Respiratory Protection Dust mask or respiratorA NIOSH-approved N95 dust mask or equivalent is recommended, especially when handling the powder and if ventilation is inadequate.[2]
Skin and Body Protection Laboratory coatA long-sleeved lab coat should be worn.[1] Ensure it is buttoned to cover as much skin as possible.[4]
Footwear Closed-toe shoesShoes must cover the entire foot.[4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound hydrochloride.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[6]

  • Before starting, ensure all necessary PPE is available and in good condition.

2. Handling the Chemical:

  • Wear all required PPE as specified in the table above.[1]

  • Avoid the formation of dust when handling the solid powder.[1]

  • Do not get the chemical in your eyes, on your skin, or on your clothing.[1]

  • Avoid inhalation and ingestion of the substance.[1]

  • Wash hands, face, and any exposed skin thoroughly after handling.[1][7]

3. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][8]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

4. Emergency Procedures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1] If skin irritation persists, call a physician.[1]

  • Inhalation: Move the individual to fresh air.[1] If the person is not breathing, provide artificial respiration.[1] Get medical attention if symptoms occur.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Seek medical attention if symptoms occur.[1]

  • Spills: Sweep up the spilled solid and shovel it into suitable containers for disposal.[1]

Disposal Plan

Proper disposal of this compound hydrochloride and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Classification:

  • This chemical waste is classified as hazardous.[1]

2. Containerization:

  • Collect waste chemical and any contaminated materials (e.g., used gloves, paper towels) in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams.[8][9]

3. Disposal Method:

  • Dispose of the contents and the container at an approved waste disposal plant.[1][8]

  • All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[1][8][9]

  • Handle uncleaned, empty containers as you would the product itself.[8][9]

Workflow for Safe Handling of this compound Hydrochloride

The following diagram illustrates the logical workflow for the safe handling of this compound hydrochloride, from initial preparation to final disposal.

prep 1. Preparation - Verify fume hood function - Locate safety shower/eyewash - Assemble all required PPE don_ppe 2. Don PPE - Lab coat - Safety goggles/face shield - Nitrile gloves - Dust mask (as needed) prep->don_ppe handling 3. Chemical Handling - Weigh/transfer in fume hood - Avoid dust generation - Minimize contact and inhalation don_ppe->handling storage 4. Storage - Tightly sealed container - Cool, dry, well-ventilated area - Away from incompatibles handling->storage Store unused chemical doff_ppe 5. Doff PPE - Remove gloves carefully - Wash hands thoroughly handling->doff_ppe After handling disposal 6. Waste Disposal - Collect in labeled hazardous waste container - Dispose via approved facility doff_ppe->disposal Dispose of contaminated PPE

Caption: Workflow for the safe handling of this compound hydrochloride.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.